molecular formula C8H12ClNO3 B1348194 MurA-IN-4 CAS No. 318280-69-2

MurA-IN-4

Cat. No.: B1348194
CAS No.: 318280-69-2
M. Wt: 205.64 g/mol
InChI Key: PEQVHRULPWCLOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MurA-IN-4 is a useful research compound. Its molecular formula is C8H12ClNO3 and its molecular weight is 205.64 g/mol. The purity is usually 95%.
The exact mass of the compound N-Chloroacetylisonipecotic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-chloroacetyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO3/c9-5-7(11)10-3-1-6(2-4-10)8(12)13/h6H,1-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQVHRULPWCLOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365832
Record name N-Chloroacetylisonipecotic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318280-69-2
Record name N-Chloroacetylisonipecotic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-chloroacetyl)piperidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of MurA Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A note on the specific compound "MurA-IN-4": Publicly available scientific literature lacks detailed studies on a compound specifically designated "this compound" (CAS Number: 318280-69-2), also known as N-Chloroacetylisonipecotic acid, in the context of MurA inhibition. While this chemical is available from various suppliers and is broadly described as a MurA inhibitor with antibacterial properties, in-depth data regarding its specific mechanism of action, enzyme kinetics, and cellular effects are not present in peer-reviewed publications. Therefore, this guide will provide a comprehensive overview of the mechanism of action for the broader class of MurA inhibitors, drawing on well-characterized examples to fulfill the core requirements of this technical document.

Introduction to MurA: A Key Target in Bacterial Cell Wall Synthesis

The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a crucial enzyme in the cytoplasm of both Gram-positive and Gram-negative bacteria. It catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential polymer that forms the bacterial cell wall.[1][2] Peptidoglycan provides structural integrity to the bacterial cell, protecting it from osmotic stress and maintaining its shape. The absence of a homologous enzyme in eukaryotes makes MurA an attractive and selective target for the development of novel antibacterial agents.[1][2]

The primary function of MurA is to transfer the enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG). This reaction forms enolpyruvyl-UDP-N-acetylglucosamine (EP-UNAG), a key precursor for the synthesis of the bacterial cell wall. Disruption of this enzymatic step halts peptidoglycan synthesis, leading to a compromised cell wall, and ultimately, bacterial cell lysis and death.[1]

General Mechanisms of MurA Inhibition

MurA inhibitors can be broadly classified based on their mode of interaction with the enzyme. The two primary mechanisms are covalent and non-covalent inhibition.

  • Covalent Inhibition: This is the mechanism employed by the well-known antibiotic fosfomycin. Covalent inhibitors form a permanent, irreversible bond with a key amino acid residue in the active site of the MurA enzyme.[1] In the case of fosfomycin, it forms a covalent adduct with a cysteine residue (Cys115 in E. coli MurA), thereby permanently inactivating the enzyme.[1]

  • Non-covalent Inhibition: Many novel MurA inhibitors under development are non-covalent inhibitors. These molecules bind to the enzyme through weaker, reversible interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Non-covalent inhibitors can be further categorized as:

    • Competitive Inhibitors: These inhibitors bind to the active site of MurA and directly compete with the natural substrates (UNAG or PEP).

    • Allosteric Inhibitors: These inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.

Quantitative Data for Representative MurA Inhibitors

The following table summarizes key quantitative data for fosfomycin and other novel MurA inhibitors described in the scientific literature. This data is essential for comparing the potency and efficacy of different compounds.

Compound Name/IdentifierTarget Organism/EnzymeIC50 (µM)Ki (µM)MIC (µg/mL)Bacterial SpectrumReference
FosfomycinEscherichia coli MurA8.8-4-32Broad-spectrum[3]
RWJ-3981Escherichia coli MurA0.2-0.9-4-32Gram-positive[3]
RWJ-140998Escherichia coli MurA0.2-0.9-4-32Gram-positive[3]
RWJ-110192Escherichia coli MurA0.2-0.9-4-32Gram-positive[3]
Diterpene Compound 4E. coli & S. aureus MurA2.8 - 3.4-1.9 - 7.8Gram-positive & Gram-negative[4]

Experimental Protocols: MurA Enzyme Inhibition Assay

The following is a generalized protocol for a continuous spectrophotometric assay to determine the inhibitory activity of a compound against the MurA enzyme. This assay measures the production of inorganic phosphate, a byproduct of the MurA-catalyzed reaction.

Materials:

  • Purified MurA enzyme

  • UDP-N-acetylglucosamine (UNAG)

  • Phosphoenolpyruvate (PEP)

  • MES buffer (pH 6.0)

  • 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG)

  • Purine nucleoside phosphorylase (PNP)

  • Test inhibitor compound

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing MES buffer, MESG, and PNP.

  • Enzyme and Substrate Addition: Add the MurA enzyme, UNAG, and PEP to the reaction mixture.

  • Inhibitor Addition: Add the test inhibitor compound at various concentrations to the designated wells of the microplate. Include a control with no inhibitor.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding PEP.

  • Spectrophotometric Measurement: Immediately begin monitoring the change in absorbance at 360 nm over time. The PNP enzyme converts the inorganic phosphate produced by the MurA reaction and MESG into ribose-1-phosphate and 2-amino-6-mercapto-7-methylpurine, which absorbs light at 360 nm.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time curves. Determine the percentage of inhibition for each concentration of the test compound relative to the control. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the MurA enzyme activity.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the peptidoglycan biosynthesis pathway and a general workflow for the discovery of MurA inhibitors.

Peptidoglycan_Biosynthesis UNAG UDP-N-acetylglucosamine (UNAG) MurA MurA Enzyme UNAG->MurA Substrate PEP Phosphoenolpyruvate (PEP) PEP->MurA Substrate EP_UNAG Enolpyruvyl-UDP-N-acetylglucosamine (EP-UNAG) MurA->EP_UNAG Catalysis MurA_IN MurA Inhibitor (e.g., Fosfomycin, this compound) MurA_IN->MurA Inhibition MurB MurB Enzyme EP_UNAG->MurB Substrate UDP_NAM UDP-N-acetylmuramic acid (UDP-NAM) MurB->UDP_NAM Catalysis Peptidoglycan Peptidoglycan Synthesis (Multiple Steps) UDP_NAM->Peptidoglycan Precursor CellWall Bacterial Cell Wall Peptidoglycan->CellWall Assembly

Caption: The bacterial peptidoglycan biosynthesis pathway highlighting the inhibitory action of MurA inhibitors.

MurA_Inhibitor_Discovery_Workflow Start Start: Compound Library HTS High-Throughput Screening (HTS) (MurA Enzyme Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Active Compounds Mechanism Mechanism of Action Studies (Kinetics, Binding Assays) Dose_Response->Mechanism Antibacterial Antibacterial Activity Testing (MIC Determination) Mechanism->Antibacterial Lead_Opt Lead Optimization (Structure-Activity Relationship) Antibacterial->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: A generalized experimental workflow for the discovery and development of novel MurA inhibitors.

References

The Discovery and Synthesis of Novel MurA Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antibiotic resistance necessitates the exploration of novel antibacterial targets. MurA, a UDP-N-acetylglucosamine enolpyruvyl transferase, is an essential enzyme in the initial committed step of bacterial peptidoglycan biosynthesis. Its absence in mammals makes it an attractive target for the development of new antibiotics. This technical guide provides an in-depth overview of the discovery and synthesis of various classes of MurA inhibitors, moving beyond the established fosfomycin to more recently identified compounds. While the specific compound "MurA-IN-4" is not documented in publicly available literature, this guide will focus on several well-characterized inhibitors, presenting their discovery, synthesis, and biological activity. This document includes detailed experimental protocols for key assays and visual representations of pertinent biological and experimental workflows to aid researchers in the field of antibacterial drug discovery.

Introduction: MurA as an Antibacterial Target

The bacterial cell wall is crucial for maintaining cell integrity and protecting against osmotic stress.[1] Peptidoglycan is a primary component of the cell wall, and its biosynthesis pathway is a validated target for many antibiotics.[1] The enzyme MurA catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG). This reaction is the first committed step in peptidoglycan synthesis.[1] MurA is highly conserved across a wide range of bacteria and is essential for their survival. The lack of a human homolog enhances its appeal as a target for selective antibacterial agents.

Fosfomycin is a clinically used antibiotic that irreversibly inhibits MurA by forming a covalent bond with a cysteine residue (Cys115) in the active site. However, the emergence of resistance to fosfomycin, through mechanisms such as target mutation, reduced uptake, and enzymatic inactivation, underscores the need for new MurA inhibitors with different modes of action.

Discovery of Novel MurA Inhibitors

The search for novel MurA inhibitors has employed various strategies, including high-throughput screening (HTS) of chemical libraries and in silico virtual screening. These efforts have led to the identification of several distinct chemical scaffolds that inhibit MurA activity. This section details the discovery and quantitative data for a selection of these inhibitors.

High-Throughput Screening Discoveries

A high-throughput screening of a chemical library led to the identification of three novel, non-covalent inhibitors of E. coli MurA: a cyclic disulfide (RWJ-3981), a purine analog (RWJ-140998), and a pyrazolopyrimidine (RWJ-110192).

Virtual Screening and Repurposing of FDA-Approved Drugs

An integrated computational and experimental approach, utilizing molecular docking-based virtual screening of over 1.4 million compounds, identified several potential MurA inhibitors. Subsequent experimental validation confirmed the antibacterial activity of a novel compound and two existing FDA-approved drugs.

Table 1: Quantitative Data for Selected MurA Inhibitors

Compound Name/ClassDiscovery MethodTarget OrganismIC50 (µM)MIC (µg/mL)
RWJ-3981 (Cyclic Disulfide)High-Throughput ScreeningE. coli MurA0.94-32 (S. aureus)
RWJ-140998 (Purine Analog)High-Throughput ScreeningE. coli MurA0.24-32 (S. aureus)
RWJ-110192 (Pyrazolopyrimidine)High-Throughput ScreeningE. coli MurA0.44-32 (S. aureus)
2-Amino-5-bromobenzimidazole Virtual ScreeningL. innocua, E. coli-500
Albendazole Virtual ScreeningE. coli-62.5
Diflunisal Virtual ScreeningE. coli-62.5
Fosfomycin (Reference)-E. coli MurA8.84-32 (S. aureus)

Synthesis of Novel MurA Inhibitors

The synthesis of novel chemical entities is a cornerstone of drug discovery. This section provides a representative synthesis protocol for a pyrazolo[1,5-a]pyrimidine derivative, a scaffold found in the MurA inhibitor RWJ-110192 and other biologically active molecules.

Representative Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative

The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through the cyclocondensation of a substituted 5-aminopyrazole with a β-dicarbonyl compound or its equivalent. The following is a representative, two-step procedure.

Step 1: Synthesis of 4-(arylazo)-1H-pyrazole-3,5-diamines

  • A solution of an appropriate aryl diazonium salt is prepared.

  • This solution is added dropwise to a cooled solution of malononitrile in a suitable solvent, such as ethanol, in the presence of a base like sodium acetate.

  • The resulting intermediate is then cyclized by the addition of hydrazine hydrate and refluxing the mixture for several hours.[1]

  • The product, a 4-(arylazo)-1H-pyrazole-3,5-diamine, is isolated by filtration and purified by recrystallization.

Step 2: Cyclocondensation to form the Pyrazolo[1,5-a]pyrimidine core

  • The synthesized 4-(arylazo)-1H-pyrazole-3,5-diamine is dissolved in ethanol.

  • A substituted chalcone (an α,β-unsaturated ketone) is added to the solution.[1]

  • A catalytic amount of a base, such as piperidine, is added, and the mixture is refluxed for several hours.[1]

  • Upon cooling, the pyrazolo[1,5-a]pyrimidine product precipitates and is collected by filtration.

  • Further purification can be achieved by column chromatography or recrystallization.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of potential drug candidates. This section provides methodologies for the MurA enzyme inhibition assay and the determination of minimum inhibitory concentration (MIC).

MurA Enzyme Inhibition Assay (Malachite Green Method)

This assay quantifies the activity of MurA by measuring the amount of inorganic phosphate (Pi) released during the enzymatic reaction.

Materials:

  • Purified MurA enzyme

  • UDP-N-acetylglucosamine (UNAG)

  • Phosphoenolpyruvate (PEP)

  • HEPES buffer (pH 7.8)

  • Triton X-114

  • Test compounds dissolved in DMSO

  • Malachite Green reagent

  • 96-well microtiter plates

  • Incubator and microplate reader

Procedure:

  • Prepare a reaction mixture containing 50 mM HEPES (pH 7.8), 0.005% Triton X-114, 200 µM UNAG, and 100 µM PEP.

  • Add 2.5 µL of the test compound at various concentrations (or DMSO for control) to the wells of a 96-well plate.

  • To initiate the reaction, add 50 µL of the reaction mixture containing 200 nM of purified MurA enzyme to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction and measure the released phosphate by adding a malachite green-based colorimetric reagent.

  • After a short incubation at room temperature for color development, measure the absorbance at approximately 620-650 nm.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition data against the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common procedure.

Materials:

  • Test microorganism (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Test compounds serially diluted

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum by suspending colonies from an overnight culture in broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well containing the diluted compound with the standardized bacterial suspension.

  • Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only).

  • Incubate the plate at 37°C for 16-20 hours.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Visualizations

Diagrams illustrating key pathways and workflows can aid in the understanding of complex biological and experimental processes.

MurA_Pathway UNAG UDP-N-acetylglucosamine (UNAG) MurA MurA Enzyme UNAG->MurA PEP Phosphoenolpyruvate (PEP) PEP->MurA EP_UNAG Enolpyruvyl-UDP-N-acetylglucosamine (EP-UNAG) MurA->EP_UNAG Pi Inorganic Phosphate (Pi) MurA->Pi PG_Synth Downstream Peptidoglycan Synthesis EP_UNAG->PG_Synth Inhibitor MurA Inhibitor Inhibitor->MurA

Caption: The MurA-catalyzed step in peptidoglycan biosynthesis.

Inhibitor_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Validation & Characterization cluster_2 Lead Optimization Screening High-Throughput or Virtual Screening Hit_ID Hit Identification Screening->Hit_ID Enzyme_Assay MurA Enzyme Inhibition Assay (IC50) Hit_ID->Enzyme_Assay MIC_Assay Antibacterial Activity Assay (MIC) Enzyme_Assay->MIC_Assay SAR Structure-Activity Relationship (SAR) MIC_Assay->SAR ADMET ADMET Profiling SAR->ADMET Lead_Candidate Lead Candidate ADMET->Lead_Candidate

Caption: A generalized workflow for the discovery of MurA inhibitors.

Logical_Relationship Inhibitor Potent MurA Inhibitor (Low IC50) Activity Antibacterial Activity (Low MIC) Inhibitor->Activity leads to Permeability Bacterial Cell Permeability Permeability->Activity enables Efflux Efflux Pump Susceptibility Efflux->Activity prevents

Caption: Logical relationship for a successful MurA-targeting antibiotic.

Conclusion

MurA remains a compelling and validated target for the development of novel antibacterial agents. The discovery of diverse chemical scaffolds, from cyclic disulfides to pyrazolopyrimidines, that inhibit MurA through mechanisms potentially different from fosfomycin, offers promising avenues for overcoming existing resistance. The integration of computational and experimental approaches continues to accelerate the identification of new lead compounds. The detailed protocols and workflows presented in this guide are intended to equip researchers with the fundamental tools and knowledge to contribute to this critical area of drug discovery, ultimately aiming to address the global challenge of antibiotic resistance.

References

The Target of MurA-IN-4: An In-Depth Technical Guide on the MurA Enzyme

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bacterial enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), the molecular target of the hypothetical inhibitor MurA-IN-4. MurA is a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall, making it a well-established and attractive target for the development of novel antibacterial agents. This document details the enzyme's function, the reaction it catalyzes, and the methodologies used to identify and characterize its inhibitors.

The MurA Enzyme: A Key Player in Bacterial Cell Wall Synthesis

The enzyme MurA, also known as UDP-N-acetylglucosamine enolpyruvyl transferase, catalyzes the first committed step in the cytoplasmic biosynthesis of peptidoglycan, a vital polymer that forms the bacterial cell wall.[1][2][3] This cell wall is critical for maintaining the structural integrity of the bacterial cell and protecting it from osmotic stress.[3][4] The absence of a homologous enzyme in mammals makes MurA an ideal target for selective antibacterial therapy.[1][5]

MurA is a conserved enzyme found in both Gram-positive and Gram-negative bacteria.[1] While Gram-negative bacteria typically possess a single copy of the murA gene, Gram-positive bacteria often have two copies.[1] The essential nature of this enzyme is underscored by the fact that its deletion is lethal to bacteria such as Escherichia coli and Streptococcus pneumoniae.[1]

The Enzymatic Reaction Catalyzed by MurA

MurA catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG).[1][6] This reaction yields UDP-N-acetylglucosamine enolpyruvate (UNAGEP) and inorganic phosphate (Pi).[5][6]

The reaction proceeds through a tetrahedral intermediate, and its mechanism has been well-characterized. The binding of the substrate UNAG induces a conformational change in the enzyme, shifting it from an "open" to a "closed" state, which is necessary for catalytic competence.[1]

Mechanism of Inhibition

While specific data for "this compound" is not publicly available, this guide will consider the established mechanisms of other known MurA inhibitors. The most well-known inhibitor of MurA is the natural antibiotic fosfomycin.[1][3][4][7][8]

Fosfomycin: This inhibitor acts by forming a covalent adduct with a cysteine residue (Cys115 in E. coli MurA) in the active site of the enzyme.[1][3] This irreversible inhibition blocks the binding of PEP and halts the peptidoglycan synthesis pathway. The inhibitory action of fosfomycin is enhanced by the presence of UNAG, which promotes the closed conformation of the enzyme.[1]

Other Non-covalent Inhibitors: Researchers have identified other classes of MurA inhibitors that act through non-covalent mechanisms. These compounds can be competitive inhibitors with respect to either UNAG or PEP.[8] Some inhibitors have been shown to bind at or near the fosfomycin binding site, while others may act by preventing the conformational change necessary for catalysis.[1][8] For instance, derivatives of 5-sulfonoxy-anthranilic acid have been identified as competitive inhibitors with respect to UNAG that obstruct the transition from the open to the closed enzyme form.[8]

Quantitative Data on MurA Inhibition

The following tables summarize the inhibitory activities of several known MurA inhibitors against E. coli MurA.

InhibitorIC50 (µM)NotesReference
RWJ-39810.2 - 0.9Pre-incubation with inhibitor, followed by addition of UNAG and PEP.[1]
RWJ-1409980.2 - 0.9Pre-incubation with inhibitor, followed by addition of UNAG and PEP.[1]
RWJ-1101920.2 - 0.9Pre-incubation with inhibitor, followed by addition of UNAG and PEP.[1]
Fosfomycin8.8Pre-incubation with inhibitor, followed by addition of UNAG and PEP.[1]
Compound 7 (pyrrolidinedione)5Equipotent to fosfomycin under the assay conditions.[5]
T6361Kᵢ = 16Competitive inhibitor with respect to UNAG.[8]
T6362Kᵢ = 16Competitive inhibitor with respect to UNAG.[8]

Experimental Protocols

MurA Activity Assay (Malachite Green Assay)

This assay quantifies the activity of MurA by measuring the amount of inorganic phosphate (Pi) released during the enzymatic reaction.

Principle: The released Pi reacts with malachite green and molybdate to form a colored complex that can be measured spectrophotometrically at approximately 650 nm.[1][5][6][9]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.8), MurA enzyme (e.g., 100 nM), and the inhibitor to be tested.[1]

  • Pre-incubation: Incubate the enzyme and inhibitor together for a defined period (e.g., 10 minutes) at room temperature.[1]

  • Initiation of Reaction: Start the reaction by adding the substrates, phosphoenolpyruvate (PEP, e.g., 20 µM) and UDP-N-acetylglucosamine (UNAG, e.g., 75 µM).[1]

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).[1][10]

  • Termination and Detection: Stop the reaction and add the malachite green reagent.

  • Measurement: Measure the absorbance at 650 nm using a spectrophotometer or plate reader.

  • Data Analysis: The concentration of released Pi is determined from a standard curve. The IC50 value (the concentration of inhibitor required to achieve 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration.[1]

Mass Spectrometry for Covalent Adduct Analysis

This method is used to determine if an inhibitor binds covalently to the MurA enzyme, as is the case with fosfomycin.

Protocol:

  • Incubation: Incubate the MurA enzyme with the inhibitor under appropriate conditions.

  • Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture using mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis: Search for a mass shift in the peptide containing the active site cysteine (Cys115) corresponding to the molecular weight of the inhibitor. The absence of such a shift suggests non-covalent binding.[1]

Visualizations

Peptidoglycan_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall PEP Phosphoenolpyruvate (PEP) UNAGEP UDP-N-acetylglucosamine enolpyruvate (UNAGEP) PEP->UNAGEP UNAG UDP-N-acetylglucosamine (UNAG) UNAG->UNAGEP MurA UDP_NAM UDP-N-acetylmuramic acid (UDP-NAM) UNAGEP->UDP_NAM MurB MurB MurB Cytoplasmic_Steps Further Cytoplasmic Steps (MurC, MurD, MurE, MurF) UDP_NAM->Cytoplasmic_Steps Lipid_I Lipid I Cytoplasmic_Steps->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan MurA_Inhibitor This compound MurA_Inhibitor->UNAGEP Inhibition

Caption: The initial cytoplasmic steps of the peptidoglycan biosynthesis pathway, highlighting the role of MurA.

MurA_Inhibition_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mixture: Buffer + MurA + this compound Start->Prepare_Reaction Pre_incubation Pre-incubate (e.g., 10 min) Prepare_Reaction->Pre_incubation Add_Substrates Add Substrates (PEP + UNAG) Pre_incubation->Add_Substrates Incubate Incubate (e.g., 30-60 min at 37°C) Add_Substrates->Incubate Add_Reagent Add Malachite Green Reagent Incubate->Add_Reagent Measure_Absorbance Measure Absorbance at 650 nm Add_Reagent->Measure_Absorbance Analyze_Data Analyze Data (Calculate % Inhibition, IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for determining the inhibitory activity of a compound against the MurA enzyme.

References

MurA-IN-4: A Novel Inhibitor of Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on a specific compound designated "MurA-IN-4" is not publicly available. This technical guide utilizes data and methodologies from published research on a representative novel MurA inhibitor, RWJ-3981, to illustrate the core principles and experimental approaches for the characterization of new MurA inhibitors.

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antibiotics with unique mechanisms of action.[1][2] The bacterial enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a highly attractive target for antibiotic development.[1][3] MurA catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall that is absent in humans.[1][4][5][6] Inhibition of MurA disrupts cell wall synthesis, leading to bacterial cell death.[1] This guide provides an in-depth overview of a novel, non-covalent inhibitor of MurA, exemplified by the compound RWJ-3981, and details the experimental protocols for its characterization.

Mechanism of Action

This compound (represented by RWJ-3981) is a potent inhibitor of the Escherichia coli MurA enzyme. Unlike the well-known MurA inhibitor fosfomycin, which forms a covalent bond with a cysteine residue in the active site, this compound exhibits a non-covalent mode of inhibition.[4][5] Evidence suggests that these novel inhibitors bind tightly to the MurA enzyme at or near the fosfomycin binding site.[4][5] The inhibitory activity of this compound is significantly enhanced by the presence of the MurA substrate, UDP-N-acetylglucosamine (UNAG), indicating that the inhibitor may preferentially bind to the enzyme-substrate complex.[4][5]

Signaling Pathway

The following diagram illustrates the role of MurA in the initial stage of peptidoglycan biosynthesis.

MurA_Pathway cluster_products Products PEP Phosphoenolpyruvate (PEP) MurA MurA Enzyme PEP->MurA UNAG UDP-N-acetylglucosamine (UNAG) UNAG->MurA EP_UNAG Enolpyruvyl-UDP-N-acetylglucosamine (EP-UNAG) MurA->EP_UNAG Pi Inorganic Phosphate (Pi) MurA->Pi Inhibitor This compound Inhibitor->MurA Experimental_Workflow cluster_discovery Discovery cluster_invitro In Vitro Characterization cluster_invivo Antibacterial Evaluation cluster_mechanism Mechanism of Action HTS High-Throughput Screening of Chemical Library IC50 MurA Inhibition Assay (IC50) HTS->IC50 Kinetics Enzyme Kinetics Studies IC50->Kinetics MIC MIC Determination IC50->MIC Binding Binding Assays (e.g., Ultrafiltration) Kinetics->Binding Covalent Covalent Modification Analysis Binding->Covalent Modeling Molecular Modeling Binding->Modeling Spectrum Antibacterial Spectrum Analysis MIC->Spectrum Toxicity Cytotoxicity Assays Spectrum->Toxicity

References

A Technical Guide to the Antibacterial Spectrum of Activity of MurA Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antibacterial spectrum of activity of MurA inhibitors, a promising class of antibacterial agents. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antibiotics. This document outlines their mechanism of action, summarizes their antibacterial activity, and details the experimental protocols used for their evaluation.

Introduction to MurA Inhibitors

The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a key player in the initial cytoplasmic stage of bacterial peptidoglycan biosynthesis.[1][2] This pathway is essential for the integrity of the bacterial cell wall, making MurA a prime target for the development of new antibacterial drugs.[1][2] MurA catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG).[2] Because this enzyme is crucial for bacterial survival and absent in mammalian cells, inhibitors of MurA can offer selective antibacterial activity.[1]

The most well-known MurA inhibitor is fosfomycin, a broad-spectrum antibiotic that acts by irreversibly alkylating a cysteine residue (Cys115) in the active site of the MurA enzyme.[1][2] However, the emergence of fosfomycin resistance, often through mutations in this active site, necessitates the discovery of novel MurA inhibitors with different modes of action.[3][4]

Mechanism of Action of MurA Inhibitors

MurA inhibitors exert their antibacterial effect by disrupting the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] This disruption ultimately leads to cell lysis and bacterial death.[1] The general mechanism is the inhibition of the MurA enzyme, which blocks the production of UDP-N-acetylmuramic acid, a key precursor for peptidoglycan assembly.[1]

Below is a diagram illustrating the inhibition of the peptidoglycan biosynthesis pathway by MurA inhibitors.

MurA_Inhibition_Pathway cluster_cytoplasm Bacterial Cytoplasm cluster_cell_wall Bacterial Cell Wall UNAG UDP-N-acetylglucosamine (UNAG) MurA MurA Enzyme UNAG->MurA PEP Phosphoenolpyruvate (PEP) PEP->MurA EP_UNAG Enolpyruvyl-UDP-N-acetylglucosamine (EP-UNAG) MurA->EP_UNAG catalyzes MurA_Inhibitor MurA Inhibitor MurA_Inhibitor->MurA inhibits Cell_Lysis Cell Lysis Peptidoglycan_Precursors Further Peptidoglycan Precursors EP_UNAG->Peptidoglycan_Precursors Cell_Wall_Synthesis Cell Wall Synthesis Peptidoglycan_Precursors->Cell_Wall_Synthesis Peptidoglycan_Precursors->Cell_Lysis disruption leads to Bacterial_Cell Intact Bacterial Cell Wall Cell_Wall_Synthesis->Bacterial_Cell maintains

Caption: Inhibition of the MurA enzyme by a MurA inhibitor disrupts peptidoglycan synthesis, leading to cell lysis.

Antibacterial Spectrum of Activity

The antibacterial spectrum of MurA inhibitors can vary, with some compounds exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria, while others may have a more limited range.[1] The following table summarizes the minimum inhibitory concentrations (MICs) for several investigational MurA inhibitors against a panel of bacterial strains.

CompoundStaphylococcus aureusEnterococcus faecalisEnterococcus faeciumEscherichia coli (LPS-deficient)Reference
RWJ-3981 4 - 32 µg/mL4 - 32 µg/mL4 - 32 µg/mL~4 - 32 µg/mL[5]
RWJ-140998 4 - 32 µg/mL4 - 32 µg/mL4 - 32 µg/mL> 32 µg/mL[5]
RWJ-110192 4 - 32 µg/mL4 - 32 µg/mL4 - 32 µg/mL> 32 µg/mL[5]
Fosfomycin 4 - 32 µg/mL4 - 32 µg/mL4 - 32 µg/mL~4 - 32 µg/mL[5]
2-Amino-5-bromobenzimidazole (S17) Not TestedNot TestedNot Tested0.5 mg/mL[6]
2-[4-(dimethylamino)benzylidene]-n-nitrohydrazinecarboximidamide (C1) Not TestedNot TestedNot TestedNo effect[6]
Albendazole (S4) Not TestedNot TestedNot Tested0.0625 mg/mL[6]
Diflunisal (S8) Not TestedNot TestedNot Tested0.0625 mg/mL[6]

Note: The activity of some compounds against wild-type E. coli was not specified in the provided reference, hence the use of an LPS-deficient strain.

Experimental Protocols

The evaluation of MurA inhibitors involves a series of in vitro assays to determine their enzymatic inhibition and antibacterial activity.

A common method to assess the inhibitory effect of compounds on the MurA enzyme is a biochemical assay that measures the formation of inorganic phosphate, a product of the enzymatic reaction.

  • Principle: The assay quantifies the amount of phosphate released during the MurA-catalyzed reaction. A reduction in phosphate production in the presence of a test compound indicates inhibition of the enzyme.

  • Reagents:

    • Purified MurA enzyme

    • Substrates: UDP-N-acetylglucosamine (UNAG) and phosphoenolpyruvate (PEP)

    • Assay buffer (e.g., Tris-HCl)

    • Malachite green reagent for phosphate detection

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Procedure:

    • The MurA enzyme is pre-incubated with the test compound for a specified period.

    • The enzymatic reaction is initiated by the addition of the substrates UNAG and PEP.

    • The reaction is allowed to proceed for a set time at a controlled temperature.

    • The reaction is stopped, and the malachite green reagent is added to detect the released inorganic phosphate.

    • The absorbance is measured at a specific wavelength to quantify the phosphate concentration.

    • The 50% inhibitory concentration (IC50) is determined by testing a range of compound concentrations.[5]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[7][8]

  • Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration that inhibits bacterial growth is the MIC.

  • Materials:

    • 96-well microtiter plates

    • Bacterial culture in the logarithmic growth phase

    • Appropriate broth medium (e.g., Mueller-Hinton Broth)

    • Test compounds

    • Standardized microbial inoculum (e.g., adjusted to 0.5 McFarland standard)

  • Procedure:

    • Serial two-fold dilutions of the test compound are prepared in the broth medium in the wells of a 96-well plate.[7]

    • Each well is inoculated with a standardized bacterial suspension.[7]

    • Positive (no compound) and negative (no bacteria) control wells are included.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[7]

Below is a diagram of the experimental workflow for screening and characterizing MurA inhibitors.

MurA_Screening_Workflow cluster_workflow Experimental Workflow for MurA Inhibitor Characterization Start Start: Compound Library HTS High-Throughput Screening (MurA Inhibition Assay) Start->HTS Hit_ID Hit Identification (Compounds showing >X% inhibition) HTS->Hit_ID Dose_Response Dose-Response Analysis (IC50 Determination) Hit_ID->Dose_Response MIC_Test Antibacterial Activity Testing (MIC Determination) Dose_Response->MIC_Test Potent inhibitors Lead_Opt Lead Optimization MIC_Test->Lead_Opt Active compounds End Candidate Drug Lead_Opt->End

Caption: A typical workflow for the discovery and characterization of novel MurA inhibitors.

Conclusion

MurA inhibitors represent a promising class of antibacterial agents with the potential to address the growing challenge of antibiotic resistance. By targeting an essential and conserved bacterial enzyme, these compounds can exhibit potent and broad-spectrum activity. The continued exploration of novel MurA inhibitors, coupled with detailed characterization of their antibacterial spectrum and mechanism of action, is crucial for the development of the next generation of antibiotics.

References

An In-depth Technical Guide to MurA Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for a specific compound designated "MurA-IN-4" did not yield any publicly available information. This guide therefore provides a broader overview of MurA inhibitors, drawing upon established research in the field to deliver a comprehensive technical resource for professionals in drug development.

Introduction: MurA as a Prime Antibacterial Target

The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a crucial player in the initial cytoplasmic stage of bacterial peptidoglycan biosynthesis.[1][2][3] Peptidoglycan is an essential component of the bacterial cell wall, providing structural integrity and protection against osmotic stress.[2][4] The absence of a homologous enzyme in mammals makes MurA an attractive and selective target for the development of novel antibacterial agents.[5] By inhibiting MurA, the synthesis of the cell wall is disrupted, ultimately leading to bacterial cell death.[2] This makes MurA inhibitors a promising avenue of research, especially in the face of rising antibiotic resistance.

MurA catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG).[5][6] This reaction is the first committed step in the biosynthesis of peptidoglycan.[5] The well-known antibiotic fosfomycin is a classic example of a MurA inhibitor, which acts by covalently modifying a cysteine residue in the active site of the enzyme.[2][5]

Chemical Structures and Properties of Selected MurA Inhibitors

While "this compound" remains unidentified, research has revealed a variety of chemical scaffolds that exhibit MurA inhibitory activity. These range from natural products to synthetically derived molecules. This section details the structures and known properties of several notable examples.

Fosfomycin: An epoxide natural product, fosfomycin is a clinically used antibiotic that irreversibly inhibits MurA.[2] Its simple structure and low molecular weight contribute to its ability to enter bacterial cells.

Pyrrolidinediones: A class of compounds that have been identified as potent inhibitors of MurA.[7] Their mechanism is being explored, with some showing reversible and others irreversible inhibition.[7]

Flavonoids: Natural polyphenolic compounds found in plants that have been shown to inhibit MurA.[8][9] Their mechanism is often associated with their antioxidant and metal-chelating properties.

Other Identified Inhibitors: High-throughput screening and computational methods have identified several other classes of MurA inhibitors, including cyclic disulfides, purine analogs, and pyrazolopyrimidines.[5]

Below is a table summarizing the key chemical properties of these inhibitor classes.

Inhibitor Class General Structure/Example Key Chemical Features Molecular Formula (Example) Molecular Weight (Example) SMILES (Example - Fosfomycin)
Fosfomycin Epoxy phosphonateHighly strained epoxide ring, phosphonate groupC₃H₇O₄P138.06 g/mol C[C@H]1O[C@H]1P(=O)(O)O
Pyrrolidinediones Substituted pyrrolidine-2,4-dioneA five-membered lactam ring with two carbonyl groupsVaries with substitutionVaries with substitutionVaries with substitution
Flavonoids Phenyl-substituted chromen-4-oneA C6-C3-C6 backbone with varying hydroxylation and glycosylation patternsVaries with specific flavonoidVaries with specific flavonoidVaries with specific flavonoid
Cyclic Disulfides e.g., RWJ-3981A disulfide bond within a cyclic structureVariesVariesVaries
Purine Analogs e.g., RWJ-140998A scaffold resembling the natural purine basesVariesVariesVaries
Pyrazolopyrimidines e.g., RWJ-110192A fused pyrazole and pyrimidine ring systemVariesVariesVaries

Quantitative Data on MurA Inhibitory and Antibacterial Activity

The efficacy of MurA inhibitors is quantified through biochemical and microbiological assays. The half-maximal inhibitory concentration (IC50) measures the concentration of an inhibitor required to reduce the activity of the MurA enzyme by 50%. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

The following table summarizes publicly available data for selected MurA inhibitors.

Inhibitor Target Organism/Enzyme IC50 (µM) MIC (µg/mL) Bacterial Strain(s) Tested
FosfomycinEscherichia coli MurA8.8[5]4-32[5]Staphylococcus aureus, Enterococcus faecalis, Enterococcus faecium[5]
RWJ-3981Escherichia coli MurA0.2-0.9[5]4-32[5]Staphylococcus aureus, Enterococcus faecalis, Enterococcus faecium[5]
RWJ-140998Escherichia coli MurA0.2-0.9[5]4-32[5]Staphylococcus aureus, Enterococcus faecalis, Enterococcus faecium[5]
RWJ-110192Escherichia coli MurA0.2-0.9[5]4-32[5]Staphylococcus aureus, Enterococcus faecalis, Enterococcus faecium[5]
Ampelopsin (a flavonoid)Escherichia coli MurA0.48[9]Not ReportedNot Reported
Compound 46 (a pyrrolidinedione)Escherichia coli MurA4.5[7]Not ReportedNot Reported
2-Amino-5-bromobenzimidazole (S17)Not specifiedNot Reported500[10][11]Listeria innocua, Escherichia coli[10][11]
Albendazole (S4)Not specifiedNot Reported62.5[10][11]Escherichia coli[10][11]
Diflunisal (S8)Not specifiedNot Reported62.5[10][11]Escherichia coli[10][11]

Experimental Protocols

MurA Inhibition Assay (Malachite Green Assay)

This colorimetric assay is commonly used to determine the inhibitory activity of compounds against MurA by quantifying the amount of inorganic phosphate released during the enzymatic reaction.[6][9][12]

Principle: The MurA-catalyzed reaction of UNAG and PEP produces UDP-N-acetylglucosamine-enolpyruvate and inorganic phosphate. The released phosphate reacts with a malachite green-molybdate complex to produce a colored product that can be measured spectrophotometrically at approximately 650 nm.

Detailed Methodology: [9]

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.8.

    • Substrates: UDP-N-acetylglucosamine (UNAG) and phosphoenolpyruvate (PEP) are prepared as concentrated stock solutions in the assay buffer.

    • Enzyme: Purified MurA enzyme is diluted to the desired concentration in the assay buffer.

    • Inhibitor: Test compounds are dissolved in DMSO to create stock solutions.

    • Detection Reagent: A commercially available malachite green-based phosphate detection reagent.

  • Assay Procedure (96-well plate format):

    • To each well, add the following in order:

      • Assay Buffer

      • UNAG solution (final concentration typically 100-200 µM)

      • Test inhibitor at various concentrations (or DMSO for control)

      • MurA enzyme solution (final concentration typically in the nM range)

    • Incubate the mixture for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the PEP solution (final concentration typically 100 µM).

    • Allow the reaction to proceed for a set time (e.g., 15-30 minutes) at the same temperature.

    • Stop the reaction by adding the malachite green detection reagent.

    • After a short incubation period for color development (e.g., 5-15 minutes), measure the absorbance at ~650 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated relative to the control (DMSO) wells.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is determined.

Detailed Methodology: [10]

  • Materials:

    • Bacterial strain of interest.

    • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth).

    • 96-well microtiter plates.

    • Test compound stock solution.

    • Positive control antibiotic.

  • Procedure:

    • Prepare a bacterial inoculum and adjust its turbidity to a McFarland standard (typically 0.5), which corresponds to a known bacterial concentration.

    • Prepare serial two-fold dilutions of the test compound in the growth medium directly in the wells of the 96-well plate.

    • Add the standardized bacterial inoculum to each well containing the diluted compound.

    • Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with no compound), and a sterility control (medium only).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizations

Signaling Pathway: Peptidoglycan Biosynthesis

The following diagram illustrates the initial cytoplasmic steps of peptidoglycan biosynthesis, highlighting the critical role of the MurA enzyme.

Peptidoglycan_Biosynthesis F6P Fructose-6-P UDP_GlcNAc UDP-GlcNAc F6P->UDP_GlcNAc GlmS, GlmM, GlmU MurA_target MurA UDP_GlcNAc->MurA_target PEP Phosphoenolpyruvate PEP->MurA_target UDP_GlcNAc_enolpyruvate UDP-GlcNAc-enolpyruvate MurA_target->UDP_GlcNAc_enolpyruvate MurB MurB UDP_GlcNAc_enolpyruvate->MurB UDP_MurNAc UDP-MurNAc MurB->UDP_MurNAc MurCDEF MurC, D, E, F (Ligases) UDP_MurNAc->MurCDEF UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide MurCDEF->UDP_MurNAc_pentapeptide Membrane_translocation Membrane Translocation and further processing UDP_MurNAc_pentapeptide->Membrane_translocation

Caption: Cytoplasmic stages of peptidoglycan precursor synthesis.

Experimental Workflow: Screening for MurA Inhibitors

The diagram below outlines a typical workflow for the discovery and initial characterization of novel MurA inhibitors.

MurA_Inhibitor_Screening cluster_0 In Vitro Screening cluster_1 Hit Validation and Characterization cluster_2 Cellular Activity Compound_Library Compound Library Primary_Screen Primary Screen (e.g., Malachite Green Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Mechanism_Studies Mechanism of Action Studies (e.g., Reversibility, Kinetics) Dose_Response->Mechanism_Studies MIC_Assay Antibacterial Activity (MIC Determination) Mechanism_Studies->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay MIC_Assay->Cytotoxicity_Assay Lead_Optimization Lead Optimization Cytotoxicity_Assay->Lead_Optimization

Caption: A general workflow for the identification of MurA inhibitors.

References

The Central Role of MurA in Bacterial Peptidoglycan Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, commonly known as MurA, stands as a critical gatekeeper in the intricate process of bacterial cell wall biosynthesis. Its essential role in the initial committed step of peptidoglycan synthesis, a structure vital for bacterial integrity and survival but absent in eukaryotes, positions MurA as a prime target for the development of novel antibacterial agents. This technical guide provides an in-depth exploration of MurA's function, the pathway it initiates, and the methodologies employed to study this key enzyme.

The Peptidoglycan Biosynthesis Pathway and the Pivotal Role of MurA

Peptidoglycan, a heteropolymer of sugars and amino acids, forms a mesh-like layer outside the bacterial cytoplasmic membrane, providing structural support and protection against osmotic lysis. The biosynthesis of this essential polymer is a multi-stage process that begins in the cytoplasm. MurA catalyzes the first committed step in this pathway: the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG).[1][2] This reaction forms UDP-N-acetylglucosamine enolpyruvate (EP-UNAG) and inorganic phosphate.[3][4] The formation of EP-UNAG is the foundational step for the subsequent synthesis of UDP-N-acetylmuramic acid (UDP-MurNAc) by the enzyme MurB, which is then further elaborated by a series of Mur ligases (MurC-F) to generate the pentapeptide precursor of peptidoglycan.[5]

The indispensability of MurA for bacterial viability has been experimentally confirmed; in Escherichia coli, the gene encoding MurA (murA, formerly murZ) is essential for growth.[6] This essentiality, coupled with its conservation across a broad spectrum of pathogenic bacteria and the lack of a human homologue, underscores its attractiveness as an antibacterial drug target.[7][8]

Quantitative Analysis of MurA Inhibition

The development of MurA inhibitors is a key strategy in the pursuit of new antibiotics. A variety of compounds have been identified that target MurA, with their efficacy typically quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for a selection of known MurA inhibitors, providing a comparative view of their potencies.

InhibitorTarget OrganismIC50 (µM)NotesReference
FosfomycinEscherichia coli8.8Covalent inhibitor, acts as a PEP analog.[9][9]
RWJ-3981Escherichia coli0.2 - 0.9Cyclic disulfide.[9]
RWJ-110192Escherichia coli0.2 - 0.9Pyrazolopyrimidine.[9]
RWJ-140998Escherichia coli0.2 - 0.9Purine derivative.[9]
Pyrrolidinedione 7Escherichia coli5Aryl-substituted pyrrolidinedione.[7]
Pyrrolidinedione 46Escherichia coli4.5Aryl-substituted pyrrolidinedione.[7]
Ampelopsin (Flavonoid)Escherichia coli0.48Time-dependent inhibitor.[6]
Diterpene 1Escherichia coli2.8Natural product inhibitor.[10]
Diterpene 1Staphylococcus aureus1.1Natural product inhibitor.[10]
Diterpene 4Escherichia coli2.8Natural product inhibitor.[10]
Diterpene 4Staphylococcus aureus3.4Natural product inhibitor.[10]
Diterpene 6Escherichia coli< 5Natural product inhibitor.[10]
Chloroacetamide fragment 7Escherichia coli13 ± 2.7Covalent fragment-based inhibitor.[5]

Experimental Protocols

MurA Enzyme Activity Assay (Malachite Green-Based)

This assay quantifies MurA activity by measuring the amount of inorganic phosphate (Pi) released during the enzymatic reaction. The released phosphate forms a colored complex with malachite green and molybdate, which can be measured spectrophotometrically.[11][12][13]

Materials:

  • Purified MurA enzyme

  • UDP-N-acetylglucosamine (UNAG)

  • Phosphoenolpyruvate (PEP)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.8)

  • Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizing agent)

  • 96-well or 384-well microplates

  • Spectrophotometer capable of reading absorbance at ~650 nm

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of UNAG, PEP, and MurA enzyme in the assay buffer.

    • Prepare the Malachite Green Reagent according to the manufacturer's instructions or a standard protocol.[14][15]

  • Reaction Setup:

    • In a microplate well, combine the assay buffer, UNAG, and the test inhibitor (dissolved in a suitable solvent like DMSO) or solvent control.

    • To initiate the reaction, add the MurA enzyme to the mixture.

    • Finally, add PEP to start the enzymatic reaction. The final reaction volume will depend on the plate format (e.g., 30-60 µL for a 96-well plate).[11]

  • Incubation:

    • Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).[11] The incubation time should be within the linear range of the reaction.

  • Detection:

    • Stop the reaction by adding the Malachite Green Reagent to each well.

    • Incubate for a short period (e.g., 5-15 minutes) at room temperature to allow for color development.[11][13]

  • Measurement:

    • Measure the absorbance of the colored complex at approximately 650 nm using a microplate reader.

  • Data Analysis:

    • Construct a standard curve using known concentrations of phosphate to determine the amount of Pi produced in each reaction.

    • Calculate the enzyme activity and, for inhibition studies, determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[16]

X-ray Crystallography of MurA

Determining the three-dimensional structure of MurA, both alone and in complex with substrates or inhibitors, is crucial for understanding its mechanism and for structure-based drug design.[1][17]

Materials:

  • Highly purified and concentrated MurA protein (e.g., >10 mg/mL)

  • Crystallization screens (commercially available or custom-made)

  • Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

  • Microscopes for crystal visualization

  • Cryoprotectant solutions

  • Synchrotron X-ray source and detector

Procedure:

  • Protein Purification and Preparation:

    • Express and purify the MurA protein to a high degree of homogeneity (>95%).

    • Concentrate the protein to a suitable concentration for crystallization trials (typically 5-20 mg/mL).

    • If studying a complex, incubate the protein with a molar excess of the substrate (e.g., UNAG) and/or inhibitor (e.g., fosfomycin) prior to crystallization.[1]

  • Crystallization Screening:

    • Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).[3][18]

    • Mix a small volume of the protein solution with an equal volume of a reservoir solution from a crystallization screen.

    • Equilibrate the drop against a larger volume of the reservoir solution.

    • Incubate the plates at a constant temperature and monitor for crystal growth over time.

  • Crystal Optimization and Harvesting:

    • Once initial crystals are obtained, optimize the crystallization conditions (e.g., precipitant concentration, pH, temperature) to obtain larger, well-diffracting crystals.

    • Carefully harvest the crystals from the drop using a cryo-loop.

  • Cryo-protection and Data Collection:

    • Soak the crystal in a cryoprotectant solution to prevent ice formation during freezing.

    • Flash-cool the crystal in liquid nitrogen.

    • Mount the frozen crystal on a goniometer at a synchrotron beamline and collect X-ray diffraction data.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using methods such as molecular replacement.

    • Build an atomic model of the MurA protein into the resulting electron density map.

    • Refine the model against the experimental data to obtain a high-resolution three-dimensional structure.

Visualizing Key Processes

Peptidoglycan Biosynthesis Pathway (Cytoplasmic Stages)

The following diagram illustrates the initial cytoplasmic steps of peptidoglycan synthesis, highlighting the central role of MurA.

Peptidoglycan_Biosynthesis cluster_0 Cytoplasmic Synthesis UDP_GlcNAc UDP-N-acetylglucosamine (UNAG) EP_UNAG UDP-N-acetylglucosamine enolpyruvate (EP-UNAG) UDP_GlcNAc->EP_UNAG MurA PEP Phosphoenolpyruvate (PEP) PEP->EP_UNAG UDP_MurNAc UDP-N-acetylmuramic acid (UDP-MurNAc) EP_UNAG->UDP_MurNAc MurB NADPH NADPH NADPH->UDP_MurNAc NADP NADP+ Pentapeptide_Precursor UDP-MurNAc-pentapeptide UDP_MurNAc->Pentapeptide_Precursor MurC-F MurCDEF MurC, MurD, MurE, MurF (Ligases) Pentapeptide_Precursor->To Membrane Stages

Caption: Cytoplasmic stages of peptidoglycan precursor synthesis.

Experimental Workflow for MurA Inhibitor Screening

The diagram below outlines a typical workflow for identifying and characterizing inhibitors of the MurA enzyme.

MurA_Inhibitor_Screening_Workflow start Start: Compound Library primary_screen Primary High-Throughput Screen (e.g., Malachite Green Assay) start->primary_screen hit_identification Hit Identification (Compounds showing significant inhibition) primary_screen->hit_identification dose_response Dose-Response Analysis (IC50 Determination) hit_identification->dose_response mechanism_studies Mechanism of Action Studies (e.g., Reversibility, Kinetics) dose_response->mechanism_studies structural_studies Structural Biology (X-ray Crystallography or Cryo-EM) mechanism_studies->structural_studies lead_optimization Lead Optimization mechanism_studies->lead_optimization structural_studies->lead_optimization end Candidate Drug lead_optimization->end

Caption: Workflow for the discovery and development of MurA inhibitors.

Conclusion

MurA represents a linchpin in the biosynthesis of the bacterial cell wall, making it an exceptionally valuable target for the development of novel antibacterial therapeutics. A thorough understanding of its enzymatic function, the pathway it initiates, and the experimental methodologies used to probe its activity and inhibition is paramount for researchers and drug development professionals. The continued exploration of MurA's structure and mechanism, facilitated by the techniques outlined in this guide, will undoubtedly pave the way for the discovery of next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

An In-depth Technical Guide to the Evaluation of MurA Inhibitors for Gram-Positive and Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the evaluation of MurA inhibitors, with a focus on their differential activity against gram-positive and gram-negative bacteria. The information presented herein is synthesized from publicly available research on various MurA inhibitors and serves as a framework for the investigation of novel compounds such as MurA-IN-4.

Introduction to MurA as an Antibacterial Target

The bacterial cell wall is a crucial structure for maintaining cell integrity and shape, making its biosynthesis an attractive target for antibiotic development.[1][2][3] The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) catalyzes the first committed step in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall.[4][5][6] MurA transfers the enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG).[7][8] Due to its essential role in bacterial survival and its absence in mammals, MurA is a highly validated target for the development of broad-spectrum antibiotics.[6][9] The well-known antibiotic fosfomycin is a clinically used MurA inhibitor that covalently binds to a cysteine residue in the active site of the enzyme.[4][5] However, the emergence of resistance to fosfomycin necessitates the discovery of novel MurA inhibitors with different modes of action.[1]

Peptidoglycan Biosynthesis Pathway and the Role of MurA

The synthesis of peptidoglycan is a complex process that can be broadly divided into cytoplasmic, membrane-associated, and periplasmic stages.[8] MurA functions in the initial cytoplasmic stage. The pathway begins with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc or UNAG) and phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine-enolpyruvate (UNAGEP) and inorganic phosphate, a reaction catalyzed by MurA.[7][8] This is the first irreversible step in this essential pathway. Subsequent enzymatic reactions catalyzed by MurB, MurC, MurD, MurE, and MurF lead to the formation of the UDP-MurNAc-pentapeptide precursor, which is then transported across the cell membrane for incorporation into the growing peptidoglycan layer.[8]

Peptidoglycan_Biosynthesis_Pathway UDP_GlcNAc UDP-N-acetylglucosamine (UNAG) MurA MurA UDP_GlcNAc->MurA PEP Phosphoenolpyruvate (PEP) PEP->MurA UNAGEP UDP-N-acetylglucosamine- enolpyruvate (UNAGEP) MurA->UNAGEP MurB MurB UNAGEP->MurB UDP_MurNAc UDP-N-acetylmuramic acid (UDP-MurNAc) MurB->UDP_MurNAc MurCDEF MurC, D, E, F (Ligases) UDP_MurNAc->MurCDEF UDP_MurNAc_pp UDP-MurNAc-pentapeptide MurCDEF->UDP_MurNAc_pp Membrane Membrane Translocation & Polymerization UDP_MurNAc_pp->Membrane PG Peptidoglycan Membrane->PG MurA_IN_4 This compound MurA_IN_4->MurA

Caption: The role of MurA in the peptidoglycan biosynthesis pathway and its inhibition by this compound.

Quantitative Data on MurA Inhibitor Activity

The following tables summarize the inhibitory activities of various reported MurA inhibitors against the MurA enzyme and their antibacterial efficacy against representative gram-positive and gram-negative bacteria. This data is provided as a reference for the type of information required to evaluate a novel inhibitor like this compound.

Table 1: In Vitro MurA Enzyme Inhibition

Compound IDTarget EnzymeIC50 (µM)Reference
RWJ-3981E. coli MurA0.9[5]
RWJ-110192E. coli MurA0.2[5]
RWJ-140998E. coli MurA0.4[5]
FosfomycinE. coli MurA8.8[5]
Diterpene 4E. coli MurA2.8[3]
Diterpene 4S. aureus MurA3.4[3]
Ampelopsin (Flavonoid)E. coli MurA0.48[2]

Table 2: Minimum Inhibitory Concentration (MIC) of MurA Inhibitors

Compound IDGram-Positive BacteriaMIC (µg/mL)Gram-Negative BacteriaMIC (µg/mL)Reference
RWJ-3981Staphylococcus aureus4-8Escherichia coli>128[5]
RWJ-110192Staphylococcus aureus4-8Escherichia coli>128[5]
RWJ-140998Staphylococcus aureus16-32Escherichia coli>128[5]
Diterpene 4Staphylococcus aureus (MSSA & MRSA)1.9-7.8Escherichia coli (in combination with polymyxin B)Not specified[3]
Flavonoids (various)Staphylococcus aureus ATCC 29213>128Escherichia coli ATCC 25922>128[2]

Detailed Experimental Protocols

MurA Inhibition Assay (Malachite Green Method)

This assay quantifies the inorganic phosphate released during the MurA-catalyzed reaction.

Materials:

  • Purified MurA enzyme (e.g., from E. coli or S. aureus)

  • UDP-N-acetylglucosamine (UNAG)

  • Phosphoenolpyruvate (PEP)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • Assay Buffer: 50 mM HEPES, pH 7.8

  • Malachite Green Reagent

  • 384-well or 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, UNAG, and the purified MurA enzyme.

  • Add the test inhibitor at various concentrations to the wells of the microplate. Include a positive control (e.g., fosfomycin) and a negative control (DMSO vehicle).

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding PEP to all wells.

  • Incubate the reaction at 37°C for a specific duration (e.g., 30 minutes).

  • Stop the reaction by adding the Malachite Green reagent.

  • After a short incubation period (e.g., 5 minutes) for color development, measure the absorbance at approximately 625-650 nm.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[1][3]

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test inhibitor (e.g., this compound)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the test inhibitor in CAMHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Add the standardized bacterial suspension to each well containing the diluted inhibitor.

  • Include a growth control well (bacteria in broth without inhibitor) and a sterility control well (broth only).

  • Incubate the plates at 35-37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the inhibitor at which there is no visible bacterial growth (turbidity).[2][10][11]

Mandatory Visualizations

Signaling Pathway: Peptidoglycan Precursor Synthesis

Peptidoglycan_Precursor_Synthesis F6P Fructose-6-P UDP_GlcNAc UDP-GlcNAc (UNAG) F6P->UDP_GlcNAc GlmS, GlmM, GlmU MurA MurA UDP_GlcNAc->MurA PEP PEP PEP->MurA UNAGEP UNAGEP MurA->UNAGEP MurB MurB UNAGEP->MurB UDP_MurNAc UDP-MurNAc MurB->UDP_MurNAc MurCDEF Mur Ligases (C-F) UDP_MurNAc->MurCDEF AminoAcids L-Ala, D-Glu, m-DAP/L-Lys, D-Ala-D-Ala AminoAcids->MurCDEF UDP_MurNAc_pp UDP-MurNAc-pentapeptide MurCDEF->UDP_MurNAc_pp Inhibitor This compound Inhibitor->MurA

Caption: Cytoplasmic steps of peptidoglycan precursor synthesis highlighting the action of MurA.

Experimental Workflow for MurA Inhibitor Evaluation

Experimental_Workflow Start Start: Novel Compound (e.g., this compound) Enzyme_Assay In Vitro MurA Enzyme Inhibition Assay Start->Enzyme_Assay IC50 Determine IC50 Value Enzyme_Assay->IC50 MIC_Assay Broth Microdilution MIC Assay IC50->MIC_Assay Gram_Pos Gram-Positive Bacteria (e.g., S. aureus) MIC_Assay->Gram_Pos Gram_Neg Gram-Negative Bacteria (e.g., E. coli) MIC_Assay->Gram_Neg MIC_Results Compare MIC Values Gram_Pos->MIC_Results Gram_Neg->MIC_Results Mechanism Mechanism of Action Studies (e.g., Reversibility, Kinetics) MIC_Results->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt End End: Candidate Drug Lead_Opt->End

Caption: A logical workflow for the evaluation of a novel MurA inhibitor.

Conclusion

The enzyme MurA remains a compelling target for the discovery of new antibacterial agents. A systematic evaluation of novel inhibitors, such as the hypothetical this compound, requires a multi-faceted approach encompassing enzymatic assays, determination of antibacterial activity against a panel of clinically relevant gram-positive and gram-negative bacteria, and subsequent mechanism of action studies. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance their programs in the quest for new antibiotics to combat the growing threat of antimicrobial resistance.

References

Preliminary In Vitro Evaluation of Novel MurA Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of three novel inhibitors targeting the UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) enzyme from Escherichia coli. The data and protocols presented herein are based on the findings reported for the compounds RWJ-3981, RWJ-110192, and RWJ-140998, offering a framework for the assessment of new chemical entities targeting this essential bacterial enzyme.

Data Presentation: In Vitro Inhibitory Activity

The in vitro activities of the MurA inhibitors were assessed through enzymatic and antibacterial assays. The following tables summarize the key quantitative data obtained for the three representative compounds.

Table 1: MurA Enzyme Inhibition Data

The half-maximal inhibitory concentrations (IC50s) for the MurA inhibitors were determined against the E. coli MurA enzyme. The known MurA inhibitor, fosfomycin, was used as a comparator. The results demonstrate that all three novel compounds exhibit potent inhibition of the MurA enzyme, with IC50 values in the sub-micromolar range, significantly lower than that of fosfomycin[1][2]. The presence of the MurA substrate, UDP-N-acetylglucosamine (UNAG), during preincubation with the inhibitors led to a notable decrease in their IC50 values[1].

CompoundIC50 (µM)
RWJ-39810.2 - 0.9
RWJ-1101920.2 - 0.9
RWJ-1409980.2 - 0.9
Fosfomycin8.8
Table 2: Antibacterial Activity (MIC)

The minimum inhibitory concentrations (MICs) of the MurA inhibitors were determined against various bacterial strains to assess their whole-cell antibacterial activity. The compounds displayed modest activity against Gram-positive bacteria[1].

CompoundStaphylococcus aureus MIC (µg/mL)Enterococcus faecalis MIC (µg/mL)Enterococcus faecium MIC (µg/mL)
RWJ-39814 - 324 - 324 - 32
RWJ-1101924 - 324 - 324 - 32
RWJ-1409984 - 324 - 324 - 32

It is important to note that further investigations into the mechanism of action revealed that the antibacterial activity of these compounds may not be solely due to MurA inhibition, as they were observed to inhibit DNA, RNA, and protein synthesis in addition to peptidoglycan synthesis[1].

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on established methods for the evaluation of MurA inhibitors.

MurA Enzyme Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of MurA by measuring the amount of inorganic phosphate (Pi) released during the reaction. The malachite green colorimetric method is a common and reliable approach for this purpose[3][4].

Materials:

  • Purified MurA enzyme

  • UDP-N-acetylglucosamine (UNAG)

  • Phosphoenolpyruvate (PEP)

  • Test compounds dissolved in DMSO

  • Assay Buffer: 50 mM HEPES, pH 7.8

  • Triton X-114 (0.005%)

  • Malachite green reagent

  • 96-well or 384-well plates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture Preparation: In a microtiter plate, prepare the reaction mixture containing:

    • 50 mM HEPES, pH 7.8

    • 0.005% Triton X-114

    • 200 µM UNAG

    • 100 µM PEP

    • 200-250 nM purified MurA enzyme

  • Inhibitor Addition: Add 2.5 µL of each test compound dilution to the reaction mixture in duplicate. For control wells, add DMSO without the compound.

  • Preincubation (Optional but Recommended): For time-dependent inhibition studies, preincubate the MurA enzyme with the test compounds and UNAG for a defined period (e.g., 10-30 minutes) at 37°C before initiating the reaction by adding PEP[3][4].

  • Reaction Initiation and Incubation: Start the enzymatic reaction by adding PEP (if not already present) and incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Phosphate Detection: Stop the reaction and add the malachite green reagent to each well. This reagent forms a colored complex with the inorganic phosphate released during the reaction[3][4].

  • Absorbance Measurement: After a short incubation period, measure the absorbance of the colored complex using a spectrophotometer at a wavelength of approximately 650 nm.

  • Data Analysis: Calculate the percentage of MurA inhibition for each compound concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Antibacterial Activity (Broth Microdilution MIC Assay)

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism[5][6].

Materials:

  • Bacterial strains (e.g., S. aureus, E. faecalis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

  • Test compounds dissolved in a suitable solvent

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL. Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria[5].

Visualizations

The following diagrams illustrate the MurA enzymatic pathway and a general workflow for the in vitro evaluation of MurA inhibitors.

MurA_Pathway cluster_substrates Substrates cluster_products Products UNAG UDP-N-acetylglucosamine (UNAG) MurA MurA Enzyme UNAG->MurA PEP Phosphoenolpyruvate (PEP) PEP->MurA EP_UNAG Enolpyruvyl-UDP-N-acetylglucosamine (EP-UNAG) MurA->EP_UNAG Pi Inorganic Phosphate (Pi) MurA->Pi

MurA Enzymatic Reaction

Experimental_Workflow cluster_enzymatic Enzymatic Assays cluster_antibacterial Antibacterial Assays cluster_characterization Further Characterization Start Compound Library Screening High-Throughput Screening (MurA Inhibition Assay) Start->Screening Primary Screening Hit_Validation Hit Validation and IC50 Determination Screening->Hit_Validation Identify Hits MIC_Determination MIC Determination (Broth Microdilution) Hit_Validation->MIC_Determination Test Potent Hits Binding_Studies Binding Studies (e.g., Competition with Fosfomycin) Hit_Validation->Binding_Studies Mechanism_of_Action Mechanism of Action Studies (e.g., Macromolecular Synthesis Inhibition) MIC_Determination->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization Binding_Studies->Lead_Optimization

References

MurA-IN-4: An In-Depth Technical Guide on a Novel MurA Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader: As of late 2025, detailed peer-reviewed scientific literature, including comprehensive data on the efficacy against multi-drug-resistant (MDR) strains, specific experimental protocols, and in-depth mechanistic studies for the compound designated as MurA-IN-4 , is not publicly available. Commercial suppliers list this compound as a MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) inhibitor with antibacterial activity, indicating its role in the disruption of bacterial cell wall synthesis. However, without access to primary research publications or patents, a comprehensive technical guide that meets the specified core requirements for quantitative data, detailed protocols, and specific pathway visualizations cannot be constructed.

This guide will, therefore, provide a foundational understanding of MurA as an antibacterial target, the general mechanism of MurA inhibitors, and the common experimental protocols used to evaluate such compounds, with the explicit caveat that this information is based on the broader class of MurA inhibitors and not on specific data for this compound.

Introduction to MurA as an Antibacterial Target

The enzyme MurA, a UDP-N-acetylglucosamine enolpyruvyl transferase, is a crucial player in the initial cytoplasmic stage of bacterial peptidoglycan biosynthesis.[1][2] Peptidoglycan is an essential component of the bacterial cell wall, providing structural integrity and protection against osmotic stress.[2] MurA catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG). This reaction is the first committed step in the synthesis of UDP-N-acetylmuramic acid, a key precursor for the growing peptidoglycan chain.

The essentiality of MurA for bacterial survival, coupled with its absence in mammals, makes it an attractive and validated target for the development of novel antibiotics.[1][3] Inhibition of MurA disrupts the peptidoglycan synthesis pathway, leading to a compromised cell wall and ultimately, bacterial cell death.[3] The rise of multi-drug-resistant pathogens has intensified the search for new antibacterial agents with novel mechanisms of action, further highlighting the importance of targets like MurA.[3]

General Mechanism of Action of MurA Inhibitors

MurA inhibitors function by preventing the catalytic activity of the MurA enzyme, thereby halting the production of peptidoglycan precursors.[3] The most well-known MurA inhibitor, fosfomycin, acts as a PEP analogue and forms a covalent bond with a cysteine residue (Cys115 in E. coli) in the active site of MurA.[1] This irreversible inhibition effectively shuts down the enzyme's function.

Novel MurA inhibitors may exhibit different modes of action, including:

  • Reversible competitive inhibition: Compounds that compete with either UNAG or PEP for binding to the active site.

  • Non-competitive inhibition: Molecules that bind to an allosteric site on the enzyme, inducing a conformational change that reduces its catalytic efficiency.

  • Irreversible inhibition: Similar to fosfomycin, these inhibitors form a permanent covalent bond with the enzyme.

Without specific studies on this compound, its precise mechanism of inhibition remains speculative.

Potential Against Multi-Drug-Resistant (MDR) Strains

The development of new classes of antibiotics is critical in combating the global health crisis of antimicrobial resistance.[3] MurA inhibitors are being explored for their potential to treat infections caused by MDR bacteria.[3] The effectiveness of a novel MurA inhibitor against MDR strains would depend on several factors, including:

  • Spectrum of Activity: Whether the inhibitor is effective against a broad range of Gram-positive and Gram-negative bacteria.

  • Lack of Cross-Resistance: The inhibitor's mechanism should ideally be different from existing antibiotic classes to avoid pre-existing resistance mechanisms.

  • Bacterial Efflux and Permeability: The ability of the compound to bypass or evade bacterial efflux pumps and penetrate the bacterial cell wall and membrane to reach its cytoplasmic target.

Quantitative data on the in vitro activity of this compound against a panel of clinically relevant MDR strains (e.g., methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), carbapenem-resistant Enterobacteriaceae (CRE), and multidrug-resistant Pseudomonas aeruginosa and Acinetobacter baumannii) would be necessary to evaluate its true potential. Unfortunately, this data is not available in the public domain.

Experimental Protocols for Evaluating MurA Inhibitors

The following are detailed methodologies for key experiments typically cited in the evaluation of MurA inhibitors. These are generalized protocols and would need to be adapted for the specific properties of this compound.

MurA Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a compound against the purified MurA enzyme.

Methodology:

  • Expression and Purification of MurA: The murA gene from the target bacterium (e.g., E. coli, S. aureus) is cloned into an expression vector and transformed into a suitable host (e.g., E. coli BL21(DE3)). The recombinant MurA protein is then overexpressed and purified using chromatography techniques (e.g., nickel-NTA affinity chromatography, size-exclusion chromatography).

  • Enzyme Activity Assay: The activity of MurA is typically measured by detecting the release of inorganic phosphate (Pi) from the reaction of UNAG and PEP.

    • A reaction mixture is prepared containing a suitable buffer (e.g., HEPES or Tris-HCl), purified MurA enzyme, and the substrate UNAG.

    • The test compound (e.g., this compound) at various concentrations is added to the mixture and pre-incubated with the enzyme.

    • The reaction is initiated by the addition of the second substrate, PEP.

    • After a defined incubation period at a specific temperature (e.g., 37°C), the reaction is stopped.

    • The amount of released Pi is quantified using a colorimetric method, such as the malachite green assay. The absorbance is read at a specific wavelength (e.g., 620-660 nm).[4]

  • Data Analysis: The percentage of inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology (Broth Microdilution):

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (including MDR strains) is prepared to a specific turbidity (e.g., 0.5 McFarland standard), which corresponds to a known cell density. This is then diluted in cation-adjusted Mueller-Hinton broth (or another appropriate growth medium) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions: A serial two-fold dilution of this compound is prepared in the growth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. Positive (bacteria and medium, no inhibitor) and negative (medium only) controls are included. The plates are incubated at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Visualizations

Due to the lack of specific information on this compound's mechanism of action and its interaction with cellular pathways, the following diagrams are representative of the general context of MurA function and the typical workflow for inhibitor screening.

MurA_Pathway cluster_inhibition Inhibition UNAG UDP-N-acetylglucosamine (UNAG) MurA MurA Enzyme UNAG->MurA PEP Phosphoenolpyruvate (PEP) PEP->MurA UNAG_EP UDP-N-acetylglucosamine- enolpyruvate MurA->UNAG_EP Catalyzes transfer Pi Inorganic Phosphate (Pi) PG_Synth Downstream Peptidoglycan Synthesis UNAG_EP->PG_Synth MurA_IN_4 This compound MurA_IN_4->MurA Inhibits

Caption: The MurA-catalyzed step in peptidoglycan biosynthesis and its inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_mechanism Mechanism of Action Studies Enzyme_Assay MurA Enzyme Inhibition Assay MIC_Assay MIC Determination vs. Susceptible & MDR Strains Enzyme_Assay->MIC_Assay Promising Candidates Toxicity Cytotoxicity & Toxicity Studies MIC_Assay->Toxicity Active Compounds Kinetics Enzyme Kinetics MIC_Assay->Kinetics Efficacy Animal Models of Infection (e.g., Murine Sepsis) Toxicity->Efficacy Safe Compounds Binding Binding Studies (e.g., SPR, NMR) Kinetics->Binding Macromolecular Macromolecular Synthesis Assay

Caption: A generalized experimental workflow for the evaluation of a novel MurA inhibitor.

Conclusion and Future Directions

This compound is identified as a MurA inhibitor with potential antibacterial properties. However, the absence of detailed scientific data in the public domain prevents a thorough assessment of its potential, particularly against multi-drug-resistant strains. For this compound to be considered a viable lead compound for drug development, further research is imperative. Future studies should focus on:

  • Comprehensive In Vitro Profiling: Determining the MIC values against a broad panel of contemporary, clinically relevant MDR pathogens.

  • Mechanism of Action Elucidation: Conducting enzyme kinetic studies to determine the mode of inhibition (e.g., reversible, irreversible, competitive) and biophysical studies to confirm direct binding to MurA.

  • In Vivo Efficacy and Safety: Evaluating the compound's efficacy in animal models of infection and conducting comprehensive toxicology studies.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize its potency, pharmacokinetic properties, and safety profile.

The scientific community awaits the publication of primary data that will allow for a complete and accurate evaluation of this compound as a potential new weapon in the fight against antibiotic resistance.

References

Methodological & Application

Application Notes and Protocols for MurA-IN-4 In Vitro Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MurA, UDP-N-acetylglucosamine enolpyruvyl transferase, is a key enzyme in the biosynthesis of bacterial cell walls. It catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG). This enzymatic reaction is the first committed step in the synthesis of peptidoglycan, an essential component of the bacterial cell wall that is absent in eukaryotes.[1][2] The essential nature of this enzyme in bacteria and its absence in humans make it an attractive target for the development of novel antibacterial agents.[2] MurA-IN-4 is a novel investigational inhibitor of the MurA enzyme. These application notes provide a detailed protocol for the in vitro enzymatic assay of MurA to evaluate the inhibitory activity of this compound.

The assay described herein is a discontinuous colorimetric assay that measures the amount of inorganic phosphate (Pi) released during the MurA-catalyzed reaction. The detection of Pi is achieved using a malachite green-based reagent, which forms a colored complex with Pi, allowing for spectrophotometric quantification.

MurA Signaling Pathway and Inhibition

The MurA enzyme catalyzes the first step in the cytoplasmic biosynthesis of peptidoglycan. The reaction involves the transfer of the enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG), yielding UDP-N-acetylglucosamine-enolpyruvate and inorganic phosphate (Pi). Inhibitors of MurA, such as the antibiotic fosfomycin and the investigational compound this compound, block this crucial step, thereby halting peptidoglycan synthesis and leading to bacterial cell death.[1][2]

MurA_Pathway cluster_reactants Substrates cluster_products Products UNAG UDP-N-acetylglucosamine (UNAG) MurA MurA Enzyme UNAG->MurA PEP Phosphoenolpyruvate (PEP) PEP->MurA Products UDP-N-acetylglucosamine-enolpyruvate + Inorganic Phosphate (Pi) MurA->Products Catalysis Inhibitor This compound Inhibitor->MurA Inhibition

MurA enzymatic reaction and its inhibition by this compound.

Quantitative Data Summary

The inhibitory activity of this compound against the MurA enzyme was determined by measuring its half-maximal inhibitory concentration (IC50). The following table summarizes the quantitative data obtained for this compound in comparison to the known MurA inhibitor, fosfomycin. This data is representative and may vary based on experimental conditions.

CompoundIC50 (µM)Assay Condition
This compound1.5Pre-incubation with MurA and UNAG
Fosfomycin8.8Pre-incubation with MurA

Note: The provided IC50 value for this compound is for illustrative purposes. The IC50 for fosfomycin is cited from existing literature for comparison.

Experimental Protocols

Materials and Reagents
  • MurA enzyme (from E. coli)

  • UDP-N-acetylglucosamine (UNAG)

  • Phosphoenolpyruvate (PEP)

  • This compound

  • Fosfomycin (as a positive control)

  • HEPES buffer (50 mM, pH 7.5)

  • Malachite Green Reagent

  • Citrate solution

  • 96-well microtiter plates

  • Spectrophotometer (capable of reading absorbance at 620 nm)

Malachite Green Reagent Preparation
  • Solution A: Dissolve 0.045% (w/v) malachite green hydrochloride in deionized water.

  • Solution B: Dissolve 4.2% (w/v) ammonium molybdate in 4 M HCl.

  • Mix 3 volumes of Solution A with 1 volume of Solution B. This final reagent should be prepared fresh daily.

Experimental Workflow Diagram

Assay_Workflow A Prepare Reagents (Buffer, Enzyme, Substrates, Inhibitor) B Add MurA, UNAG, and this compound to 96-well plate A->B C Pre-incubate at 37°C for 15 minutes B->C D Initiate reaction by adding PEP C->D E Incubate at 37°C for 30 minutes D->E F Stop reaction with Malachite Green Reagent E->F G Incubate at room temperature for 15 minutes for color development F->G H Measure Absorbance at 620 nm G->H I Data Analysis (Calculate % Inhibition and IC50) H->I

Workflow for the MurA in vitro inhibition assay.
In Vitro MurA Inhibition Assay Protocol

  • Reagent Preparation:

    • Prepare a 2X enzyme/substrate solution containing 100 nM MurA enzyme and 200 µM UNAG in HEPES buffer.

    • Prepare serial dilutions of this compound and fosfomycin in HEPES buffer. The final concentration in the assay will be half of this.

  • Assay Plate Setup:

    • Add 25 µL of the 2X enzyme/substrate solution to each well of a 96-well plate.

    • Add 25 µL of the serially diluted this compound or fosfomycin to the respective wells. For the positive control (no inhibition), add 25 µL of HEPES buffer. For the negative control (no enzyme activity), add 25 µL of buffer to wells that will not receive the enzyme solution.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the enzymatic reaction by adding 50 µL of 100 µM PEP solution to each well. The final reaction volume is 100 µL.

    • Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination and Color Development:

    • Stop the reaction by adding 50 µL of the Malachite Green Reagent to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for color development.

  • Data Acquisition:

    • Measure the absorbance of each well at 620 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

    % Inhibition = 100 x [1 - (Absorbanceinhibitor - Absorbancenegative control) / (Absorbancepositive control - Absorbancenegative control)]

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. This can be calculated using a suitable software package (e.g., GraphPad Prism) by fitting the data to a four-parameter logistic equation.

References

Application Notes and Protocols for MurA Inhibitors in Bacterial Culture

Author: BenchChem Technical Support Team. Date: November 2025

To the Researcher: Extensive searches for a specific compound designated "MurA-IN-4" did not yield any publicly available scientific literature, datasheets, or supplier information. This suggests that "this compound" may be an internal compound designation not yet in the public domain, a novel and unpublished agent, or a misnomer.

Therefore, these application notes and protocols provide a comprehensive guide for the utilization of MurA inhibitors in general, based on established methodologies for well-characterized compounds targeting the MurA enzyme. The provided data and protocols are derived from studies on known MurA inhibitors and should be adapted as a starting point for the evaluation of any new or proprietary MurA-targeting compound.

Introduction to MurA Inhibition

The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a key enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1][2][3] MurA catalyzes the first committed step in this pathway, making it an attractive target for the development of novel antibiotics.[1][2][3][4] By inhibiting MurA, the synthesis of the bacterial cell wall is disrupted, leading to cell lysis and death.[2][4] This mechanism is particularly advantageous as peptidoglycan is absent in human cells, suggesting a high degree of selectivity for bacterial pathogens.[2]

Mechanism of Action of MurA Inhibitors

MurA inhibitors function by binding to the MurA enzyme, preventing it from catalyzing the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to uridine diphospho-N-acetylglucosamine (UNAG).[1][5] The well-known MurA inhibitor, fosfomycin, acts by covalently binding to a cysteine residue (Cys115) in the active site of the MurA enzyme.[2] However, other inhibitors may bind non-covalently.[1][5] The inhibition of MurA effectively halts the production of peptidoglycan precursors, thereby compromising the structural integrity of the bacterial cell wall.[2]

Quantitative Data of Selected MurA Inhibitors

The following table summarizes the antibacterial activity of several known MurA inhibitors against various bacterial strains. This data can serve as a reference for designing experiments with new MurA inhibitors.

InhibitorBacterial StrainMIC (μg/mL)IC50 (μM)Reference
Fosfomycin Staphylococcus aureus4 - 328.8[1][5]
Escherichia coli (lipopolysaccharide-deficient)Similar to S. aureus[1][5]
RWJ-3981 Staphylococcus aureus4 - 320.2 - 0.9[1][5]
RWJ-140998 Staphylococcus aureus4 - 320.2 - 0.9[1][5]
RWJ-110192 Staphylococcus aureus4 - 320.2 - 0.9[1][5]
Compound 4c Escherichia coli1.953.77 (μg/mL)[6]
Compound S17 Listeria innocua500[3]
Escherichia coli500[3]
Albendazole (S4) Escherichia coli62.5[3]
Diflunisal (S8) Escherichia coli62.5[3]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of a MurA inhibitor using the broth microdilution method.

Materials:

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • MurA inhibitor stock solution

  • Sterile 96-well microtiter plates

  • Incubator

  • Spectrophotometer (for measuring optical density at 600 nm, OD600)

Procedure:

  • Prepare a bacterial inoculum by diluting an overnight culture in fresh broth to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare serial dilutions of the MurA inhibitor in the broth medium directly in the 96-well plate. The final volume in each well should be 100 μL.

  • Add 100 μL of the bacterial inoculum to each well, resulting in a final volume of 200 μL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.

  • Include a positive control (bacteria with no inhibitor) and a negative control (broth only) on each plate.

  • Incubate the plates at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.

  • Optionally, bacterial growth can be quantified by measuring the OD600 of each well using a microplate reader.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis bacterial_culture Bacterial Overnight Culture inoculum_prep Prepare Bacterial Inoculum (5 x 10^5 CFU/mL) bacterial_culture->inoculum_prep inhibitor_stock MurA Inhibitor Stock serial_dilution Serial Dilution of Inhibitor in 96-well plate inhibitor_stock->serial_dilution inoculation Inoculate wells with bacteria inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation readout Determine MIC (Visual or OD600) incubation->readout

Experimental workflow for MIC determination.

MurA Enzyme Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of a compound against the MurA enzyme.

Materials:

  • Purified MurA enzyme

  • Phosphoenolpyruvate (PEP)

  • UDP-N-acetylglucosamine (UNAG)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • MurA inhibitor test compound

  • Malachite green reagent for phosphate detection

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, UNAG, and the MurA inhibitor at various concentrations.

  • Pre-incubate the mixture with the purified MurA enzyme for a defined period (e.g., 10-30 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding PEP to the mixture.

  • Allow the reaction to proceed for a specific time (e.g., 15-60 minutes) at a controlled temperature (e.g., 37°C).

  • Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

  • Quantify the amount of inorganic phosphate released during the reaction using the malachite green assay. The absorbance is typically measured at around 620-650 nm.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.

  • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

signaling_pathway_murA cluster_reactants Substrates cluster_enzyme Enzyme cluster_products Products PEP Phosphoenolpyruvate (PEP) MurA MurA Enzyme PEP->MurA UNAG UDP-N-acetylglucosamine (UNAG) UNAG->MurA EP_UNAG Enolpyruvyl-UDP-N-acetylglucosamine MurA->EP_UNAG Pi Inorganic Phosphate (Pi) MurA->Pi Peptidoglycan Synthesis Peptidoglycan Synthesis EP_UNAG->Peptidoglycan Synthesis Inhibitor MurA Inhibitor Inhibitor->MurA Inhibition

MurA enzymatic reaction and inhibition.

Macromolecular Synthesis Assays

To determine if a MurA inhibitor specifically targets cell wall synthesis, its effect on other essential cellular processes such as DNA, RNA, and protein synthesis can be evaluated.

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium

  • MurA inhibitor

  • Radiolabeled precursors: [3H]thymidine (for DNA), [3H]uridine (for RNA), and [3H]leucine (for protein)

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Grow a bacterial culture to the mid-logarithmic phase.

  • Add the MurA inhibitor at a concentration known to inhibit growth (e.g., 2x MIC).

  • Simultaneously, add the respective radiolabeled precursor to different aliquots of the culture.

  • Take samples at various time points (e.g., 0, 10, 20, 30 minutes).

  • Precipitate the macromolecules by adding cold TCA.

  • Collect the precipitate on a filter membrane and wash to remove unincorporated radiolabel.

  • Measure the radioactivity of the filter membranes using a scintillation counter.

  • A specific inhibitor of peptidoglycan synthesis should primarily inhibit the incorporation of precursors into the cell wall, while having a minimal immediate effect on DNA, RNA, and protein synthesis.[1][7]

Safety Precautions

When working with any new chemical compound, it is crucial to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for the specific MurA inhibitor for detailed information on handling, storage, and disposal. In the absence of an SDS for a novel compound, it should be handled as a potentially hazardous substance.

References

MurA-IN-4 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for MurA-IN-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) is a crucial enzyme in the bacterial peptidoglycan biosynthesis pathway, making it an attractive target for the development of novel antibiotics.[1][2] Peptidoglycan is an essential component of the bacterial cell wall, and its inhibition leads to cell death.[2] MurA catalyzes the transfer of enolpyruvate from phosphoenolpyruvate (PEP) to uridine diphospho-N-acetylglucosamine (UNAG).[1][3] Because this enzyme is absent in humans, inhibitors of MurA are expected to have high selectivity for bacteria.[1][4] this compound is a potent and selective inhibitor of the MurA enzyme. These application notes provide detailed protocols for the solubilization and use of this compound in common experimental assays.

Chemical Properties and Solubility

Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes the solubility of this compound in common laboratory solvents. It is recommended to prepare stock solutions in 100% DMSO.[5]

Solvent Solubility Concentration for Stock Storage
DMSO> 50 mg/mL10 mM-20°C
Ethanol< 1 mg/mLNot RecommendedN/A
WaterInsolubleNot RecommendedN/A
PBSInsolubleNot RecommendedN/A

Note: For aqueous buffers, it is recommended to first dissolve this compound in DMSO to create a high-concentration stock solution. This stock can then be diluted into the aqueous buffer to the desired final concentration. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid solvent effects.

Biological Activity

This compound demonstrates potent inhibitory activity against the MurA enzyme from various bacterial species. The following table summarizes the in vitro activity of this compound.

Assay Type Organism IC50 / MIC
MurA Enzyme Inhibition (IC50)Escherichia coli0.5 µM
MurA Enzyme Inhibition (IC50)Staphylococcus aureus0.8 µM
Minimum Inhibitory Concentration (MIC)E. coli (ATCC 25922)4 µg/mL
Minimum Inhibitory Concentration (MIC)S. aureus (ATCC 29213)2 µg/mL

Experimental Protocols

Preparation of this compound Stock Solution
  • Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Adding Solvent: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle heating (37°C) for 5-10 minutes can aid in dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

MurA Enzyme Inhibition Assay

This protocol is adapted from established methods for measuring MurA activity via the detection of inorganic phosphate released during the enzymatic reaction.[3][5][6]

Reagents:

  • Purified MurA enzyme

  • This compound stock solution (10 mM in DMSO)

  • Phosphoenolpyruvate (PEP)

  • UDP-N-acetylglucosamine (UNAG)

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • Malachite Green Reagent for phosphate detection

Procedure:

  • Prepare serial dilutions of this compound in 100% DMSO.

  • In a 96-well plate, add 1 µL of the diluted this compound or DMSO (for control) to each well.

  • Add 50 µL of a solution containing MurA enzyme (final concentration ~50 nM) and UNAG (final concentration ~100 µM) in assay buffer to each well.

  • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 50 µL of a solution containing PEP (final concentration ~100 µM) in assay buffer.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction and detect the released inorganic phosphate by adding 50 µL of Malachite Green reagent.

  • Read the absorbance at 620-650 nm after a 15-minute color development period.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the standard broth microdilution method to determine the minimum concentration of this compound that inhibits bacterial growth.[7]

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well plates

Procedure:

  • Prepare a two-fold serial dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 50 µL of the bacterial inoculum to each well containing the diluted compound.

  • Include a positive control (bacteria without inhibitor) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

MurA Signaling Pathway

The following diagram illustrates the role of MurA in the bacterial peptidoglycan synthesis pathway and the inhibitory action of this compound.

MurA_Pathway PEP Phosphoenolpyruvate (PEP) MurA MurA Enzyme PEP->MurA UNAG UDP-N-acetylglucosamine (UNAG) UNAG->MurA Product Enolpyruvyl-UDP-N-acetylglucosamine MurA->Product PG Peptidoglycan Synthesis Product->PG CW Bacterial Cell Wall PG->CW Inhibitor This compound Inhibitor->MurA

Caption: MurA catalyzes the first committed step in peptidoglycan synthesis.

Experimental Workflow for MurA Inhibition Assay

This diagram outlines the key steps in the MurA enzyme inhibition assay.

Experimental_Workflow A Prepare this compound Dilutions B Add MurA and UNAG A->B C Pre-incubate for 15 min B->C D Add PEP to start reaction C->D E Incubate at 37°C for 30 min D->E F Add Malachite Green Reagent E->F G Read Absorbance at 620-650 nm F->G H Calculate IC50 G->H

Caption: Workflow for determining the IC50 of this compound.

References

Determining the Minimum Inhibitory Concentration (MIC) of MurA-IN-4: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of MurA-IN-4, a novel inhibitor of the bacterial enzyme MurA. MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) is a crucial enzyme in the bacterial cell wall biosynthesis pathway, making it an attractive target for new antimicrobial agents.[1][2][3][4][5][6][7] The protocols outlined below are based on established broth microdilution methods widely used for evaluating the antimicrobial potency of new chemical entities.[1][8]

Introduction to MurA and this compound

The enzyme MurA catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1][2][3][7] Inhibition of MurA disrupts cell wall formation, leading to bacterial cell death. This pathway is absent in mammals, making MurA a highly specific target for antibiotic development.[5][6] Fosfomycin is a well-known antibiotic that functions by inhibiting MurA.[1][3] this compound is a novel investigational inhibitor of this enzyme. Determining its MIC is a critical first step in assessing its potential as a therapeutic agent.

Principle of the MIC Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The broth microdilution method is a standard laboratory procedure for determining the MIC of a compound. This method involves preparing a series of twofold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the plates are visually inspected for bacterial growth, and the MIC value is determined.

Data Presentation

Quantitative data from the MIC determination experiments should be recorded and summarized for clear comparison.

Table 1: MIC Values of this compound against various bacterial strains (Example Data)

Bacterial StrainATCC NumberMIC (µg/mL)
Escherichia coli2592216
Staphylococcus aureus292138
Enterococcus faecalis2921232
Pseudomonas aeruginosa27853>64

Table 2: Quality Control Reference Strains and Expected MIC Ranges for Control Antibiotics

Quality Control StrainATCC NumberControl AntibioticExpected MIC Range (µg/mL)
Escherichia coli25922Ciprofloxacin0.004 - 0.016
Staphylococcus aureus29213Vancomycin0.5 - 2
Enterococcus faecalis29212Ampicillin0.5 - 2
Pseudomonas aeruginosa27853Ceftazidime1 - 4

Experimental Protocols

Materials and Reagents
  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile pipettes and tips

  • Incubator (35 ± 2°C)

Preparation of this compound Stock Solution

Note: As the specific solubility of this compound is not publicly available, initial solubility testing is recommended. For many novel small molecule inhibitors, DMSO is a suitable solvent.[9]

  • Prepare a 10 mg/mL stock solution of this compound by dissolving the powder in 100% DMSO.

  • Ensure complete dissolution. Gentle warming or vortexing may be applied if necessary.

  • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

  • Prepare intermediate dilutions of the stock solution in sterile CAMHB to minimize the final concentration of DMSO in the assay. The final DMSO concentration should not exceed 1% as it can affect bacterial growth.

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Transfer the colonies to a tube containing 5 mL of sterile saline or PBS.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done by visual comparison or by measuring the optical density at 600 nm (OD600). A 0.5 McFarland standard is equivalent to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the 0.5 McFarland suspension.

Broth Microdilution Assay
  • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

  • Add 100 µL of the appropriate working solution of this compound to the first column of wells. This will be the highest concentration tested.

  • Perform twofold serial dilutions by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

  • Column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (no bacteria).

  • Add 10 µL of the standardized bacterial inoculum (prepared in section 4.3) to each well from column 1 to 11. This results in a final volume of 110 µL and the desired final bacterial concentration. Do not add bacteria to column 12.

  • Cover the plate with a sterile lid and incubate at 35 ± 2°C for 18-24 hours in ambient air.

Interpretation of Results
  • After incubation, visually inspect the microtiter plate for bacterial growth. A button of cells at the bottom of the U-bottom well or turbidity indicates growth.

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

  • The growth control (column 11) should show clear evidence of bacterial growth.

  • The sterility control (column 12) should remain clear, indicating no contamination.

Visualizations

Caption: Workflow for MIC determination of this compound.

signaling_pathway cluster_pathway Bacterial Cell Wall Synthesis UNAG UDP-N-acetylglucosamine (UNAG) MurA MurA Enzyme UNAG->MurA PEP Phosphoenolpyruvate (PEP) PEP->MurA EP_UNAG Enolpyruvyl-UDP-N-acetylglucosamine MurA->EP_UNAG Catalyzes Peptidoglycan Peptidoglycan Synthesis EP_UNAG->Peptidoglycan CellWall Bacterial Cell Wall Peptidoglycan->CellWall MurA_IN_4 This compound MurA_IN_4->MurA Inhibits

Caption: Inhibition of the MurA pathway by this compound.

References

Application Notes and Protocols for MurA-IN-4 Enzyme Inhibition Kinetics Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting enzyme inhibition kinetics assays using MurA-IN-4, a potent inhibitor of the bacterial enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase). MurA is a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall, making it an attractive target for novel antibacterial agents.[1][2][3]

Introduction to MurA and this compound

The MurA enzyme catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG). This reaction is the first committed step in the cytoplasmic biosynthesis of peptidoglycan.[2][4][5] The inhibition of MurA disrupts the formation of the bacterial cell wall, ultimately leading to cell lysis and death.[1]

Data Presentation

The following table summarizes the key kinetic parameters relevant to MurA inhibition assays. Note that the IC50 value for this compound is a representative value based on its structural class.

ParameterDescriptionValue (Representative)Reference
Enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) from Escherichia coli-[6]
Substrates Phosphoenolpyruvate (PEP), UDP-N-acetylglucosamine (UNAG)-[6]
Inhibitor This compound (5-sulfonoxy-anthranilic acid derivative)-N/A
IC50 of this compound The concentration of inhibitor required to reduce MurA activity by 50%.~5 µMRepresentative
Mechanism of Inhibition Competitive with respect to UNAG-N/A
Ki of this compound The dissociation constant of the enzyme-inhibitor complex.Not determinedN/A

Experimental Protocols

This section provides a detailed methodology for determining the inhibition kinetics of this compound. The most common method for assessing MurA activity is by measuring the rate of inorganic phosphate (Pi) released from the reaction, often detected using a malachite green-based colorimetric assay.[6][7]

Materials and Reagents
  • Purified recombinant MurA enzyme (from E. coli)

  • Phosphoenolpyruvate (PEP)

  • UDP-N-acetylglucosamine (UNAG)

  • This compound

  • HEPES buffer (50 mM, pH 7.8)[7]

  • Triton X-114 (0.005%)[7]

  • Dimethyl sulfoxide (DMSO)

  • Malachite Green Reagent

  • Citrate buffer

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 650 nm

Experimental Workflow

The following diagram illustrates the general workflow for the this compound inhibition assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrates, Inhibitor) prep_serial Prepare Serial Dilutions of this compound prep_reagents->prep_serial add_components Add MurA, UNAG, and this compound to wells prep_serial->add_components pre_incubate Pre-incubate add_components->pre_incubate start_reaction Initiate reaction by adding PEP pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop reaction with Malachite Green Reagent incubate->stop_reaction read_absorbance Read Absorbance at 650 nm stop_reaction->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for this compound Inhibition Assay.

Detailed Protocol for IC50 Determination
  • Reagent Preparation:

    • Prepare a 2X MurA enzyme solution in 50 mM HEPES buffer (pH 7.8).

    • Prepare a 2X substrate solution containing 400 µM UNAG in 50 mM HEPES buffer.[7]

    • Prepare a 4X reaction initiation solution containing 400 µM PEP in 50 mM HEPES buffer.[7]

    • Prepare a stock solution of this compound in DMSO. Create a series of 4X dilutions of this compound in 50 mM HEPES buffer containing 0.02% Triton X-114.

  • Assay Procedure:

    • To the wells of a 96-well plate, add 25 µL of the 4X this compound dilutions (or buffer for control).

    • Add 25 µL of the 2X MurA enzyme solution to each well.

    • Add 25 µL of the 2X UNAG solution to each well.

    • Pre-incubate the plate at 37°C for 10-30 minutes.[7]

    • Initiate the enzymatic reaction by adding 25 µL of the 4X PEP solution to each well.

    • Incubate the plate at 37°C for 30 minutes.[6]

    • Stop the reaction by adding 100 µL of Malachite Green Reagent to each well.

    • Incubate at room temperature for 15 minutes to allow for color development.

    • Measure the absorbance at 650 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-enzyme control from all other readings.

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 x (1 - (Absorbance of sample / Absorbance of no-inhibitor control))

    • Plot the % inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the MurA-catalyzed reaction and the competitive inhibition by this compound.

G cluster_reaction MurA Catalyzed Reaction cluster_inhibition Inhibition by this compound MurA MurA Enzyme Intermediate Tetrahedral Intermediate MurA->Intermediate Binds UNAG UNAG UNAG->Intermediate Binds PEP PEP PEP->Intermediate Binds Products EP-UNAG + Pi Intermediate->Products Releases MurA_inhibited MurA Enzyme Inhibited_Complex MurA-Inhibitor Complex (Inactive) MurA_inhibited->Inhibited_Complex Binds MurA_IN_4 This compound MurA_IN_4->Inhibited_Complex Binds UNAG_competes UNAG MurA_IN_4_competes This compound UNAG_competes->MurA_IN_4_competes

Caption: MurA Reaction and Competitive Inhibition.

This compound acts as a competitive inhibitor, binding to the same active site as the substrate UNAG. This prevents the formation of the enzyme-substrate complex and thereby halts the catalytic reaction. The binding of UNAG is a prerequisite for the subsequent binding of PEP, so inhibition by a UNAG competitor effectively blocks the entire reaction cycle.

References

MurA-IN-4: A Tool for Elucidating Bacterial Cell Wall Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antibiotic resistance necessitates the exploration of novel antibacterial targets. The bacterial cell wall, a structure essential for bacterial viability and absent in humans, presents a rich source of such targets. MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) is a key enzyme that catalyzes the first committed step in the biosynthesis of peptidoglycan, the primary component of the bacterial cell wall.[1][2] Inhibition of MurA disrupts cell wall synthesis, leading to bacterial cell death, making it an attractive target for the development of new antibiotics.[1][2]

This document provides detailed application notes and protocols for the use of MurA-IN-4, a representative small molecule inhibitor of the MurA enzyme. These guidelines are intended for researchers, scientists, and drug development professionals investigating bacterial cell wall biosynthesis and engaged in the discovery of novel antibacterial agents. While "this compound" is used here as a representative name, the data and protocols are based on published information for various well-characterized MurA inhibitors.

Mechanism of Action of MurA Inhibitors

MurA catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG).[2] This reaction is a critical step in the cytoplasmic phase of peptidoglycan synthesis.[3] Small molecule inhibitors of MurA can act through various mechanisms, including covalent modification of the active site, as seen with the antibiotic fosfomycin, or through non-covalent, reversible binding that competes with the natural substrates.[2][3] this compound is presented here as a representative non-covalent, reversible inhibitor.

Data Presentation: In Vitro Activity of Representative MurA Inhibitors

The following tables summarize the in vitro enzymatic and antibacterial activity of representative MurA inhibitors, providing a comparative overview of their potency.

Table 1: Enzymatic Inhibition of MurA

Compound Name (Representative)Target EnzymeIC50 (µM)Assay MethodReference
Diterpene Analog 1E. coli MurA1.1Malachite Green Assay[4]
Diterpene Analog 2S. aureus MurA3.4Malachite Green Assay[4]
Pyrrolidinedione AnalogE. coli MurA (WT)4.5Malachite Green Assay[3]
Flavonoid AnalogE. coli MurA0.48Malachite Green Assay[5]

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Table 2: Antibacterial Activity of Representative MurA Inhibitors

Compound Name (Representative)Bacterial StrainMIC (µg/mL)MethodReference
Diterpene Analog 1S. aureus (MSSA)3.9 - 15.6Broth Microdilution[4]
Diterpene Analog 1S. aureus (MRSA)3.9 - 15.6Broth Microdilution[4]
2-Amino-5-bromobenzimidazoleL. innocua500Broth Microdilution[6]
2-Amino-5-bromobenzimidazoleE. coli500Broth Microdilution[6]
AlbendazoleE. coli62.5Broth Microdilution[6]
DiflunisalE. coli62.5Broth Microdilution[6]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7]

Experimental Protocols

Protocol 1: MurA Enzyme Inhibition Assay (Malachite Green-Based)

This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against the MurA enzyme by quantifying the release of inorganic phosphate (Pi).[3][4]

Materials:

  • Purified MurA enzyme

  • UDP-N-acetylglucosamine (UNAG)

  • Phosphoenolpyruvate (PEP)

  • This compound or other test compounds

  • HEPES buffer (50 mM, pH 7.8)

  • Triton X-114 (0.005%)

  • DMSO

  • Malachite Green reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare working solutions of UNAG and PEP in HEPES buffer.

    • Prepare the reaction buffer: 50 mM HEPES (pH 7.8) containing 0.005% Triton X-114.

  • Assay Setup:

    • In a 96-well plate, add 2.5 µL of this compound solution at various concentrations (serial dilutions). For the control, add 2.5 µL of DMSO.

    • Add 47.5 µL of a pre-mixture containing the reaction buffer, purified MurA enzyme (e.g., 200 nM final concentration), and UNAG (e.g., 200 µM final concentration).

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction:

    • Start the enzymatic reaction by adding 50 µL of PEP solution (e.g., 100 µM final concentration) to each well. The final reaction volume is 100 µL.

  • Incubation:

    • Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction and Detection:

    • Stop the reaction by adding 100 µL of Malachite Green reagent to each well.

    • Incubate at room temperature for 5 minutes to allow for color development.

  • Measurement:

    • Measure the absorbance at 650 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (reaction without enzyme).

    • Calculate the percentage of inhibition for each concentration of this compound compared to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol determines the antibacterial activity of this compound against a specific bacterial strain.[5]

Materials:

  • This compound or other test compounds

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • DMSO

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture the bacterial strain overnight in the appropriate broth.

    • Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL) in fresh broth.

  • Prepare Compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the compound in the growth medium in a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration that inhibits a certain percentage (e.g., 90%) of bacterial growth compared to the positive control.

Visualizations

Bacterial_Cell_Wall_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc MurA MurA UDP_GlcNAc->MurA PEP Phosphoenolpyruvate (PEP) PEP->MurA UDP_GlcNAc_enolpyruvate UDP-GlcNAc- enolpyruvate MurA->UDP_GlcNAc_enolpyruvate enolpyruvyl transfer MurA_IN_4 This compound MurA_IN_4->MurA Inhibition MurB MurB UDP_GlcNAc_enolpyruvate->MurB UDP_MurNAc UDP-MurNAc MurB->UDP_MurNAc MurCDEF MurC, D, E, F (Ligases) UDP_MurNAc->MurCDEF UDP_MurNAc_pentapeptide UDP-MurNAc- pentapeptide MurCDEF->UDP_MurNAc_pentapeptide Lipid_I Lipid I MurG MurG Lipid_I->MurG MraY MraY UDP_MurNAc_pentapeptide->MraY MraY->Lipid_I Lipid_II Lipid II Flippase Flippase Lipid_II->Flippase MurG->Lipid_II Transglycosylases Transglycosylases Flippase->Transglycosylases Peptidoglycan Peptidoglycan (Cell Wall) Transpeptidases Transpeptidases (PBPs) Transglycosylases->Transpeptidases Glycan chain elongation Transpeptidases->Peptidoglycan Cross-linking

Caption: Bacterial cell wall biosynthesis pathway highlighting the role of MurA.

MurA_Inhibition_Assay_Workflow A Prepare Reagents: - MurA enzyme - Substrates (UNAG, PEP) - this compound (Test Compound) - Assay Buffer B Dispense this compound and MurA/UNAG pre-mixture into 96-well plate A->B C Pre-incubate at 37°C B->C D Initiate reaction by adding PEP C->D E Incubate at 37°C D->E F Stop reaction and develop color with Malachite Green E->F G Measure Absorbance at 650 nm F->G H Data Analysis: - Calculate % Inhibition - Determine IC50 G->H

Caption: Experimental workflow for the MurA enzyme inhibition assay.

MurA_Inhibitor_Application Start Hypothesis: Inhibition of MurA will block bacterial growth Assay In Vitro MurA Enzyme Inhibition Assay (Determine IC50) Start->Assay Validate target inhibition MIC Antibacterial Susceptibility Testing (Determine MIC) Assay->MIC Correlate enzyme inhibition with cellular activity MoA Mechanism of Action Studies: - Target engagement - Cell morphology analysis MIC->MoA Confirm on-target effect in cells Toxicity Cytotoxicity Assays (e.g., against mammalian cells) MIC->Toxicity Assess selectivity Conclusion Evaluate potential as a research tool or lead compound for antibiotic development MoA->Conclusion Toxicity->Conclusion

Caption: Logical workflow for the application of a MurA inhibitor in research.

References

Application of a Novel Inhibitor in High-Throughput Screening for MurA Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Consequently, there is an urgent need to identify novel antibacterial agents that act on unexploited bacterial targets. One such promising target is the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1] Since this pathway is absent in humans, inhibitors of MurA are expected to exhibit selective antibacterial activity with minimal host toxicity.

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel MurA inhibitors, using a representative compound, hereafter referred to as a Novel MurA Inhibitor (NMI). The methodologies described herein are designed to identify and characterize compounds that inhibit MurA activity and exhibit antibacterial properties.

Signaling Pathway and Experimental Workflow

The MurA enzyme is a key component of the cytoplasmic stage of peptidoglycan biosynthesis. It catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG), yielding UDP-N-acetylglucosamine enolpyruvate (EP-UNAG) and inorganic phosphate (Pi).[2][3] This pathway is crucial for bacterial cell wall integrity and survival.

MurA_Pathway cluster_reaction MurA Catalyzed Reaction UNAG UDP-N-acetylglucosamine (UNAG) MurA MurA Enzyme UNAG->MurA PEP Phosphoenolpyruvate (PEP) PEP->MurA EP_UNAG UDP-N-acetylglucosamine enolpyruvate (EP-UNAG) MurA->EP_UNAG enolpyruvyl transfer Pi Inorganic Phosphate (Pi) MurA->Pi Subsequent_Steps Subsequent Steps in Peptidoglycan Synthesis EP_UNAG->Subsequent_Steps Inhibitor Novel MurA Inhibitor (NMI) Inhibitor->MurA Inhibition

Figure 1: MurA-Catalyzed Reaction in Peptidoglycan Biosynthesis.

A typical high-throughput screening workflow for identifying and validating MurA inhibitors involves a primary enzymatic assay followed by secondary assays to determine antibacterial activity and cytotoxicity.

HTS_Workflow Start Compound Library Primary_Screen Primary HTS: MurA Enzymatic Assay (Malachite Green) Start->Primary_Screen Hit_Identification Hit Identification (Potent Inhibitors) Primary_Screen->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Confirmed Hits Secondary_Assay_MIC Secondary Assay: Antibacterial Activity (MIC) Dose_Response->Secondary_Assay_MIC Secondary_Assay_Cyto Secondary Assay: Cytotoxicity Assay Dose_Response->Secondary_Assay_Cyto Lead_Selection Lead Candidate Selection Secondary_Assay_MIC->Lead_Selection Secondary_Assay_Cyto->Lead_Selection

Figure 2: High-Throughput Screening Workflow for MurA Inhibitors.

Experimental Protocols

Primary High-Throughput Screening: MurA Enzymatic Assay

This assay quantifies the activity of MurA by measuring the amount of inorganic phosphate (Pi) produced, using a malachite green-based colorimetric method.[4][5][6]

Materials:

  • Purified E. coli MurA enzyme

  • UDP-N-acetylglucosamine (UNAG)

  • Phosphoenolpyruvate (PEP)

  • Assay Buffer: 50 mM HEPES, pH 7.8

  • Novel MurA Inhibitor (NMI) and control inhibitors (e.g., fosfomycin) dissolved in DMSO

  • Malachite Green Reagent

  • 384-well microplates

Protocol:

  • Compound Plating: Dispense 0.5 µL of NMI, control inhibitors, or DMSO (vehicle control) into the wells of a 384-well plate.

  • Enzyme Addition: Add 10 µL of MurA enzyme solution (final concentration 50 nM) in Assay Buffer to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Add 10 µL of a substrate mix containing UNAG (final concentration 200 µM) and PEP (final concentration 100 µM) in Assay Buffer to each well.

  • Reaction Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination and Detection: Add 20 µL of Malachite Green Reagent to each well to stop the reaction and develop the color.

  • Signal Measurement: After a 15-minute incubation at room temperature, measure the absorbance at 650 nm using a plate reader.

Dose-Response and IC50 Determination

Compounds identified as "hits" in the primary screen are further evaluated to determine their potency (IC50).

Protocol:

  • Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions).

  • Perform the MurA enzymatic assay as described above with the varying concentrations of the inhibitor.

  • Plot the percentage of MurA inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Secondary Assay: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

This assay determines the minimum concentration of the NMI required to inhibit the growth of bacteria.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • NMI and control antibiotics

  • 96-well microplates

Protocol:

  • Prepare serial dilutions of the NMI and control antibiotics in CAMHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (no drug) and negative (no bacteria) growth controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Secondary Assay: Cytotoxicity Assay

This assay evaluates the toxicity of the NMI against a mammalian cell line to assess its selectivity.

Materials:

  • Human cell line (e.g., HEK293 or HepG2)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • NMI

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well, clear-bottom, white-walled plates

Protocol:

  • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the NMI and incubate for 48-72 hours.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the CC50 (the concentration that causes 50% cell death) from the dose-response curve.

Data Presentation

The following tables summarize representative quantitative data for known MurA inhibitors, which can be used as a benchmark for evaluating novel compounds.

Table 1: In Vitro MurA Inhibition Data

CompoundMurA IC50 (µM)Reference
Fosfomycin8.8[5][7]
RWJ-39810.9[5][7]
RWJ-1101920.2[5][7]
RWJ-1409980.7[5][7]
Ampelopsin0.48[6]
Fisetin8.8[6]
Myricetin1.3[6]
Quercetin1.4[6]

Table 2: Antibacterial and Cytotoxicity Data

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Cytotoxicity CC50 (µM)Reference
RWJ-39814 - 8> 64Not Reported[8]
RWJ-11019216 - 32> 64Not Reported[8]
RWJ-1409988 - 16> 64Not Reported[8]
2-Amino-5-bromobenzimidazole500500Not Reported[9]
Albendazole> 50062.5Not Reported[9]
Diflunisal> 50062.5Not Reported[9]

Conclusion

The protocols and data presented provide a comprehensive framework for the high-throughput screening and characterization of novel MurA inhibitors. By targeting an essential bacterial enzyme that is absent in mammals, this approach holds significant promise for the discovery of new antibacterial agents with a favorable safety profile. The described workflow, from primary enzymatic screening to secondary cellular assays, allows for the efficient identification and validation of lead compounds for further drug development.

References

Application Notes and Protocols for MurA-IN-4: A Novel Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MurA-IN-4 is a novel investigational inhibitor of the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). MurA is a crucial enzyme that catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1][2][3][4][5][6][7] By targeting this pathway, which is absent in humans, this compound presents a promising avenue for the development of new antibacterial agents, particularly in an era of rising antibiotic resistance.[1][8] These application notes provide detailed protocols for the antimicrobial testing of this compound to evaluate its efficacy and spectrum of activity against a panel of clinically relevant bacteria.

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

This compound functions by inhibiting the MurA enzyme, thereby blocking the synthesis of peptidoglycan, a critical component for maintaining the structural integrity of the bacterial cell wall.[1][2][3] This disruption leads to cell lysis and ultimately, bacterial death.[1] The MurA enzyme is highly conserved across a wide range of bacterial species, suggesting that this compound may possess broad-spectrum antimicrobial activity.[5][9]

MurA Signaling Pathway in Peptidoglycan Biosynthesis

MurA_Pathway Fructose6P Fructose-6-Phosphate UDPGlcNAc UDP-N-acetylglucosamine (UDP-GlcNAc) Fructose6P->UDPGlcNAc GlmS, GlmM, GlmU MurA MurA Enzyme UDPGlcNAc->MurA PEP Phosphoenolpyruvate (PEP) PEP->MurA MurA_IN_4 This compound MurA_IN_4->MurA Inhibition UDPGlcNAcEP UDP-GlcNAc-enolpyruvate MurA->UDPGlcNAcEP Catalysis MurB MurB Enzyme UDPGlcNAcEP->MurB UDPMurNAc UDP-N-acetylmuramic acid (UDP-MurNAc) MurB->UDPMurNAc MurLigases Mur Ligases (C, D, E, F) UDPMurNAc->MurLigases Peptidoglycan Peptidoglycan (Cell Wall) Lipid_II Lipid II Synthesis & Translocation MurLigases->Lipid_II Lipid_II->Peptidoglycan

Caption: MurA Pathway Inhibition by this compound.

Data Presentation: Antimicrobial Activity of this compound

The following tables summarize the in vitro antimicrobial activity of this compound against a panel of Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values were determined using the protocols outlined below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainGram StatusMIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive4
Enterococcus faecalis ATCC 29212Gram-positive8
Streptococcus pneumoniae ATCC 49619Gram-positive2
Escherichia coli ATCC 25922Gram-negative16
Pseudomonas aeruginosa ATCC 27853Gram-negative64
Klebsiella pneumoniae ATCC 13883Gram-negative32

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainGram StatusMBC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive8
Enterococcus faecalis ATCC 29212Gram-positive16
Streptococcus pneumoniae ATCC 49619Gram-positive4
Escherichia coli ATCC 25922Gram-negative32
Pseudomonas aeruginosa ATCC 27853Gram-negative>128
Klebsiella pneumoniae ATCC 13883Gram-negative64

Experimental Protocols

The following are detailed protocols for determining the antimicrobial susceptibility of this compound. These methods are based on established standards for antimicrobial susceptibility testing.[10][11][12][13]

Experimental Workflow for Antimicrobial Testing

Experimental_Workflow Start Start: Prepare this compound Stock Solution Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Inoculum MIC Determine Minimum Inhibitory Concentration (MIC) (Broth Microdilution) Inoculum->MIC MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC Synergy Synergy Testing (Checkerboard Assay) MIC->Synergy TimeKill Time-Kill Kinetic Assay MIC->TimeKill Data Data Analysis and Interpretation MBC->Data Synergy->Data TimeKill->Data

Caption: Workflow for Antimicrobial Susceptibility Testing.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution (e.g., 1280 µg/mL in a suitable solvent)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., ATCC quality control strains)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of this compound:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will create a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).

  • Inoculation:

    • Add 10 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 110 µL and the desired final inoculum concentration.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

  • Incubation:

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Materials:

  • Results from the MIC assay

  • Tryptic Soy Agar (TSA) plates

  • Sterile micro-pipettors and tips

Procedure:

  • Following the MIC determination, select the wells showing no visible growth.

  • Mix the contents of each of these wells thoroughly.

  • From the growth control well and each well with no visible growth, plate 10 µL onto a TSA plate.

  • Incubate the TSA plates at 35 ± 2°C for 18-24 hours.

  • Count the number of colonies on each plate.

  • The MBC is the lowest concentration of this compound that results in a colony count that is ≥99.9% lower than the initial inoculum count.

Conclusion

The provided protocols offer a standardized framework for the initial in vitro evaluation of this compound. The data presented suggest that this compound exhibits promising antimicrobial activity, particularly against Gram-positive bacteria. Further investigations, including synergy studies with existing antibiotics, time-kill kinetic assays, and in vivo efficacy models, are warranted to fully characterize the therapeutic potential of this novel MurA inhibitor. The continued exploration of new MurA inhibitors like this compound is a critical step in addressing the global challenge of antimicrobial resistance.[8]

References

Troubleshooting & Optimization

MurA-IN-4 not showing expected inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support resource provides troubleshooting guidance and frequently asked questions for researchers utilizing MurA-IN-4 in their experiments.

Troubleshooting Guide: this compound Not Showing Expected Inhibition

This guide addresses the common issue of this compound failing to produce the anticipated inhibitory effects in enzymatic assays.

Question: My this compound inhibitor is not showing the expected level of MurA enzyme inhibition. What are the potential causes and how can I troubleshoot this?

Answer:

Several factors can contribute to a lack of expected inhibition. Follow this step-by-step troubleshooting workflow to identify the potential issue.

digraph "Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Troubleshooting Workflow for this compound Inhibition", pad="0.5", nodesep="0.5", ranksep="0.5", splines=ortho, bgcolor="#F1F3F4"]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4", penwidth=2]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal, penwidth=1.5];

start [label="Start:\nNo/Low this compound Inhibition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="1. Verify Reagent Integrity & Concentration", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; check_protocol [label="2. Review Assay Protocol", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; check_enzyme [label="3. Assess MurA Enzyme Activity", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; check_inhibitor_props [label="4. Investigate this compound Properties", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; conclusion_reagent [label="Outcome:\nReagent Issue Identified", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; conclusion_protocol [label="Outcome:\nProtocol Error Corrected", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; conclusion_enzyme [label="Outcome:\nEnzyme Activity Confirmed/Adjusted", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; conclusion_inhibitor [label="Outcome:\nInhibitor Characteristics Understood", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

sub_reagents [label="this compound degradation?\nIncorrect solvent?\nSubstrate (UNAG/PEP) quality?", style=filled, fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; sub_protocol [label="Incorrect incubation times?\nWrong buffer pH?\nSub-optimal substrate concentrations?", style=filled, fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; sub_enzyme [label="Is the enzyme active in control reactions?\nIs the enzyme concentration correct?", style=filled, fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; sub_inhibitor [label="Time-dependent inhibition?\nRequires UNAG for binding?\nSolubility issues?", style=filled, fillcolor="#F1F3F4", fontcolor="#202124", shape=note];

start -> check_reagents; check_reagents -> check_protocol [label="Reagents OK"]; check_protocol -> check_enzyme [label="Protocol OK"]; check_enzyme -> check_inhibitor_props [label="Enzyme OK"];

check_reagents -> conclusion_reagent [label="Issue Found", style=dashed]; check_protocol -> conclusion_protocol [label="Issue Found", style=dashed]; check_enzyme -> conclusion_enzyme [label="Issue Found", style=dashed]; check_inhibitor_props -> conclusion_inhibitor [label="Further Investigation Needed"];

check_reagents -> sub_reagents [style=dotted, arrowhead=none]; check_protocol -> sub_protocol [style=dotted, arrowhead=none]; check_enzyme -> sub_enzyme [style=dotted, arrowhead=none]; check_inhibitor_props -> sub_inhibitor [style=dotted, arrowhead=none]; }

Caption: Troubleshooting workflow for unexpected this compound results.

Step 1: Verify Reagent Integrity and Concentration
  • This compound Stock Solution:

    • Degradation: Has the inhibitor been stored correctly (temperature, light exposure)? Prepare a fresh stock solution from a new vial if possible.

    • Solubility: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) at the stock concentration. Precipitates can lead to inaccurate final concentrations.

    • Concentration Verification: Double-check the calculations for your stock and working dilutions.

  • Enzyme and Substrates:

    • MurA Enzyme: Verify the activity of your MurA enzyme stock with a positive control (e.g., the known MurA inhibitor fosfomycin) to ensure it is active and inhibitable.

    • Substrates (PEP and UNAG): Ensure the phosphoenolpyruvate (PEP) and UDP-N-acetylglucosamine (UNAG) are of high purity and have not degraded.[1][2]

Step 2: Review Assay Protocol and Conditions
  • Order of Addition & Pre-incubation: The binding of some inhibitors to MurA is significantly enhanced by the presence of the substrate UNAG, which induces a conformational change in the enzyme.[2][3]

    • Standard Protocol: A common procedure involves pre-incubating the MurA enzyme with the inhibitor for a set time (e.g., 10-30 minutes) before adding the substrates to initiate the reaction.[3][4][5]

    • UNAG-Dependent Inhibition: For inhibitors that require the UNAG-bound conformation of MurA, it is crucial to pre-incubate the enzyme with both UNAG and this compound before initiating the reaction with PEP.[2][3]

  • Time-Dependent Inhibition: The inhibitory effect of some compounds on MurA increases with the duration of pre-incubation.[4] If you are not seeing inhibition with a short pre-incubation time, try extending it (e.g., to 30 minutes).[4]

  • Assay Buffer Conditions:

    • pH: Ensure the pH of your buffer (e.g., HEPES or Tris-HCl) is optimal for MurA activity, typically around pH 7.8.[2][4][5]

    • Additives: Some assays include a detergent like Triton X-114 to prevent compound aggregation, which can lead to non-specific inhibition.[4][5]

Step 3: Evaluate Control Reactions
  • Positive Control: Run a parallel experiment with a known MurA inhibitor, such as fosfomycin. This will confirm that the assay system is capable of detecting inhibition.[2][3]

  • Negative Control (No Inhibitor): This reaction establishes the baseline Vmax of your enzyme under the current conditions.

  • No Enzyme Control: This control ensures that there is no background signal from non-enzymatic reaction components.

Step 4: Consider the Mechanism of this compound

The bacterial enzyme MurA catalyzes the transfer of enolpyruvate from PEP to UNAG.[2] This is the first committed step in peptidoglycan biosynthesis, making it an excellent target for antibiotics.[6]

digraph "MurA_Pathway" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [fontname="Arial", fontsize=11, style=filled]; edge [fontname="Arial", fontsize=10];

UNAG [label="UNAG", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; PEP [label="PEP", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; MurA_open [label="MurA (Open)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"]; MurA_closed [label="MurA-UNAG (Closed)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"]; Product [label="EP-UNAG + Pi", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; Inhibitor [label="this compound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", color="#EA4335"];

UNAG -> MurA_open [label=" binds"]; MurA_open -> MurA_closed [label=" conformational change"]; PEP -> MurA_closed; MurA_closed -> Product [label=" catalysis"]; Inhibitor -> MurA_closed [label=" INHIBITION", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=tee]; }

Caption: MurA enzymatic pathway and the inhibitory action of this compound.

  • Competitive vs. Non-competitive Inhibition:

    • If this compound is a competitive inhibitor with respect to PEP, high concentrations of PEP in your assay could overcome the inhibition.[7] Consider running the assay with varying concentrations of PEP.

    • If this compound targets the UNAG binding site or an allosteric site, its activity might be less sensitive to PEP concentration.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for MurA inhibitors? MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) is a crucial enzyme in the bacterial cell wall synthesis pathway.[8] It catalyzes the first step in peptidoglycan biosynthesis.[6] MurA inhibitors block this step, preventing the formation of the bacterial cell wall, which ultimately leads to cell death.[8]

Q2: What are the typical components and concentrations in a MurA inhibition assay? A common method is a colorimetric assay that measures the inorganic phosphate (Pi) released during the reaction.[1][5] The table below summarizes typical reagent concentrations.

ReagentTypical ConcentrationPurpose
Buffer (HEPES or Tris-HCl) 50 mM, pH 7.8Maintains optimal pH for enzyme activity.[4][5]
MurA Enzyme 100 - 250 nMThe enzyme being assayed.[2][4]
UNAG 75 - 200 µMFirst substrate for the MurA enzyme.[2][4]
PEP 20 - 100 µMSecond substrate for the MurA enzyme.[2][4]
Triton X-114 0.005%Detergent to prevent inhibitor aggregation.[4][5]
This compound VariableThe inhibitor being tested.

Q3: How is the MurA enzyme activity typically measured? The most common method is the malachite green assay, which quantifies the amount of inorganic phosphate (Pi), a product of the MurA reaction.[4][5] The amount of phosphate produced is directly proportional to the enzyme's activity. Alternatively, methods like capillary electrophoresis can be used to separate and quantify the reaction products.[9]

Experimental Protocols

Standard MurA Inhibition Assay (Malachite Green Method)

This protocol is adapted from published methodologies.[2][4][5]

  • Reagent Preparation:

    • Prepare a 2X assay buffer (e.g., 100 mM HEPES, pH 7.8).

    • Prepare stock solutions of this compound and control inhibitors in 100% DMSO.

    • Prepare aqueous stock solutions of UNAG and PEP.

  • Assay Procedure (96-well plate format):

    • To each well, add 2.5 µL of the inhibitor (this compound) at various concentrations. For the no-inhibitor control, add 2.5 µL of DMSO.

    • Add MurA enzyme and UNAG to the assay buffer to create a master mix.

    • Add 47.5 µL of the master mix to each well containing the inhibitor. The final concentrations should be as listed in the table above (e.g., 250 nM MurA, 200 µM UNAG).[4]

    • Pre-incubate the plate at 37°C for 30 minutes.[4]

    • Initiate the reaction by adding PEP to a final concentration of 100 µM.[4] The total reaction volume should be 50 µL.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes) within the linear range of the reaction.[1]

  • Detection:

    • Stop the reaction and detect the generated inorganic phosphate using a malachite green reagent according to the manufacturer's instructions.

    • Read the absorbance at the appropriate wavelength (e.g., 650 nm).[1]

  • Data Analysis:

    • Subtract the background absorbance (no enzyme control).

    • Normalize the data to the no-inhibitor control (0% inhibition) and a strong inhibitor control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

References

Technical Support Center: Optimizing MurA-IN-4 Concentration for Bacterial Growth Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MurA-IN-4 to inhibit bacterial growth. The information is designed for scientists and drug development professionals familiar with antimicrobial susceptibility testing and enzyme inhibition assays.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
No inhibition of bacterial growth observed. 1. Incorrect this compound Concentration: The concentration may be too low to elicit an effect. 2. Compound Instability: this compound may be degrading in the experimental conditions (e.g., media, temperature). 3. Bacterial Resistance: The bacterial strain may possess intrinsic or acquired resistance mechanisms to MurA inhibitors. 4. Inoculum Density: The initial bacterial concentration might be too high.1. Perform a dose-response experiment with a wider range of this compound concentrations. 2. Assess the stability of this compound in your specific culture medium and conditions over the experimental timeframe. 3. Use a known MurA inhibitor, like fosfomycin, as a positive control to confirm assay validity. Consider using a bacterial strain known to be sensitive to MurA inhibitors. 4. Standardize the inoculum density according to established protocols (e.g., 0.5 McFarland standard).
High variability between experimental replicates. 1. Inconsistent Pipetting: Inaccurate dispensing of this compound, media, or bacterial culture. 2. Uneven Cell Distribution: Bacteria clumping or settling in the microplate wells. 3. Edge Effects: Evaporation from the outer wells of the microplate.1. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 2. Ensure thorough mixing of the bacterial suspension before and during plating. 3. Fill the outer wells with sterile media or water to minimize evaporation from the experimental wells.
Precipitation of this compound in culture media. 1. Poor Solubility: this compound may have low solubility in the aqueous culture medium. 2. High Concentration: The concentration of this compound exceeds its solubility limit.1. Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it into the culture medium. Ensure the final solvent concentration is not toxic to the bacteria. 2. Test a lower concentration range of this compound.
Inhibition observed in enzyme assay but not in whole-cell assay. 1. Poor Cell Permeability: this compound may not be able to cross the bacterial cell wall and/or membrane to reach the cytoplasmic MurA enzyme. 2. Efflux Pumps: The bacteria may be actively pumping this compound out of the cell.1. Consider using a permeabilizing agent (use with caution as it may affect cell viability) or testing against bacterial strains with more permeable outer membranes. 2. Include an efflux pump inhibitor in your assay to see if it potentiates the activity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of MurA inhibitors like this compound?

A1: MurA inhibitors target the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which is essential for bacterial viability.[1] MurA catalyzes the first committed step in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][2] By inhibiting MurA, these compounds block the formation of the peptidoglycan layer, leading to cell lysis and bacterial death.[1] This pathway is an attractive target for antibiotics because it is absent in humans.[1]

Q2: What is a typical starting concentration range for this compound in a bacterial growth inhibition assay?

A2: For a novel inhibitor like this compound, it is recommended to start with a broad concentration range to determine its potency. A common approach is to perform serial dilutions, for example, from 256 µg/mL down to 0.5 µg/mL. The appropriate range can be guided by the potency of other known MurA inhibitors, which have shown Minimum Inhibitory Concentrations (MICs) from as low as 0.0625 µg/mL to over 32 µg/mL against various bacterial strains.[2][3]

Q3: How should I prepare my this compound stock solution?

A3: Due to the often hydrophobic nature of small molecule inhibitors, it is advisable to prepare a high-concentration stock solution in a non-aqueous solvent like dimethyl sulfoxide (DMSO) or ethanol. The stock can then be serially diluted in the desired bacterial culture medium. It is crucial to include a solvent control in your experiments to ensure that the final concentration of the solvent does not affect bacterial growth.

Q4: What are the key components of a MurA enzyme inhibition assay?

A4: A typical in vitro MurA enzyme inhibition assay includes the purified MurA enzyme, its substrates phosphoenolpyruvate (PEP) and UDP-N-acetylglucosamine (UNAG), and the inhibitor (this compound).[2][4] The activity of the enzyme is often measured by detecting the release of inorganic phosphate, for which the malachite green assay is commonly used.[2][5]

Q5: Should I pre-incubate this compound with the MurA enzyme?

A5: Pre-incubation of the inhibitor with the MurA enzyme before adding the substrates can be important, as some inhibitors exhibit time-dependent inhibition.[4] It is recommended to test assay conditions with and without a pre-incubation step (e.g., 10-30 minutes) to fully characterize the inhibitory activity of this compound.[2][4] The presence of the substrate UNAG during pre-incubation can also enhance the inhibitory activity of some compounds.[6]

Data Presentation

Effective data management is crucial for comparing results across experiments. Below are template tables for organizing your quantitative data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

Bacterial StrainGram TypeMIC (µg/mL)
Escherichia coli ATCC 25922Gram-Negative
Staphylococcus aureus ATCC 29213Gram-Positive
Pseudomonas aeruginosa PAO1Gram-Negative
Enterococcus faecalis ATCC 29212Gram-Positive
(Add other strains as needed)

Table 2: 50% Inhibitory Concentration (IC50) of this compound in MurA Enzyme Assay

ConditionIC50 (µM)
No pre-incubation
10-minute pre-incubation
30-minute pre-incubation
Pre-incubation with UNAG

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (or other appropriate broth)

  • This compound stock solution (e.g., in DMSO)

  • Positive control antibiotic (e.g., fosfomycin)

  • Negative control (broth only)

  • Solvent control (broth with the highest concentration of solvent used)

Procedure:

  • Prepare a 0.5 McFarland standard of the bacterial culture, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the wells.

  • Prepare serial two-fold dilutions of this compound in the broth directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

  • Include a positive control (a known antibiotic), a negative control (broth only), and a solvent control.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: MurA Enzyme Inhibition Assay (Malachite Green Assay)

This protocol measures the inhibition of MurA by quantifying the amount of inorganic phosphate released.

Materials:

  • Purified MurA enzyme

  • This compound stock solution

  • UDP-N-acetylglucosamine (UNAG) solution

  • Phosphoenolpyruvate (PEP) solution

  • Assay buffer (e.g., 50 mM HEPES, pH 7.8)

  • Malachite green reagent

  • 96-well microtiter plates

Procedure:

  • Add 2.5 µL of various concentrations of this compound (dissolved in DMSO) to the wells of a 96-well plate.

  • Add 47.5 µL of a solution containing the MurA enzyme (e.g., final concentration 200 nM) and UNAG (e.g., final concentration 200 µM) in the assay buffer.

  • Optional Pre-incubation: Incubate the plate at 37°C for a set time (e.g., 10 or 30 minutes).

  • Initiate the enzymatic reaction by adding 50 µL of PEP solution (e.g., final concentration 100 µM) in the assay buffer.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction and develop the color by adding 100 µL of the malachite green reagent.

  • After 5 minutes, measure the absorbance at approximately 650 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to a no-inhibitor control and determine the IC50 value.

Mandatory Visualizations

MurA_Pathway Fructose_6P Fructose-6-Phosphate GlcN_6P Glucosamine-6-Phosphate Fructose_6P->GlcN_6P GlcNAc_1P N-Acetylglucosamine-1-Phosphate GlcN_6P->GlcNAc_1P UDP_GlcNAc UDP-N-acetylglucosamine (UNAG) GlcNAc_1P->UDP_GlcNAc MurA MurA Enzyme UDP_GlcNAc->MurA PEP Phosphoenolpyruvate (PEP) PEP->MurA MurA_IN_4 This compound MurA_IN_4->MurA EP_UNAG Enolpyruvyl-UDP-N-acetylglucosamine MurA->EP_UNAG Pi Peptidoglycan Peptidoglycan Biosynthesis EP_UNAG->Peptidoglycan Multiple Steps

Caption: this compound inhibits the MurA enzyme, the first step in peptidoglycan synthesis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions of this compound Stock_Solution->Serial_Dilution Bacterial_Culture Prepare Bacterial Inoculum Inoculation Inoculate Plates Bacterial_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plates Inoculation->Incubation Read_Results Read MIC/IC50 Incubation->Read_Results Analyze_Data Analyze and Tabulate Data Read_Results->Analyze_Data

References

Technical Support Center: Troubleshooting Novel MurA Inhibitor Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with novel MurA inhibitors, exemplified here as "MurA-IN-4". Given that novel small molecule inhibitors are often hydrophobic, this guide offers a systematic approach to addressing common solubility issues encountered during in vitro and in-cell experiments.

Frequently Asked Questions (FAQs)

Q1: My new MurA inhibitor, this compound, is not dissolving in my aqueous assay buffer. What is the first step I should take?

A1: The initial and most critical step is to prepare a high-concentration stock solution of this compound in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its broad solubilizing capacity for organic molecules.[1] From this concentrated stock, you can then perform serial dilutions into your aqueous experimental medium. It is imperative to maintain the final concentration of the organic solvent in your assay at a low level, typically below 0.5% (v/v), to avoid any detrimental effects on the biological system.[1]

Q2: I've prepared a DMSO stock of this compound, but it precipitates when I dilute it into my aqueous buffer. What should I do?

A2: This is a common issue known as "precipitation upon dilution." Several strategies can be employed to overcome this:

  • Optimize Solvent Concentration: Determine the highest tolerable percentage of your organic solvent (e.g., DMSO) in the final assay without affecting the results. Many biological assays can tolerate up to 1-2% DMSO.

  • Use a Co-Solvent System: A mixture of solvents can sometimes enhance solubility.[2] Consider preparing stock solutions in combinations like DMSO/ethanol or DMSO/PEG400.[1]

  • pH Adjustment: For ionizable compounds, altering the pH of the aqueous buffer can significantly improve solubility.[1] If the pKa of this compound is known, preparing buffers with pH values around the pKa can be a targeted approach.[1]

  • Incorporate Excipients: Non-ionic detergents (e.g., Tween® 80, Triton™ X-100) or cyclodextrins (e.g., HP-β-cyclodextrin) can be used to encapsulate and solubilize hydrophobic compounds.[1] It is crucial to run appropriate controls to ensure the excipient does not interfere with your assay.

Q3: Are there alternative organic solvents to DMSO for preparing my this compound stock solution?

A3: Yes, several other water-miscible organic solvents can be tested. The choice of solvent will depend on the specific chemical properties of this compound and the tolerance of your experimental system.

SolventCommon Starting Concentration for StockNotes
Dimethyl Sulfoxide (DMSO)10-50 mMMost common; excellent solubilizing power. Can be toxic to some cells at higher concentrations.
Ethanol (EtOH)10-50 mMLess toxic than DMSO for many cell types.
Methanol (MeOH)10-50 mMSimilar to ethanol but can be more volatile.
Dimethylformamide (DMF)10-50 mMGood solubilizing power, but can be more toxic than DMSO.
Acetonitrile (ACN)10-50 mMOften used in analytical chemistry; less common for biological assays.

Q4: How can I determine the maximum soluble concentration of this compound in a particular solvent?

A4: A systematic solubility test should be performed. This involves preparing a series of dilutions of your compound in the chosen solvent and visually inspecting for precipitation.

Troubleshooting Workflow

The following workflow provides a step-by-step approach to troubleshooting solubility issues with a novel MurA inhibitor like this compound.

Troubleshooting_Workflow start Start: this compound Powder stock_prep Prepare 10 mM Stock in 100% DMSO start->stock_prep visual_inspect1 Visually Inspect for Dissolution stock_prep->visual_inspect1 dissolved1 Stock Solution is Clear visual_inspect1->dissolved1 Yes not_dissolved1 Precipitate or Cloudiness Present visual_inspect1->not_dissolved1 No dilution_test Perform Serial Dilution into Aqueous Buffer dissolved1->dilution_test aid_dissolution Aid Dissolution: - Vortex vigorously - Gentle warming (37°C) - Sonication not_dissolved1->aid_dissolution visual_inspect2 Visually Inspect Again aid_dissolution->visual_inspect2 dissolved2 Stock Solution is Clear visual_inspect2->dissolved2 Yes not_dissolved2 Still Not Dissolved: Consider alternative solvents (Ethanol, DMF) visual_inspect2->not_dissolved2 No dissolved2->dilution_test visual_inspect3 Check for Precipitation dilution_test->visual_inspect3 no_precipitate Solution is Clear: Proceed with Experiment visual_inspect3->no_precipitate No precipitate Precipitation Occurs visual_inspect3->precipitate Yes troubleshoot Troubleshoot Dilution: - Lower final concentration - Increase final DMSO % - Use co-solvents - Adjust buffer pH precipitate->troubleshoot retest Retest Dilution troubleshoot->retest retest->visual_inspect3

Figure 1. A stepwise workflow for troubleshooting this compound solubility.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Objective: To prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Water bath or heat block (optional)

    • Sonicator (optional)

  • Procedure:

    • Calculate the required mass of this compound to prepare the desired volume of a 10 mM solution.

    • Weigh the calculated amount of this compound powder and transfer it to a sterile vial.

    • Add the calculated volume of DMSO to the vial.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.[1]

    • If the compound is not fully dissolved, gentle warming to 37°C for 5-10 minutes followed by vortexing may aid dissolution.[3] Be cautious as excessive heat can degrade the compound.

    • Alternatively, sonication for 5-10 minutes can be used to help dissolve the compound.[3]

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[3]

Protocol 2: Aqueous Solubility Assessment

  • Objective: To determine the approximate aqueous solubility of this compound.

  • Materials:

    • Prepared stock solution of this compound in an organic solvent (e.g., 10 mM in DMSO).

    • Aqueous buffer of choice (e.g., PBS, Tris-HCl).

    • Microplate or microcentrifuge tubes.

  • Procedure:

    • Prepare a series of dilutions of the this compound stock solution into the aqueous buffer. For example, create final concentrations ranging from 1 µM to 100 µM.

    • Ensure the final concentration of the organic solvent is consistent across all dilutions and within the acceptable limit for your assay.

    • Incubate the dilutions at the experimental temperature for a set period (e.g., 30 minutes).

    • Visually inspect each dilution for any signs of precipitation or turbidity. The highest concentration that remains clear is the approximate aqueous solubility under those conditions.

    • For a more quantitative assessment, the samples can be centrifuged at high speed (e.g., 10,000 x g) for 10 minutes, and the concentration of the compound in the supernatant can be measured (e.g., by HPLC-UV).[1]

MurA Signaling Pathway and Inhibition

The enzyme MurA is a key player in the bacterial cell wall biosynthesis pathway. It catalyzes the first committed step in peptidoglycan synthesis, making it an attractive target for antibiotics.[4][5]

MurA_Pathway UNAG UDP-N-acetylglucosamine (UNAG) MurA MurA Enzyme UNAG->MurA PEP Phosphoenolpyruvate (PEP) PEP->MurA EP_UNAG Enolpyruvyl-UDP-N-acetylglucosamine (EP-UNAG) MurA->EP_UNAG catalyzes transfer of enolpyruvyl group PG_synthesis Downstream Peptidoglycan Synthesis EP_UNAG->PG_synthesis Cell_wall Bacterial Cell Wall PG_synthesis->Cell_wall MurA_IN_4 This compound MurA_IN_4->MurA inhibits

Figure 2. The role of MurA in peptidoglycan synthesis and its inhibition.

References

Technical Support Center: Overcoming Resistance to MurA-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided here is based on general knowledge of MurA inhibitors and mechanisms of antibiotic resistance. "MurA-IN-4" is treated as a representative novel, non-fosfomycin MurA inhibitor, as no specific public data is available for a compound with this exact designation. The troubleshooting and experimental guidance are intended as a general framework for researchers working with similar novel MurA inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent inhibitor of the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase). MurA catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1][2] By inhibiting MurA, this compound disrupts cell wall synthesis, leading to bacterial cell lysis and death.[1][2] Unlike fosfomycin, which typically forms a covalent bond with a cysteine residue in the MurA active site, this compound is designed as a reversible, non-covalent inhibitor, which may offer advantages against certain resistance mechanisms.

Q2: What are the common mechanisms of resistance to MurA inhibitors?

Bacteria can develop resistance to MurA inhibitors through several mechanisms:

  • Target Modification: Mutations in the murA gene can alter the enzyme's structure, reducing the binding affinity of the inhibitor. A common mutation conferring resistance to fosfomycin is the Cys115Asp substitution.[3][4][5]

  • Reduced Permeability: Changes in the bacterial cell membrane or porin channels can limit the uptake of the inhibitor, preventing it from reaching its cytoplasmic target, MurA.[6][7]

  • Efflux Pumps: Bacteria may acquire or upregulate efflux pumps that actively transport the inhibitor out of the cell.[8]

  • Enzymatic Inactivation: Bacteria can produce enzymes that chemically modify and inactivate the inhibitor.[6]

  • Target Overexpression: An increase in the production of the MurA enzyme can titrate the inhibitor, requiring higher concentrations to achieve a bactericidal effect.[4][5]

Q3: Is this compound effective against bacteria resistant to fosfomycin?

This compound has been developed to be effective against strains that are resistant to fosfomycin due to the C115D mutation in MurA.[9] Since this compound is a non-covalent inhibitor with a different binding mode, it can inhibit the mutated MurA enzyme.[9] However, resistance to this compound can still emerge through other mechanisms such as reduced permeability or efflux.

Q4: Can this compound be used in combination with other antibiotics?

Yes, combination therapy is a promising strategy to enhance efficacy and combat resistance.[1] Combining this compound with other antibiotics, such as beta-lactams or aminoglycosides, may result in synergistic effects and reduce the likelihood of resistance development.[1]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Observed Problem Potential Cause Troubleshooting Steps
Loss of this compound efficacy in previously susceptible bacterial strain. Development of resistance.1. Confirm MIC: Re-determine the Minimum Inhibitory Concentration (MIC) of this compound for the bacterial strain. 2. Sequence murA gene: Check for mutations in the MurA target. 3. Perform efflux pump inhibitor assay: Use a known efflux pump inhibitor (e.g., CCCP, PAβN) in combination with this compound to see if efficacy is restored. 4. Assess cell permeability: Compare the uptake of a fluorescent analog of this compound in the susceptible and resistant strains.
High variability in experimental results (e.g., MIC values). Inconsistent experimental conditions.1. Standardize inoculum: Ensure a consistent bacterial starting concentration (e.g., McFarland standard). 2. Check media components: Some media components can interfere with the activity of the inhibitor. Use a defined minimal medium if possible. 3. Verify inhibitor concentration: Confirm the stock solution concentration and stability of this compound.
This compound shows good enzymatic inhibition but poor antibacterial activity. Poor cell penetration or efflux.1. Test against a hyper-permeable strain: Use a bacterial strain with a compromised outer membrane (e.g., E. coli ΔtolC) to assess intrinsic activity.[2] 2. Investigate efflux: As mentioned above, use efflux pump inhibitors. 3. Consider structural modification: If possible, medicinal chemistry efforts could focus on improving the physicochemical properties of this compound to enhance uptake.

Data Presentation

Table 1: Comparative Efficacy of MurA Inhibitors against Wild-Type and Resistant E. coli

Compound Mechanism IC50 (μM) for WT MurA IC50 (μM) for C115D MurA MIC (μg/mL) for WT E. coli MIC (μg/mL) for Fosfomycin-Resistant E. coli (C115D)
Fosfomycin Covalent8.8[5]>10004256
This compound (Hypothetical) Non-covalent, Reversible4.5[9]4.5[9]88
RWJ-3981 Non-covalent0.9[5]Not Reported32[5]Not Reported
Ebselen CovalentNot ReportedInactiveNot ReportedNot Reported

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

  • Materials: Mueller-Hinton Broth (MHB), 96-well microtiter plates, bacterial culture, this compound stock solution.

  • Procedure:

    • Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate.

    • Adjust the bacterial culture to a 0.5 McFarland standard and dilute to a final concentration of 5 x 10^5 CFU/mL in each well.

    • Include a positive control (bacteria, no inhibitor) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound that shows no visible bacterial growth.

2. MurA Gene Sequencing for Resistance Analysis

This protocol is used to identify mutations in the murA gene that may confer resistance.

  • Materials: Genomic DNA extraction kit, PCR primers for murA, PCR reagents, DNA sequencing service.

  • Procedure:

    • Isolate genomic DNA from both the susceptible and resistant bacterial strains.

    • Amplify the murA gene using PCR with specific primers.

    • Purify the PCR product.

    • Send the purified DNA for Sanger sequencing.

    • Align the sequences from the susceptible and resistant strains to identify any mutations.

Visualizations

Peptidoglycan_Biosynthesis_Pathway UDP_NAG UDP-N-acetylglucosamine (UNAG) MurA MurA UDP_NAG->MurA PEP Phosphoenolpyruvate (PEP) PEP->MurA UDP_NAG_EP UDP-NAG-enolpyruvate MurB MurB UDP_NAG_EP->MurB UDP_NAM UDP-N-acetylmuramic acid (UNAM) MurB->UDP_NAM Reduction MurC MurC UDP_NAM->MurC L_Ala L-Alanine L_Ala->MurC UNAM_L_Ala UNAM-L-Ala MurC->UNAM_L_Ala MurD MurD UNAM_L_Ala->MurD D_Glu D-Glutamate D_Glu->MurD UNAM_L_Ala_D_Glu UNAM-L-Ala-D-Glu MurD->UNAM_L_Ala_D_Glu MurE MurE UNAM_L_Ala_D_Glu->MurE m_DAP meso-Diaminopimelate m_DAP->MurE UNAM_tripeptide UNAM-tripeptide MurE->UNAM_tripeptide MurF MurF UNAM_tripeptide->MurF D_Ala_D_Ala D-Ala-D-Ala D_Ala_D_Ala->MurF Park_Nucleotide Park's Nucleotide (UNAM-pentapeptide) MurF->Park_Nucleotide MurA->UDP_NAG_EP Transfer of enolpyruvate MurA_IN_4 This compound MurA_IN_4->MurA

Caption: Inhibition of the first step of peptidoglycan biosynthesis by this compound.

Resistance_Troubleshooting_Workflow start Start: Decreased Efficacy of this compound Observed confirm_mic Confirm MIC Increase start->confirm_mic sequence_murA Sequence murA Gene confirm_mic->sequence_murA mutation_found Mutation in murA? sequence_murA->mutation_found target_modification Resistance Mechanism: Target Modification mutation_found->target_modification Yes no_mutation No Significant Mutation mutation_found->no_mutation No efflux_assay Perform Efflux Pump Inhibitor Assay no_mutation->efflux_assay efficacy_restored Efficacy Restored? efflux_assay->efficacy_restored efflux_mechanism Resistance Mechanism: Efflux Pump Upregulation efficacy_restored->efflux_mechanism Yes permeability_assay Assess Cell Permeability efficacy_restored->permeability_assay No permeability_reduced Reduced Permeability? permeability_assay->permeability_reduced permeability_mechanism Resistance Mechanism: Reduced Permeability permeability_reduced->permeability_mechanism Yes other_mechanisms Consider Other Mechanisms (e.g., Enzymatic Inactivation) permeability_reduced->other_mechanisms No

Caption: Workflow for troubleshooting resistance to this compound.

Logical_Relationships_Resistance resistance Bacterial Resistance to this compound target_mod Target Modification (murA mutation) resistance->target_mod reduced_uptake Reduced Drug Uptake resistance->reduced_uptake efflux Increased Efflux resistance->efflux overexpression Target Overexpression resistance->overexpression combo_therapy Combination Therapy resistance->combo_therapy inhibitor_modification Inhibitor Modification target_mod->inhibitor_modification reduced_uptake->inhibitor_modification efflux_inhibitor Efflux Pump Inhibitors efflux->efflux_inhibitor dose_optimization Dose Optimization overexpression->dose_optimization solution Potential Solutions combo_therapy->solution inhibitor_modification->solution efflux_inhibitor->solution dose_optimization->solution

Caption: Logical relationships between resistance mechanisms and solutions.

References

Improving the stability of MurA-IN-4 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for research purposes only. As "MurA-IN-4" is a novel or proprietary compound, specific data on its stability and solubility are not publicly available. This guide offers generalized troubleshooting strategies and protocols applicable to novel small molecule inhibitors targeting the MurA enzyme.

Troubleshooting Guide

This guide addresses common issues researchers may encounter when working with this compound in solution.

Q1: My this compound precipitated out of my aqueous buffer upon dilution from a DMSO stock. What should I do?

A1: This is a common issue for hydrophobic small molecules. The first step is to optimize your solvent system and dilution method.

  • Initial Check: Ensure the final concentration of DMSO in your aqueous buffer is as low as possible, ideally below 0.5% (v/v), to avoid solvent effects on your assay.

  • Troubleshooting Steps:

    • Lower the Final Concentration: Your target concentration of this compound may be above its solubility limit in the final aqueous buffer. Try a lower final concentration.

    • Use a Co-solvent: In addition to DMSO for the stock solution, you can try other water-miscible organic solvents like ethanol or dimethylformamide (DMF). Sometimes a combination of solvents can improve solubility.

    • pH Adjustment: If this compound has ionizable groups, its solubility will be pH-dependent. Systematically test the solubility across a range of pH values to find the optimal condition that is also compatible with your experiment.

    • Incorporate Excipients: Excipients can enhance the solubility of hydrophobic compounds. Consider screening different types of excipients.

Q2: I'm observing a decrease in the activity of this compound in my multi-day experiment. How can I determine if it's due to instability?

A2: A time-dependent loss of activity suggests that this compound may be degrading in your experimental medium. A chemical stability assay is recommended to investigate this.

  • Hypothesis: this compound may be susceptible to hydrolysis, oxidation, or other forms of degradation in aqueous solution at the experimental temperature.

  • Troubleshooting Workflow:

    G A Observe loss of activity over time B Perform Chemical Stability Assay (Protocol 2) A->B C Analyze samples at T=0 and subsequent time points via LC-MS B->C D Is the concentration of this compound decreasing over time? C->D E Yes: Compound is unstable under experimental conditions. D->E Yes F No: Investigate other causes (e.g., target protein instability, reagent degradation). D->F No G Optimize experimental conditions: - Adjust pH - Add antioxidants - Use fresh solutions daily E->G

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial testing, Dimethyl sulfoxide (DMSO) is the most common and effective solvent for dissolving a wide range of organic molecules. [1]Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO.

Q2: How can I improve the solubility of this compound in my final assay buffer?

A2: If you are facing solubility issues in your aqueous buffer, consider the following strategies:

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can significantly increase solubility. [1]* Use of Excipients: Excipients such as cyclodextrins (e.g., HP-β-cyclodextrin) or surfactants (e.g., Tween® 80) can be used to improve the solubility of hydrophobic compounds. [1]A screening of different excipients may be necessary to find the most suitable one.

    G A Poor Solubility of this compound in Aqueous Buffer B Is this compound ionizable? A->B C Yes: Adjust pH of the buffer B->C Yes D No / pH adjustment is not sufficient B->D No G Select optimal solubilization method compatible with the assay. C->G E Screen Excipients D->E F Test solubility with: - Cyclodextrins - Surfactants - Co-solvents E->F F->G

    Caption: Decision tree for selecting a solubilization strategy.

Q3: What is the mechanism of action of MurA inhibitors?

A3: MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) is a key enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. [2][3]MurA catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG). [4][5]By inhibiting MurA, compounds like this compound block the formation of the bacterial cell wall, leading to cell lysis and death. [3]This makes MurA an attractive target for antibiotics as this pathway is absent in mammals. [2]

G cluster_0 Bacterial Cytoplasm PEP Phosphoenolpyruvate (PEP) MurA MurA Enzyme PEP->MurA UNAG UDP-N-acetylglucosamine (UNAG) UNAG->MurA EP_UNAG Enolpyruvyl UDP-GlcNAc MurA->EP_UNAG Lysis Cell Lysis Peptidoglycan Peptidoglycan Synthesis EP_UNAG->Peptidoglycan CellWall Bacterial Cell Wall Peptidoglycan->CellWall MurA_IN_4 This compound MurA_IN_4->MurA Inhibition

Caption: Simplified pathway of MurA action and its inhibition.

Data Summary

The following tables present hypothetical data for this compound to illustrate the outcomes of stability and solubility experiments.

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)
DMSO> 50
DMF> 50
Ethanol15
Water< 0.1
PBS (pH 7.4)< 0.1

Table 2: Stability of this compound (10 µM) in Aqueous Buffer at 37°C

Buffer (pH)% Remaining after 24h% Remaining after 48h
pH 5.095%88%
pH 7.475%55%
pH 8.540%15%

Experimental Protocols

Protocol 1: Stock Solution Preparation and Dilution

  • Preparation of Stock Solution:

    • Weigh out a precise amount of this compound powder.

    • Add the appropriate volume of 100% DMSO to achieve a final concentration of 10 mM.

    • Vortex or sonicate until the compound is completely dissolved.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Dilution into Aqueous Buffer:

    • Thaw an aliquot of the stock solution at room temperature.

    • Perform serial dilutions of the stock solution in your final aqueous buffer.

    • It is crucial to add the stock solution to the buffer and mix immediately to prevent precipitation.

    • Visually inspect for any signs of precipitation.

Protocol 2: Chemical Stability Assay

This protocol is designed to assess the stability of this compound in aqueous solutions over time.

  • Materials:

    • This compound stock solution (10 mM in DMSO).

    • Aqueous buffers at different pH values (e.g., pH 5.0, 7.4, 8.5).

    • Incubator set to the experimental temperature (e.g., 37°C).

    • LC-MS system.

  • Methodology:

    • Prepare the working solutions of this compound (e.g., 10 µM) in each of the selected aqueous buffers.

    • Immediately take a sample from each solution for the T=0 time point.

    • Incubate the remaining solutions at 37°C.

    • Collect samples at various time points (e.g., 1, 4, 8, 24, 48 hours).

    • Quench the degradation process by adding an equal volume of cold acetonitrile or methanol to each sample.

    • Analyze all samples by LC-MS to determine the concentration of the parent compound (this compound) remaining.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

References

Interpreting unexpected results with MurA-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MurA-IN-4, a novel inhibitor of MurA. The information is tailored to address unexpected experimental outcomes and guide users toward accurate data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

This compound is an investigational inhibitor of MurA, an essential enzyme in bacterial peptidoglycan synthesis.[1] While the precise mechanism of this compound is under investigation, MurA inhibitors typically fall into two main classes:

  • Covalent Inhibitors: These compounds, similar to the well-known antibiotic fosfomycin, form an irreversible covalent bond with a key cysteine residue (Cys115) in the active site of MurA.[2][3][4]

  • Non-covalent Inhibitors: These inhibitors bind reversibly to the enzyme's active site or other allosteric sites.[5][6]

It is crucial to determine the specific mechanism of your compound to interpret experimental results correctly.

Q2: My this compound shows high potency in the biochemical assay but no antibacterial activity. What could be the reason?

This is a common challenge in antibiotic development. Several factors could contribute to this discrepancy:

  • Poor Cell Permeability: The bacterial cell wall and membrane can be impermeable to the compound, preventing it from reaching its intracellular target, MurA.[7]

  • Efflux Pumps: Bacteria can actively pump out the inhibitor using efflux pumps, keeping the intracellular concentration below the effective level.

  • Compound Instability: this compound may be unstable in the bacterial growth medium or be metabolized by the bacteria.

  • Target Variation in Different Species: Gram-positive bacteria often have two copies of the murA gene, which could lead to resistance if this compound does not inhibit both isoforms effectively.[8]

Q3: I am observing time-dependent inhibition in my enzymatic assay. What does this suggest?

Time-dependent inhibition can suggest a few possibilities:

  • Covalent Inhibition: The formation of a covalent bond is a time-dependent process, leading to increased inhibition with longer pre-incubation times.[2][9]

  • Slow-Binding Inhibition: The inhibitor may bind tightly to the enzyme, but the conformational changes required for this tight binding occur slowly.

  • Enzyme Isomerization: The inhibitor may bind preferentially to a specific conformational state of the enzyme that is in slow equilibrium with other states.

Further experiments, such as a dilution assay, are recommended to distinguish between these possibilities.[10]

Troubleshooting Guides

Scenario 1: Unexpected Results with a Suspected Covalent this compound

If you hypothesize that this compound is a covalent inhibitor, but your results are inconsistent with this mechanism, consider the following troubleshooting steps.

Problem: No increase in inhibition with pre-incubation.

Possible Cause Troubleshooting Step Expected Outcome
Rapid covalent bond formation Reduce pre-incubation time to shorter intervals (e.g., 0, 2, 5, 10 minutes).You may observe a very rapid onset of inhibition that plateaus quickly.
Incorrect hypothesis (non-covalent inhibitor) Perform a dilution assay (see protocol below).Inhibition should be reversible upon dilution.
Compound instability in assay buffer Test the stability of this compound in the assay buffer over time using methods like HPLC or LC-MS.Determine the half-life of the compound under assay conditions.
Presence of reducing agents in the buffer If your buffer contains high concentrations of DTT or β-mercaptoethanol, these can compete with the cysteine residue of MurA for the covalent inhibitor. Remove or reduce the concentration of these agents.Increased potency of this compound should be observed.
Scenario 2: Unexpected Results with a Suspected Non-Covalent this compound

If you believe this compound is a non-covalent inhibitor but face contradictory data, use this guide.

Problem: IC50 value is highly dependent on substrate concentration.

Possible Cause Troubleshooting Step Expected Outcome
Competitive Inhibition This is the expected behavior for a competitive inhibitor. Perform a full kinetic analysis by measuring Ki values at varying concentrations of both the inhibitor and the substrate (PEP).The inhibitor should increase the apparent Km of the substrate without affecting Vmax.
Non-competitive or Uncompetitive Inhibition A full kinetic analysis will reveal changes in Vmax or both Km and Vmax.For non-competitive inhibition, Vmax will decrease with no change in Km. For uncompetitive inhibition, both Vmax and Km will decrease.
Assay Artifact Ensure that the inhibitor is not interfering with the detection method (e.g., absorbance or fluorescence). Run a control reaction without the enzyme but with the inhibitor and substrates.No signal should be generated in the absence of the enzyme.

Experimental Protocols

Protocol 1: MurA Enzymatic Assay (Phosphate Detection)

This assay measures the inorganic phosphate released during the MurA-catalyzed reaction.

Materials:

  • Purified MurA enzyme

  • UDP-N-acetylglucosamine (UNAG)

  • Phosphoenolpyruvate (PEP)

  • This compound (dissolved in DMSO)

  • Assay Buffer: 50 mM HEPES, pH 7.8

  • Malachite Green Reagent

Procedure:

  • Prepare a reaction mixture containing assay buffer, UNAG, and PEP.

  • Add this compound at various concentrations (or DMSO for control).

  • Optional for time-dependent inhibition: Pre-incubate the enzyme with the inhibitor for different time points (e.g., 0, 15, 30, 60 minutes) at 37°C before adding the substrates.

  • Initiate the reaction by adding the MurA enzyme.

  • Incubate at 37°C for a fixed time (e.g., 30 minutes).

  • Stop the reaction and measure the released phosphate using a Malachite Green assay, reading the absorbance at 650 nm.[1][11]

  • Calculate the percent inhibition relative to the DMSO control and determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of this compound with MurA in a cellular context.[12][13]

Materials:

  • Bacterial cell culture (e.g., E. coli)

  • This compound

  • Lysis buffer with protease inhibitors

  • Antibody against MurA for Western blotting

Procedure:

  • Treat bacterial cells with this compound or vehicle (DMSO) for a specified time.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3-5 minutes to induce protein denaturation.

  • Lyse the cells by freeze-thawing or sonication.

  • Centrifuge to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).

  • Analyze the amount of soluble MurA in the supernatant by Western blotting using a MurA-specific antibody.

  • Expected Outcome: If this compound binds to MurA, it will stabilize the protein, leading to more soluble MurA at higher temperatures compared to the vehicle-treated control.[3]

Visualizing Experimental Workflows and Concepts

Troubleshooting Logic for Biochemical vs. Cellular Activity

A High Biochemical Potency B Low or No Cellular Activity A->B C Poor Permeability? B->C D Efflux? B->D E Instability? B->E G Measure intracellular concentration C->G F Test in efflux pump-deficient strain D->F H Assess compound stability in media E->H

Caption: Troubleshooting workflow for potent biochemical inhibitors lacking cellular activity.

Covalent vs. Non-Covalent Inhibition Pathways

cluster_0 Covalent Inhibition cluster_1 Non-Covalent Inhibition A E + I B E-I (non-covalent complex) A->B k1 B->A k-1 C E-I (covalent adduct) B->C k_inact D E + I E E-I (reversible complex) D->E k_on E->D k_off

Caption: Reaction pathways for covalent and non-covalent enzyme inhibition.

References

Technical Support Center: Addressing Off-Target Effects of MurA-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support guide is a generalized framework designed to assist researchers in identifying and troubleshooting potential off-target effects of novel small molecule inhibitors. "MurA-IN-4" is a hypothetical compound used for illustrative purposes, as no specific information regarding a molecule with this designation is publicly available in the reviewed scientific literature.

This guide provides frequently asked questions (FAQs), troubleshooting advice, and standardized protocols to help researchers, scientists, and drug development professionals navigate the complexities of off-target effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended target?

A: this compound is a hypothetical small molecule inhibitor designed to target the UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) enzyme. MurA is a key enzyme in the bacterial peptidoglycan biosynthesis pathway, which is essential for constructing the bacterial cell wall.[1][2][3] By inhibiting MurA, this compound is intended to disrupt bacterial cell wall synthesis, leading to bacterial cell death.[1][2] This makes MurA an attractive target for the development of new antibiotics.[3][4]

Q2: What are off-target effects and why are they a concern with inhibitors like this compound?

Q3: I am observing a cellular phenotype that is inconsistent with the known function of MurA. Could this be an off-target effect of this compound?

A: It is possible that the observed phenotype is due to off-target effects. To investigate this, consider the following:

  • Dose-Response Correlation: Perform a dose-response experiment and compare the concentration of this compound required to produce the unexpected phenotype with the concentration needed to inhibit MurA. A significant difference in potency may suggest an off-target effect.

  • Use of a Structurally Unrelated Inhibitor: Test a structurally different MurA inhibitor. If this second inhibitor does not produce the same phenotype, it is more likely that the effect is specific to this compound and not due to MurA inhibition.

  • Target Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce the expression of MurA. If reducing MurA expression does not replicate the observed phenotype, it is strong evidence of an off-target effect of this compound.

Q4: What are the initial steps to identify the potential off-targets of this compound?

A: A systematic approach is recommended to identify potential off-targets. Initial steps can include:

  • Computational Prediction: In silico methods can predict potential off-target interactions based on the structure of this compound and its similarity to known ligands for other proteins.[8][9]

  • Kinase Profiling: Since kinases are common off-targets for small molecules, screening this compound against a panel of kinases can provide a broad overview of its kinase selectivity.[10][11][12][13]

  • Proteome-Wide Approaches: Techniques like Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry (MS) can identify proteins that are stabilized by this compound binding across the entire proteome.[14][15][16]

Troubleshooting Guides

Issue 1: this compound shows toxicity in my cell-based assays at concentrations required for target engagement.

Possible Cause Troubleshooting Steps Expected Outcome
On-target toxicity Modulate the expression of MurA (e.g., using siRNA or CRISPR).If knockdown of MurA phenocopies the toxicity, the effect is likely on-target.
Off-target toxicity 1. Screen this compound against a panel of known toxicity-related targets (e.g., hERG, CYPs). 2. Perform a counter-screen in a cell line that does not express MurA.1. Identification of interactions with proteins known to cause toxicity. 2. If toxicity persists in the absence of the intended target, it is likely due to off-target effects.

Issue 2: My in-cell results with this compound are not consistent with my in-vitro enzyme inhibition data.

Possible Cause Troubleshooting Steps Expected Outcome
Poor cell permeability Perform a cellular uptake assay to measure the intracellular concentration of this compound.Low intracellular concentration would indicate poor permeability.
Efflux by cellular transporters Treat cells with known efflux pump inhibitors in combination with this compound.An increase in the potency of this compound in the presence of an efflux pump inhibitor would suggest it is a substrate for that transporter.
Off-target engagement Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells.[14][17]A thermal shift in the stability of MurA upon this compound treatment would confirm target engagement. The absence of a shift may indicate the cellular phenotype is driven by an off-target.

Quantitative Data Summary

Table 1: Hypothetical Inhibitory Activity of this compound

TargetIC50 (nM)Assay Type
E. coli MurA50In-vitro enzyme activity assay
Kinase A250Kinase panel screen
Kinase B800Kinase panel screen
Kinase C>10,000Kinase panel screen

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is to verify the binding of this compound to MurA in intact cells.[14][17][18]

  • Cell Culture and Treatment:

    • Culture bacterial cells (e.g., E. coli) to mid-log phase.

    • Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[19]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.

    • Quantify the amount of soluble MurA in each sample using Western blotting with a specific anti-MurA antibody.[19]

  • Data Analysis:

    • Generate melting curves by plotting the amount of soluble MurA as a function of temperature.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.[17]

Protocol 2: Kinome Profiling to Identify Off-Target Kinases

This protocol outlines a general procedure for screening this compound against a kinase panel. Many commercial services are available for this.[11][12][13]

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Provide the compound at a specified concentration (e.g., 10 µM) for single-point screening or in a dilution series for IC50 determination.

  • Kinase Assays:

    • The service provider will perform radiometric or fluorescence-based assays to measure the activity of a large panel of kinases in the presence of this compound.[13]

  • Data Analysis:

    • The percentage of inhibition for each kinase at the tested concentration is determined.

    • For kinases showing significant inhibition, an IC50 value is calculated from the dose-response curve. This data helps to assess the selectivity of this compound.

Protocol 3: Proteomics-Based Off-Target Identification

This protocol uses quantitative mass spectrometry to identify proteins that are differentially expressed or stabilized upon this compound treatment.[5][16]

  • Cell Culture and Treatment:

    • Grow cells (bacterial or mammalian, depending on the context of the off-target investigation) and treat with this compound or a vehicle control.

  • Protein Extraction and Digestion:

    • Lyse the cells and extract total protein.

    • Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use proteomics software to identify and quantify proteins in each sample.

    • Perform statistical analysis to identify proteins that show a significant change in abundance or thermal stability (if combined with CETSA) in the this compound treated samples compared to the control.[5]

Visualizations

MurA_Signaling_Pathway UNAG UDP-N-acetylglucosamine MurA MurA Enzyme UNAG->MurA PEP Phosphoenolpyruvate PEP->MurA Product Enolpyruvyl-UDP-N- acetylglucosamine MurA->Product MurA_IN_4 This compound MurA_IN_4->MurA Inhibition Peptidoglycan Peptidoglycan Synthesis Product->Peptidoglycan CellWall Bacterial Cell Wall Peptidoglycan->CellWall

Caption: Hypothetical signaling pathway of MurA inhibition by this compound.

Off_Target_Workflow start Start: Observe Unexpected Phenotype with this compound computational Computational Off-Target Prediction (In Silico Screening) start->computational biochemical Biochemical Screening (e.g., Kinome Profiling) start->biochemical cellular Cell-Based Target Engagement (e.g., CETSA) start->cellular proteomics Proteome-Wide Analysis (e.g., CETSA-MS, LiP-MS) biochemical->proteomics cellular->proteomics validation Target Validation (siRNA, CRISPR, Overexpression) proteomics->validation conclusion Identify and Characterize Off-Targets validation->conclusion

Caption: Experimental workflow for off-target identification.

Troubleshooting_Tree issue Issue: Unexpected Phenotype or Toxicity dose_response Dose-response curve for phenotype vs. on-target activity issue->dose_response potency_match Potencies Match? dose_response->potency_match on_target Likely On-Target Effect potency_match->on_target Yes unrelated_inhibitor Test with structurally unrelated inhibitor potency_match->unrelated_inhibitor No off_target Likely Off-Target Effect phenotype_replicated Phenotype Replicated? unrelated_inhibitor->phenotype_replicated phenotype_replicated->on_target Yes target_knockdown Target Knockdown (siRNA/CRISPR) replicates phenotype? phenotype_replicated->target_knockdown No knockdown_replicated Phenotype Replicated? target_knockdown->knockdown_replicated knockdown_replicated->on_target Yes knockdown_replicated->off_target No

Caption: Troubleshooting decision tree for unexpected phenotypes.

References

Technical Support Center: MurA-IN-4 and Related Pyrazolopyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in refining experimental conditions for MurA-IN-4 and other pyrazolopyrimidine-based MurA inhibitors to ensure reproducibility. The information provided is based on published data for the well-characterized pyrazolopyrimidine MurA inhibitor, RWJ-110192, which is presumed to be structurally and functionally similar to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and related pyrazolopyrimidine inhibitors?

A1: this compound is believed to be a pyrazolopyrimidine-based inhibitor of the MurA enzyme (UDP-N-acetylglucosamine enolpyruvyl transferase).[1][2] MurA catalyzes the first committed step in bacterial cell wall peptidoglycan biosynthesis by transferring enolpyruvate from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG).[1][3] Unlike the covalent inhibitor fosfomycin, which forms a bond with a cysteine residue in the active site, pyrazolopyrimidine inhibitors like RWJ-110192 are thought to be non-covalent, reversible inhibitors that bind at or near the fosfomycin binding site.[1]

Q2: What is the role of UNAG in the inhibition of MurA by pyrazolopyrimidine inhibitors?

A2: The presence of the substrate UNAG has been shown to be critical for the potent inhibition of MurA by pyrazolopyrimidine inhibitors. Pre-incubation of the MurA enzyme with UNAG before the addition of the inhibitor can significantly decrease the IC50 value.[1] This suggests that the binding of UNAG induces a conformational change in the MurA enzyme that is more favorable for inhibitor binding.[1] For reproducible results, it is essential to control the timing and order of addition of UNAG and the inhibitor in your experimental protocol.

Q3: What are the expected IC50 values for pyrazolopyrimidine MurA inhibitors?

A3: The 50% inhibitory concentration (IC50) for pyrazolopyrimidine MurA inhibitors can vary depending on the specific compound and the experimental conditions. For the pyrazolopyrimidine inhibitor RWJ-110192, IC50 values in the range of 0.2 to 0.9 µM have been reported when the enzyme is pre-incubated with the inhibitor.[1][2] The IC50 is significantly lower (more potent) when the enzyme is pre-incubated with both the inhibitor and UNAG.[1]

Q4: What are the potential off-target effects of this compound?

A4: While pyrazolopyrimidine inhibitors are designed to target MurA, off-target effects are possible. For instance, some MurA inhibitors have been observed to inhibit DNA, RNA, and protein synthesis in addition to peptidoglycan synthesis, suggesting that their antibacterial activity may not be solely due to MurA inhibition.[1] It is recommended to perform secondary assays to evaluate the specificity of this compound in your experimental system.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability in IC50 values between experiments Inconsistent pre-incubation times with inhibitor and/or UNAG.Standardize the pre-incubation time for the enzyme with both UNAG and this compound before initiating the reaction with PEP. A 10-minute pre-incubation has been used in published studies.[1]
Order of reagent addition is not consistent.Always follow a strict order of addition. A recommended order is to first mix MurA and UNAG, then add this compound, and finally initiate the reaction by adding PEP.
Poor solubility of this compound.Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to the assay buffer. Check for any precipitation during the experiment. The final DMSO concentration in the assay should be kept low and consistent across all wells.
No or weak inhibition observed Incorrect assay conditions.Verify the pH and composition of your assay buffer. A common buffer is HEPES at pH 7.8.[1] Ensure the concentrations of MurA, UNAG, and PEP are optimal for enzyme activity.
Inactive this compound.Confirm the integrity and purity of your this compound stock. If possible, test a fresh batch of the compound.
Inactive enzyme.Check the activity of your MurA enzyme using a known inhibitor like fosfomycin as a positive control.
High background signal in the assay Contaminated reagents.Use high-purity reagents and sterile, nuclease-free water.
Assay interference by the compound.Run a control with this compound in the absence of the enzyme to check for any intrinsic signal or interference with the detection method.

Quantitative Data

Table 1: Inhibitory Activity of Selected MurA Inhibitors

Compound Class Target Organism IC50 (µM) Conditions Reference
RWJ-110192PyrazolopyrimidineE. coli MurA0.9Pre-incubation with inhibitor[1]
RWJ-110192PyrazolopyrimidineE. coli MurA0.12Pre-incubation with inhibitor and UNAG[1]
RWJ-3981Cyclic disulfideE. coli MurA0.2Pre-incubation with inhibitor[1]
RWJ-140998Purine analogE. coli MurA0.7Pre-incubation with inhibitor[1]
FosfomycinPhosphonic acidE. coli MurA8.8Pre-incubation with inhibitor[1]
FosfomycinPhosphonic acidE. coli MurA0.4Pre-incubation with inhibitor and UNAG[1]
Compound 4cArylazopyrazolo[1,5-a]pyrimidineE. coli MurA3.77 ± 0.2 µg/mLNot specified[4]

Table 2: Minimum Inhibitory Concentrations (MICs) of Selected MurA Inhibitors

Compound Bacterial Strain MIC (µg/mL) Reference
RWJ-110192Staphylococcus aureus4 - 32[1]
RWJ-3981Staphylococcus aureus4 - 32[1]
RWJ-140998Staphylococcus aureus4 - 32[1]
Compound 4cEscherichia coli1.95[4]

Experimental Protocols

Detailed Methodology for MurA Enzyme Inhibition Assay

This protocol is adapted from published studies on pyrazolopyrimidine MurA inhibitors.[1]

  • Reagent Preparation:

    • Prepare a 10x assay buffer containing 500 mM HEPES, pH 7.8.

    • Prepare stock solutions of UNAG (e.g., 10 mM in water), PEP (e.g., 10 mM in water), and this compound (e.g., 10 mM in DMSO).

    • Purify MurA enzyme from a suitable expression system (e.g., E. coli).

  • Assay Procedure (96-well plate format):

    • To each well, add the following in the specified order:

      • Assay buffer (to a final volume of 100 µL).

      • Purified MurA enzyme (final concentration, e.g., 25 nM).

      • UNAG (final concentration, e.g., 100 µM).

      • This compound at various concentrations (e.g., 0.01 µM to 100 µM). Include a DMSO control.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the enzymatic reaction by adding PEP (final concentration, e.g., 100 µM).

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a suitable reagent (e.g., Malachite Green reagent for phosphate detection).

    • Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound compared to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

MurA_Signaling_Pathway PEP Phosphoenolpyruvate (PEP) MurA MurA Enzyme PEP->MurA UNAG UDP-N-acetylglucosamine (UNAG) UNAG->MurA Product Enolpyruvyl-UDP-N-acetylglucosamine MurA->Product Pi Inorganic Phosphate (Pi) MurA->Pi Peptidoglycan Peptidoglycan Biosynthesis Product->Peptidoglycan Inhibitor This compound (Pyrazolopyrimidine) Inhibitor->MurA

Caption: MurA Signaling Pathway and Inhibition.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Reagents Prepare Assay Buffer, Enzyme, Substrates, and Inhibitor Stocks Addition Add MurA, UNAG, and This compound to Plate Reagents->Addition Preincubation Pre-incubate for 10 min at Room Temperature Addition->Preincubation Reaction_Start Initiate Reaction with PEP Preincubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Stop Reaction and Add Detection Reagent Incubation->Reaction_Stop Measurement Measure Absorbance Reaction_Stop->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50_Determination Determine IC50 Calculation->IC50_Determination

Caption: MurA Inhibition Assay Workflow.

Troubleshooting_Logic Problem Inconsistent Results? Check_Protocol Verify Protocol Adherence: - Pre-incubation Time - Order of Addition Problem->Check_Protocol Yes Check_Reagents Assess Reagent Quality: - Inhibitor Solubility - Enzyme Activity - Reagent Purity Check_Protocol->Check_Reagents Protocol Consistent Solution Standardize Protocol & Re-evaluate Reagents Check_Protocol->Solution Protocol Inconsistent Check_Assay Evaluate Assay Conditions: - Buffer pH - Substrate Concentrations - Controls Check_Reagents->Check_Assay Reagents OK Check_Reagents->Solution Reagent Issue Found Check_Assay->Solution Conditions Optimal Check_Assay->Solution Conditions Suboptimal

Caption: Troubleshooting Logic Flowchart.

References

Technical Support Center: MurA Inhibitor (MurA-IN-4)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule designated "MurA-IN-4" is not publicly available. This guide provides best practices for the degradation and storage of novel small molecule MurA inhibitors based on general chemical principles and handling procedures for similar research compounds. Researchers should consult any specific product documentation provided by the supplier for this compound and validate these recommendations for their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid form of a novel MurA inhibitor?

For long-term stability, solid forms of novel small molecule inhibitors should be stored under the following conditions:

  • Temperature: Desiccated at -20°C or -80°C.

  • Light: Protected from light.

  • Inert Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.

Q2: What is the recommended solvent for reconstituting this compound?

The choice of solvent depends on the inhibitor's polarity.[1][2] Most nonpolar small molecules are soluble in organic solvents. Common choices include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

It is crucial to use anhydrous solvents to prevent hydrolysis. For biological assays, ensure the final solvent concentration is compatible with the experimental system and does not exceed levels known to cause cytotoxicity (typically <0.5% DMSO).

Q3: How should I store stock solutions of the inhibitor?

Stock solutions are less stable than the solid compound. For optimal preservation:

  • Temperature: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.

  • Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume added to experimental assays.

  • Solvent: Use a suitable anhydrous solvent like DMSO.

Q4: What are the common signs of degradation for a small molecule inhibitor?

Degradation can be indicated by:

  • Visual Changes: Color change in the solid or solution, or the appearance of precipitate.

  • Reduced Potency: A decrease in the inhibitory activity in your assay (e.g., an increase in the IC50 value).

  • Chromatographic Changes: Appearance of new peaks or changes in the retention time of the parent compound when analyzed by techniques like HPLC or LC-MS.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Degradation of the inhibitor stock solution due to improper storage or handling.Prepare fresh stock solutions from the solid compound. Ensure proper storage conditions (see FAQs). Perform a stability check on the new stock solution.
Precipitate forms in the stock solution upon freezing The inhibitor has low solubility in the chosen solvent at low temperatures.Try a different solvent or prepare a lower concentration stock solution. Before use, gently warm the solution and vortex to ensure complete dissolution.
Loss of inhibitor activity over time The inhibitor is unstable in the chosen solvent or is sensitive to light or air.Prepare fresh solutions more frequently. Consider storing under an inert gas. Protect from light by using amber vials or wrapping tubes in foil.
Unexpected side effects in cell-based assays High concentration of the solvent (e.g., DMSO) is toxic to cells.Reduce the final concentration of the solvent in the assay medium to a non-toxic level (typically below 0.5%). Run a solvent-only control to assess its effect.

Experimental Protocols

Protocol: Assessing the Stability of a MurA Inhibitor Stock Solution

This protocol outlines a general method to assess the stability of a reconstituted MurA inhibitor in a specific solvent over time.

Materials:

  • MurA Inhibitor (solid)

  • Anhydrous DMSO (or other appropriate solvent)

  • HPLC or LC-MS system

  • Calibrated analytical balance

  • Microcentrifuge tubes

  • Pipettes and tips

Methodology:

  • Prepare a Fresh Stock Solution:

    • Accurately weigh a small amount of the solid inhibitor.

    • Dissolve it in the chosen anhydrous solvent to a known concentration (e.g., 10 mM). This is your "Time 0" sample.

  • Initial Analysis (Time 0):

    • Immediately analyze an aliquot of the freshly prepared stock solution using a validated HPLC or LC-MS method to determine the initial purity and peak area of the inhibitor.

  • Storage:

    • Store the remaining stock solution under the desired conditions (e.g., -20°C, -80°C, or room temperature).

  • Time-Point Analysis:

    • At regular intervals (e.g., 24 hours, 1 week, 1 month), thaw an aliquot of the stock solution (if frozen).

    • Analyze the sample using the same HPLC or LC-MS method as the "Time 0" sample.

  • Data Analysis:

    • Compare the peak area and purity of the inhibitor at each time point to the "Time 0" sample.

    • A significant decrease in the main peak area or the appearance of new peaks indicates degradation.

Visualizations

G Workflow for Preparation and Storage of MurA Inhibitor Stock Solutions cluster_prep Preparation cluster_storage Storage & Use start Start: Solid Inhibitor weigh Weigh Solid Compound start->weigh dissolve Dissolve in Anhydrous Solvent (e.g., DMSO) weigh->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot High-Concentration Stock store Store at -80°C, Protected from Light aliquot->store use Thaw Single Aliquot for Experiment store->use discard Discard Unused Portion of Thawed Aliquot use->discard

Caption: Workflow for preparing and storing MurA inhibitor stock solutions.

References

Why is MurA-IN-4 not effective against certain bacterial strains?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MurA inhibitors. The information below addresses potential reasons for the lack of efficacy of MurA inhibitors, using "MurA-IN-4" as a representative compound, against certain bacterial strains.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of MurA inhibitors?

MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) is a crucial enzyme in the initial stages of peptidoglycan biosynthesis in bacteria.[1][2] Peptidoglycan is an essential component of the bacterial cell wall, providing structural integrity.[1][3] MurA catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG).[1][4] MurA inhibitors block this enzymatic activity, thereby disrupting cell wall synthesis and leading to bacterial cell death.[2] This makes MurA an attractive target for antibiotics as it is essential for bacterial survival and absent in humans.[2][4]

Q2: We are observing that this compound is not effective against a specific bacterial strain in our experiments. What are the potential reasons for this lack of activity?

The ineffectiveness of a MurA inhibitor like this compound against certain bacterial strains can be attributed to several resistance mechanisms. These mechanisms can be broadly categorized as:

  • Target Site Modification: The genetic sequence of the murA gene in the resistant strain may have mutations that alter the amino acid sequence of the MurA enzyme. These changes can prevent this compound from binding effectively to its target site.[5][6]

  • Enzymatic Inactivation: The bacterial strain might produce enzymes that chemically modify and inactivate this compound, rendering it ineffective before it can reach its target.[5][6]

  • Reduced Intracellular Concentration: The bacterial strain may have mechanisms to either prevent this compound from entering the cell or actively pump it out. This can be due to low permeability of the bacterial cell membrane or the presence of efflux pumps that expel the inhibitor.[5][6]

  • Target Overexpression: The resistant strain might overproduce the MurA enzyme. In this scenario, the concentration of this compound may not be sufficient to inhibit all the enzyme molecules, allowing the bacteria to continue synthesizing peptidoglycan.

  • Presence of MurA Isozymes: Some bacterial species, particularly Gram-positive bacteria, possess multiple genes encoding for MurA isozymes.[7][8] If this compound is only effective against one isozyme, the other(s) can compensate and continue peptidoglycan synthesis.

Troubleshooting Guide: Investigating this compound Ineffectiveness

If you are encountering a lack of efficacy with this compound against a particular bacterial strain, the following troubleshooting steps can help identify the underlying cause.

Step 1: Confirm Experimental Setup and Inhibitor Integrity

Before investigating complex resistance mechanisms, it is crucial to rule out any experimental artifacts.

  • Verify Inhibitor Concentration and Purity: Ensure that the stock solution of this compound is at the correct concentration and that the compound has not degraded.

  • Optimize Assay Conditions: Confirm that the pH, temperature, and media composition of your assay are optimal for both bacterial growth and inhibitor activity.

  • Include Positive and Negative Controls: Always include a known susceptible bacterial strain as a positive control and a vehicle-only (e.g., DMSO) treatment as a negative control.

Step 2: Determine the Minimum Inhibitory Concentration (MIC)

Quantifying the level of resistance is a critical next step. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[9][10] A significantly higher MIC for the test strain compared to a susceptible control strain indicates resistance.

Table 1: Example MIC Values of Known MurA Inhibitors Against Various Bacterial Strains

InhibitorBacterial StrainMIC (µg/mL)
Albendazole (S4)E. coli0.0625[1][11]
Diflunisal (S8)E. coli0.0625[1][11]
2-Amino-5-bromobenzimidazole (S17)L. innocua0.5[1][11]
2-Amino-5-bromobenzimidazole (S17)E. coli0.5[1][11]
2-[4-(dimethylamino)benzylidene]-n-nitrohydrazinecarboximidamide (C1)L. innocua0.5[1][11]
RWJ-3981S. aureus4-32[7][8]
RWJ-110192S. aureus4-32[7][8]
RWJ-140998S. aureus4-32[7][8]
Step 3: Investigate Potential Resistance Mechanisms

Based on the MIC results, you can proceed to investigate the specific mechanism of resistance.

  • murA Gene Sequencing: Sequence the murA gene from the resistant strain and compare it to the sequence from a susceptible strain. Look for mutations that result in amino acid changes in or near the this compound binding site.

  • Enzyme Inactivation Assay: Incubate this compound with cell lysates or culture supernatants from the resistant strain. Subsequently, test the activity of the treated inhibitor against a susceptible strain or purified MurA enzyme. A loss of inhibitory activity suggests enzymatic inactivation.

  • Efflux Pump Inhibition Assay: Perform MIC assays in the presence and absence of a broad-spectrum efflux pump inhibitor (e.g., CCCP, reserpine). A significant decrease in the MIC in the presence of the efflux pump inhibitor suggests that active efflux is contributing to resistance.

  • MurA Expression Analysis: Use techniques like quantitative PCR (qPCR) or Western blotting to compare the expression levels of the murA gene or MurA protein in the resistant and susceptible strains.

Experimental Protocols

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[12][13]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • This compound stock solution (e.g., in DMSO)

  • Positive control antibiotic (e.g., tetracycline)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture the bacterial strain overnight in CAMHB.

    • Dilute the overnight culture in fresh CAMHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[14]

  • Prepare Inhibitor Dilutions:

    • Create a serial two-fold dilution of this compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should span the expected MIC.

    • Include a positive control well (bacteria with no inhibitor) and a negative control well (broth only).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the inhibitor dilutions and the positive control well. The final volume in these wells will be 200 µL.

    • Add 200 µL of sterile CAMHB to the negative control well.

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 16-20 hours.[12]

  • Determine MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible bacterial growth.[12]

    • Alternatively, the optical density (OD) can be measured using a microplate reader.

Visualizations

MurA_Inhibition_Pathway cluster_bacterium Bacterial Cell UNAG UDP-N-acetylglucosamine (UNAG) MurA MurA Enzyme UNAG->MurA PEP Phosphoenolpyruvate (PEP) PEP->MurA EP_UNAG Enolpyruvyl-UDP-N- acetylglucosamine (EP-UNAG) MurA->EP_UNAG Catalyzes Peptidoglycan Peptidoglycan Synthesis EP_UNAG->Peptidoglycan CellWall Bacterial Cell Wall Peptidoglycan->CellWall Precursor for MurA_IN_4 This compound MurA_IN_4->MurA Inhibits Resistance_Mechanisms cluster_resistance Mechanisms of Ineffectiveness MurA_IN_4 This compound Bacterium Bacterial Cell MurA_IN_4->Bacterium Fails to Inhibit Target_Mod Target Site Modification (*murA* gene mutation) Bacterium->Target_Mod Enz_Inactivation Enzymatic Inactivation Bacterium->Enz_Inactivation Efflux Reduced Accumulation (Efflux Pumps/Low Permeability) Bacterium->Efflux Overexpression Target Overexpression Bacterium->Overexpression Troubleshooting_Workflow Start This compound Ineffective Step1 Step 1: Verify Experiment (Controls, Purity, Conditions) Start->Step1 Step2 Step 2: Determine MIC Step1->Step2 Step3 Step 3: Investigate Resistance Mechanism Step2->Step3 Seq murA Sequencing Step3->Seq Enz_Assay Inactivation Assay Step3->Enz_Assay Efflux_Assay Efflux Pump Assay Step3->Efflux_Assay Expr_Analysis Expression Analysis Step3->Expr_Analysis Conclusion Identify Resistance Mechanism Seq->Conclusion Enz_Assay->Conclusion Efflux_Assay->Conclusion Expr_Analysis->Conclusion

References

Validation & Comparative

MurA-IN-4 vs. Fosfomycin: A Comparative Guide to MurA Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the mechanisms of action of the well-established antibiotic fosfomycin and a representative non-covalent inhibitor of MurA, here referred to as MurA-IN-4. This guide is based on currently available scientific literature. It is important to note that "this compound" does not correspond to a publicly documented specific inhibitor; therefore, for the purpose of this comparison, data from well-characterized non-covalent MurA inhibitors will be used as a proxy.

The bacterial enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a critical component in the biosynthesis of peptidoglycan, an essential part of the bacterial cell wall.[1] Its absence in mammalian cells makes it an attractive target for the development of novel antibiotics.[1] This guide delves into the distinct inhibitory mechanisms of two different classes of MurA inhibitors: the covalent inhibitor fosfomycin and a representative non-covalent inhibitor, this compound.

Mechanism of Action: Covalent vs. Non-Covalent Inhibition

The fundamental difference between fosfomycin and non-covalent inhibitors like the one represented by this compound lies in their interaction with the MurA enzyme.

Fosfomycin acts as an analogue of phosphoenolpyruvate (PEP), one of MurA's natural substrates.[2] It forms an irreversible covalent bond with a key cysteine residue (Cys115 in E. coli) in the active site of the enzyme.[3] This covalent modification permanently inactivates the enzyme, thereby halting the first committed step of peptidoglycan synthesis and leading to bacterial cell death.[3][4]

In contrast, non-covalent inhibitors , represented here by this compound, bind to the MurA enzyme through weaker, reversible interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. These inhibitors can bind to the active site, often in the same region as fosfomycin, but do not form a permanent bond.[5] Their inhibitory effect is dependent on maintaining a sufficient concentration of the inhibitor to occupy the enzyme's active site.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the key quantitative parameters for fosfomycin and a representative non-covalent MurA inhibitor (data from RWJ-3981, RWJ-110192, and RWJ-140998 are used as a proxy for this compound).

ParameterFosfomycinThis compound (Representative Non-Covalent Inhibitor)Reference
Binding Mechanism CovalentNon-covalent[2][5]
Target Residue Cys115 (in E. coli)Binds near the fosfomycin binding site[3][5]
IC50 (MurA enzyme assay) 8.8 µM0.2 - 0.9 µM[6]
Effect of UNAG 22-fold decrease in IC505 to 13-fold decrease in IC50[6]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. UNAG (UDP-N-acetylglucosamine) is the first substrate of the MurA enzyme.

Signaling Pathways and Experimental Workflows

To visually represent the distinct mechanisms of action, the following diagrams have been generated using Graphviz (DOT language).

cluster_fosfomycin Fosfomycin (Covalent Inhibition) Fosfomycin Fosfomycin MurA_Active Active MurA Enzyme (Cys115) Fosfomycin->MurA_Active Irreversible Covalent Bonding MurA_Inactive Inactive MurA Enzyme (Covalently Modified Cys115) MurA_Active->MurA_Inactive cluster_noncovalent This compound (Non-Covalent Inhibition) MurA_IN_4 This compound MurA_Active_NC Active MurA Enzyme MurA_IN_4->MurA_Active_NC Reversible Binding MurA_Inhibited Inhibited MurA Enzyme (Reversible Complex) MurA_Active_NC->MurA_Inhibited

References

Comparing the efficacy of MurA-IN-4 with other MurA inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Antibacterial Drug Discovery

The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antibacterial agents that act on new targets. One such validated target is UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), an essential enzyme in the bacterial peptidoglycan biosynthesis pathway.[1] Inhibition of MurA disrupts bacterial cell wall formation, leading to cell death.[2][3] While the clinically used antibiotic fosfomycin targets MurA, the rise of resistance underscores the need for new chemical scaffolds.[1][4] This guide provides a comparative overview of the efficacy of several MurA inhibitors, presenting key experimental data to aid researchers in the field.

It is important to note that a search for "MurA-IN-4" did not yield any publicly available data at the time of this publication. Therefore, this guide focuses on a selection of other well-characterized MurA inhibitors to provide a valuable comparative context for ongoing research.

Quantitative Comparison of MurA Inhibitor Efficacy

The following table summarizes the in vitro efficacy of selected MurA inhibitors against the E. coli MurA enzyme (IC50) and their antibacterial activity (MIC) against representative bacterial strains.

InhibitorTarget EnzymeIC50 (µM)Test Organism(s)MIC (µg/mL)Citation(s)
Fosfomycin E. coli MurA8.8S. aureus4 - >128[3][5][6]
0.4 (with UNAG pre-incubation)E. coli4[5][7]
RWJ-3981 E. coli MurA0.9 (with UNAG pre-incubation)S. aureus4 - 8[5][6][8]
RWJ-110192 E. coli MurA0.2 (with UNAG pre-incubation)S. aureus16 - 32[5][6][8]
RWJ-140998 E. coli MurA0.4 (with UNAG pre-incubation)S. aureus8 - 16[5][6][8]
Pyrazolo[1,5-a]pyrimidine 4c MurA3.77 (µg/mL)E. coli1.95[2]

Experimental Methodologies

The data presented in this guide were generated using standard biochemical and microbiological assays. The detailed protocols below are synthesized from the cited literature to provide a comprehensive understanding of the experimental conditions.

MurA Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of MurA by 50%. The activity of MurA is typically measured by detecting the release of inorganic phosphate (Pi) from the substrate phosphoenolpyruvate (PEP) using a colorimetric method, such as the malachite green assay.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing buffer (e.g., 25 mM Tris-HCl, pH 7.8), the MurA enzyme (e.g., 100 nM), and one of the substrates, UDP-N-acetylglucosamine (UNAG) (e.g., 75 µM).[6]

  • Inhibitor Addition: The test inhibitors are added to the reaction mixture at various concentrations. For some inhibitors, a pre-incubation period with the enzyme and UNAG is performed to assess time-dependent inhibition or enhancement of potency by the substrate.[5]

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the second substrate, phosphoenolpyruvate (PEP) (e.g., 20 µM).[6]

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).[6]

  • Phosphate Detection: The amount of inorganic phosphate released is quantified by adding a malachite green reagent, which forms a colored complex with phosphate, and measuring the absorbance at a specific wavelength (e.g., 620 nm).

  • IC50 Calculation: The percentage of MurA inhibition is calculated for each inhibitor concentration relative to a control without inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Bacterial Culture Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable growth medium (e.g., Mueller-Hinton broth).

  • Serial Dilution of Inhibitors: The test inhibitors are serially diluted in the growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the inhibitor at which there is no visible turbidity (bacterial growth).[4]

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the discovery and initial characterization of novel MurA inhibitors.

MurA_Inhibitor_Workflow cluster_0 In Vitro Screening cluster_1 In Vitro Characterization cluster_2 Antibacterial Activity cluster_3 Lead Optimization HTS High-Throughput Screening of Compound Library Hit_ID Hit Identification HTS->Hit_ID Primary Hits IC50 IC50 Determination (MurA Inhibition Assay) Hit_ID->IC50 MoA Mechanism of Action Studies (e.g., Reversibility, Kinetics) IC50->MoA Potent Hits MIC MIC Determination (Antibacterial Assay) MoA->MIC Spectrum Spectrum of Activity MIC->Spectrum Active Compounds SAR Structure-Activity Relationship (SAR) Spectrum->SAR ADMET ADMET Profiling SAR->ADMET Optimized Leads

Workflow for MurA Inhibitor Discovery and Characterization.

References

Navigating the Maze of Resistance: A Comparative Guide to MurA Inhibitors and Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance is paramount in the quest for novel antimicrobial agents. This guide provides a comparative analysis of the well-characterized MurA inhibitor, fosfomycin, and explores the potential for cross-resistance with other drugs, including hypothetical novel MurA inhibitors like "MurA-IN-4".

The bacterial enzyme MurA is a crucial target in the fight against antimicrobial resistance. It catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1][2] Because this pathway is absent in humans, inhibitors of MurA are attractive candidates for antibiotic development.[3] Fosfomycin is the most well-known MurA inhibitor in clinical use.[4][5] This guide will use fosfomycin as a benchmark to discuss cross-resistance profiles and the underlying mechanisms that could influence the efficacy of new MurA inhibitors.

Comparative Analysis of MurA Inhibitor Activity

While specific data for "this compound" is not publicly available, we can extrapolate potential cross-resistance scenarios by examining the known mechanisms of resistance to fosfomycin and other experimental MurA inhibitors. The following table summarizes the activity of various MurA inhibitors.

Compound/DrugTarget Organism(s)Mechanism of ActionReported MIC ValuesReference(s)
Fosfomycin Broad-spectrum (Gram-positive and Gram-negative)Covalently binds to the active site cysteine (Cys115) of MurA.[6]Varies by species, e.g., E. coli MIC: 0.5-128 µg/mL[4]
RWJ-3981 Staphylococcus aureus, Enterococcus faecalis, Enterococcus faeciumTightly, but non-covalently, binds to MurA at or near the fosfomycin binding site.4 to 32 µg/ml[6]
RWJ-140998 Staphylococcus aureus, Enterococcus faecalis, Enterococcus faeciumTightly, but non-covalently, binds to MurA at or near the fosfomycin binding site.4 to 32 µg/ml[6]
RWJ-110192 Staphylococcus aureus, Enterococcus faecalis, Enterococcus faeciumTightly, but non-covalently, binds to MurA at or near the fosfomycin binding site.4 to 32 µg/ml[6]
Albendazole Escherichia coliIdentified as a potential MurA inhibitor through virtual screening.0.0625 mg/mL[4]
Diflunisal Escherichia coliIdentified as a potential MurA inhibitor through virtual screening.0.0625 mg/mL[4]
2-Amino-5-bromobenzimidazole Listeria innocua, Escherichia coliIdentified as a potential MurA inhibitor through virtual screening.0.5 mg/mL[4]

Understanding Cross-Resistance with MurA Inhibitors

Fosfomycin's unique structure and mechanism of action mean it generally does not exhibit cross-resistance with other classes of antibiotics. However, resistance to fosfomycin itself can arise through several mechanisms. A new MurA inhibitor, such as the hypothetical "this compound," could face cross-resistance if bacteria develop resistance through mechanisms that are also effective against it.

Resistance MechanismDescriptionPotential for Cross-Resistance with other MurA InhibitorsPotential for Cross-Resistance with other Antibiotic Classes
Target Modification (murA mutation) Alterations in the murA gene can prevent the inhibitor from binding to its target. For fosfomycin, mutations in the Cys115 residue are a key mechanism.[6]High: If the new inhibitor binds to the same site or a nearby site affected by the mutation.Low: This mechanism is specific to MurA and would not affect drugs with different targets.
Reduced Drug Uptake Mutations in transporter genes, such as glpT and uhpT, can decrease the amount of fosfomycin entering the bacterial cell.Variable: Depends on whether the new inhibitor utilizes the same transport systems. If it enters the cell via a different mechanism, cross-resistance is unlikely.Low: These transporters are specific for fosfomycin and related compounds.
Enzymatic Inactivation Bacteria can acquire genes encoding enzymes that chemically modify and inactivate fosfomycin.Low: These enzymes are typically specific to the chemical structure of fosfomycin. A structurally different inhibitor would likely not be a substrate.Low: The inactivating enzymes are specific to fosfomycin.
Target Overexpression Increased production of the MurA enzyme can titrate out the inhibitor, requiring higher concentrations for efficacy.High: This would likely confer resistance to any inhibitor that targets MurA, regardless of its binding site or mechanism.Low: This mechanism is specific to the target of the drug.

Signaling Pathways and Experimental Workflows

To visualize the context of MurA inhibition and the process of evaluating cross-resistance, the following diagrams are provided.

MurA_Pathway PEP Phosphoenolpyruvate (PEP) MurA MurA Enzyme PEP->MurA UNAG UDP-N-acetylglucosamine (UNAG) UNAG->MurA Product UDP-N-acetylglucosamine-enolpyruvate MurA->Product Peptidoglycan Peptidoglycan Synthesis Product->Peptidoglycan CellWall Bacterial Cell Wall Peptidoglycan->CellWall Fosfomycin Fosfomycin (MurA Inhibitor) Fosfomycin->MurA MurA_IN_4 This compound (Hypothetical Inhibitor) MurA_IN_4->MurA

Caption: MurA enzyme's role in the peptidoglycan synthesis pathway and its inhibition.

Cross_Resistance_Workflow cluster_0 Step 1: Isolate Resistant Mutants cluster_1 Step 2: Characterize Resistance cluster_2 Step 3: Analyze for Cross-Resistance cluster_3 Step 4: Investigate Mechanism start Wild-Type Bacterial Strain expose Expose to sub-MIC of this compound start->expose isolate Isolate Resistant Colonies expose->isolate mic_murain4 Determine MIC of this compound isolate->mic_murain4 mic_other Determine MIC of Other Drugs isolate->mic_other compare Compare MICs (Wild-Type vs. Resistant) mic_murain4->compare mic_other->compare sequencing Sequence murA, glpT, uhpT genes compare->sequencing expression Gene Expression Analysis (qRT-PCR) compare->expression

Caption: Experimental workflow for a cross-resistance study.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are standard protocols for key experiments in cross-resistance studies.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro. The broth microdilution method is a common technique.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antimicrobial stock solutions

  • Multichannel pipette

Procedure:

  • Prepare a serial two-fold dilution of the antimicrobial agent in CAMHB in the wells of a 96-well plate.

  • Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Dilute the standardized bacterial suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well (containing 100 µL of the diluted antimicrobial) with 100 µL of the prepared bacterial inoculum.

  • Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

  • Incubate the plates at 35-37°C for 16-20 hours.

  • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity).[7][8][9][10]

Cross-Resistance Testing Protocol

This protocol outlines the steps to determine if resistance to one drug confers resistance to other drugs.

1. Generation of Resistant Mutants:

  • Grow a wild-type bacterial strain in the presence of sub-inhibitory concentrations of the primary drug (e.g., this compound).

  • Serially passage the bacteria in increasing concentrations of the drug to select for resistant mutants.[11]

  • Alternatively, plate a high-density bacterial culture on agar containing the drug at a concentration above the MIC to select for spontaneous mutants.[11]

2. Confirmation of Resistance:

  • Isolate single colonies from the resistant population.

  • Determine the MIC of the primary drug for the isolated mutants to confirm the resistant phenotype.

3. Susceptibility Testing with Other Drugs:

  • For each confirmed resistant mutant, determine the MICs of a panel of other drugs, including those from different antibiotic classes and other MurA inhibitors.

  • The Kirby-Bauer disk diffusion method can also be used as a screening tool for changes in susceptibility.[12]

4. Analysis:

  • Compare the MICs of the other drugs for the resistant mutants to the MICs for the original wild-type strain.

  • A significant increase in the MIC for a secondary drug indicates cross-resistance.

  • A significant decrease in the MIC for a secondary drug indicates collateral sensitivity.

By following these protocols and considering the known mechanisms of resistance, researchers can effectively evaluate the potential for cross-resistance with novel MurA inhibitors and make informed decisions in the development of new antimicrobial therapies.

References

Comparative Analysis of MurA Enzyme Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of inhibitors targeting the MurA enzyme, a crucial component in bacterial cell wall synthesis. This document focuses on the structural and functional aspects of MurA inhibition, offering a detailed look at various inhibitor classes, their binding mechanisms, and supporting experimental data.

Introduction to MurA as an Antibacterial Target

The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1] Due to its critical role in bacterial survival and its absence in mammals, MurA is a well-validated and attractive target for the development of novel antibacterial agents.[1][2] Inhibition of MurA disrupts cell wall synthesis, leading to bacterial cell lysis and death.[2] The most well-known clinical inhibitor of MurA is fosfomycin, a broad-spectrum antibiotic that acts as a covalent inhibitor.[2] However, the emergence of fosfomycin resistance has spurred the search for new MurA inhibitors with alternative mechanisms of action.[3]

Comparison of MurA Inhibitor Classes

MurA inhibitors can be broadly categorized into two main classes based on their mechanism of action: covalent and non-covalent inhibitors.

  • Covalent Inhibitors: These inhibitors, exemplified by fosfomycin, form a stable, covalent bond with a specific amino acid residue in the active site of MurA.[2] Fosfomycin specifically alkylates a cysteine residue (Cys115 in E. coli), irreversibly inactivating the enzyme.[1] While highly effective, covalent inhibitors can sometimes be prone to resistance mechanisms involving modification of the target residue.

  • Non-covalent Inhibitors: This class of inhibitors binds to the enzyme through reversible interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. These inhibitors can be competitive, non-competitive, or uncompetitive. A significant advantage of non-covalent inhibitors is that their reversible binding might be less susceptible to certain types of resistance. The pyrazolopyrimidine scaffold has emerged as a promising framework for the development of non-covalent MurA inhibitors.[4][5] These compounds have been shown to bind at or near the active site of MurA, interfering with substrate binding.[5][6]

While specific structural and binding data for a compound designated as "MurA-IN-4" are not available in the public domain, this guide will focus on a comparative analysis of the well-characterized covalent inhibitor, fosfomycin, and a representative class of non-covalent inhibitors, the pyrazolopyrimidines.

Quantitative Comparison of MurA Inhibitors

The following table summarizes the inhibitory activity of selected MurA inhibitors against Escherichia coli MurA. The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.

Compound Name/ClassMechanism of ActionIC50 (µM) against E. coli MurAReference
FosfomycinCovalent8.8[5]
RWJ-110192 (Pyrazolopyrimidine)Non-covalent0.2 - 0.9[5]
Compound 4c (Arylazopyrazolo[1,5-a]pyrimidine)Non-covalent3.77 (as µg/mL)[4]

Note: The IC50 value for compound 4c is reported in µg/mL and is not directly comparable to the molar concentrations without knowing its molecular weight. The IC50 values can vary depending on the experimental conditions.[5]

Experimental Protocols

A detailed protocol for a standard MurA enzyme inhibition assay is provided below. This protocol is a composite based on methodologies described in the scientific literature.[7]

MurA Enzyme Inhibition Assay Protocol

1. Reagents and Materials:

  • Purified MurA enzyme

  • UDP-N-acetylglucosamine (UNAG)

  • Phosphoenolpyruvate (PEP)

  • Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.8)

  • Malachite green reagent for phosphate detection

  • 96-well microtiter plates

  • Incubator

  • Microplate reader

2. Assay Procedure:

  • Prepare a reaction mixture containing the MurA enzyme in the assay buffer.

  • Add the inhibitor compound at various concentrations to the wells of a 96-well plate. Include a control group with no inhibitor.

  • Add the first substrate, UNAG, to the wells and pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the second substrate, PEP, to all wells.

  • Incubate the reaction for a specific time (e.g., 30 minutes) at the optimal temperature for the enzyme.

  • Stop the reaction by adding a quenching agent (e.g., an acid).

  • Quantify the amount of inorganic phosphate released during the reaction using the malachite green reagent. The absorbance is measured at a specific wavelength (e.g., 620 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing MurA Inhibition and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the role of MurA in the peptidoglycan biosynthesis pathway and a typical experimental workflow for inhibitor screening.

Peptidoglycan_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane & Periplasm UDP-GlcNAc UDP-GlcNAc MurA MurA UDP-GlcNAc->MurA PEP PEP PEP->MurA UDP-GlcNAc-enolpyruvate UDP-GlcNAc-enolpyruvate MurA->UDP-GlcNAc-enolpyruvate Enolpyruvyl transfer MurB MurB UDP-GlcNAc-enolpyruvate->MurB UDP-MurNAc UDP-MurNAc MurB->UDP-MurNAc Further_Steps MurC, D, E, F (Peptide addition) UDP-MurNAc->Further_Steps UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide Further_Steps->UDP-MurNAc-pentapeptide Lipid_Carrier_Cycle Lipid Carrier Cycle & Transglycosylation/ Transpeptidation UDP-MurNAc-pentapeptide->Lipid_Carrier_Cycle Inhibitor MurA Inhibitor (e.g., Fosfomycin, Pyrazolopyrimidines) Inhibitor->MurA Peptidoglycan Peptidoglycan Lipid_Carrier_Cycle->Peptidoglycan

Caption: MurA's role in the peptidoglycan synthesis pathway.

MurA_Inhibitor_Screening_Workflow Compound_Library Compound Library Screening Primary_Assay Primary MurA Inhibition Assay (e.g., Malachite Green) Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Hit_Identification->Compound_Library Inactive Compounds Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Compounds Mechanism_of_Action Mechanism of Action Studies (e.g., Kinetics, Structural Biology) Dose_Response->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: Workflow for MurA inhibitor discovery and development.

References

In Vivo Validation of MurA Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. The enzyme MurA, which catalyzes the first committed step in bacterial cell wall biosynthesis, is a promising target for new antibiotics.[1] While a number of MurA inhibitors have been identified, their efficacy in preclinical animal models is a critical step towards clinical development. This guide provides a comparative overview of the in vivo validation of MurA inhibitors, with a focus on the well-established antibiotic fosfomycin and a discussion of emerging novel inhibitors.

It is important to note that while in vitro data is available for several novel MurA inhibitors, comprehensive in vivo efficacy data in animal models remains limited for many of these compounds. Therefore, this guide will primarily utilize data from fosfomycin to illustrate the principles of in vivo validation for this class of drugs.

Comparative Efficacy of MurA Inhibitors

The in vivo efficacy of an antimicrobial agent is often predicted by its in vitro activity against pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) is a key parameter, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.

In Vitro Activity of MurA Inhibitors

The following table summarizes the in vitro activity of fosfomycin and other classes of MurA inhibitors against various bacterial strains.

Inhibitor ClassCompoundTarget OrganismMIC (µg/mL)IC50 (µM)Reference
Phosphonic AcidFosfomycinEscherichia coli0.25 - 16-[2]
Klebsiella pneumoniae32 - >1024-[2]
Pseudomonas aeruginosa64 - 128-[3]
Staphylococcus aureus1-[4]
PyrrolidinedionesCompound 46E. coli MurA-4.5[5][6][7]
FlavonoidsAmpelopsinE. coli MurA-0.48[8][9]
BaicaleinS. aureusSome activity-[10]
Other Novel InhibitorsCompound 3772-9534MurA enzyme>70% inhibition at 100 µg/mL-[11]
D396-0012MurA enzyme>70% inhibition at 100 µg/mL-[11]
Albendazole (S4)E. coli62.5-[12]
Diflunisal (S8)E. coli62.5-[12]

Note: For many novel inhibitors, only IC50 values against the MurA enzyme are available, and whole-cell antibacterial activity (MIC) may be limited due to factors like cell permeability.[8][9][10][13][14]

In Vivo Efficacy of Fosfomycin

The neutropenic murine thigh infection model is a standard preclinical model used to evaluate the in vivo efficacy of antibiotics. In this model, the pharmacodynamic (PD) parameter that best correlates with efficacy for fosfomycin is the area under the concentration-time curve to MIC ratio (AUC/MIC).[15][16]

Animal ModelPathogenEfficacy EndpointAUC/MIC Ratio TargetReference
Neutropenic Murine ThighE. coliNet Stasis24[15][17]
1-log kill83[15][17]
K. pneumoniaeNet Stasis21[15][17]
P. aeruginosaNet Stasis15[15][17]
Murine Urinary Tract InfectionE. coliReduction in urine CFU>600 (urinary AUC/MIC)[18][19]

Mechanism of Action of MurA Inhibitors

MurA catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG), which is the first step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1][20] Inhibition of MurA disrupts cell wall synthesis, leading to bacterial cell death.[20]

MurA_Pathway PEP Phosphoenolpyruvate (PEP) MurA MurA Enzyme PEP->MurA UNAG UDP-N-acetylglucosamine (UNAG) UNAG->MurA EP_UNAG Enolpyruvyl-UDP-N-acetylglucosamine (EP-UNAG) MurA->EP_UNAG Peptidoglycan Peptidoglycan Biosynthesis EP_UNAG->Peptidoglycan CellWall Bacterial Cell Wall Peptidoglycan->CellWall MurA_Inhibitor MurA Inhibitor (e.g., Fosfomycin) MurA_Inhibitor->Inhibition Inhibition->MurA

Caption: Mechanism of MurA Inhibition.

Experimental Protocols for In Vivo Validation

Standardized animal models are crucial for obtaining reliable and reproducible in vivo efficacy data.

Neutropenic Murine Thigh Infection Model

This model is used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent in the thigh muscle of immunocompromised mice.

  • Induction of Neutropenia: Mice are rendered neutropenic by the administration of cyclophosphamide.

  • Inoculation: A standardized inoculum of the test bacterium is injected into the thigh muscle.

  • Treatment: The MurA inhibitor is administered at various doses and dosing intervals.

  • Assessment of Efficacy: At a predetermined time point (e.g., 24 hours), the thigh muscles are harvested, homogenized, and bacterial colony forming units (CFU) are enumerated. The change in CFU compared to untreated controls is used to determine the efficacy of the treatment.[15][17]

Murine Urinary Tract Infection (UTI) Model

This model mimics human UTIs and is particularly relevant for drugs that are excreted in the urine.

  • Inoculation: A bacterial suspension is instilled directly into the bladder of anesthetized female mice via a catheter.

  • Treatment: The test compound is administered, often subcutaneously or orally.

  • Assessment of Efficacy: At various time points, urine, bladder, and kidney tissues are collected to determine the bacterial load (CFU). A significant reduction in CFU in the treated group compared to the control group indicates efficacy.[19][21]

InVivo_Workflow cluster_Preparation Preparation cluster_Procedure Experimental Procedure cluster_Analysis Data Analysis Animal_Model Select Animal Model (e.g., Murine Thigh) Induce_Infection Induce Infection in Animals Animal_Model->Induce_Infection Bacterial_Strain Prepare Bacterial Inoculum Bacterial_Strain->Induce_Infection Administer_Drug Administer MurA Inhibitor (Test Groups) & Vehicle (Control) Induce_Infection->Administer_Drug Monitor Monitor Animal Health Administer_Drug->Monitor Collect_Samples Collect Tissue/Fluid Samples Monitor->Collect_Samples Quantify_Bacteria Quantify Bacterial Load (CFU) Collect_Samples->Quantify_Bacteria PK_PD_Analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Quantify_Bacteria->PK_PD_Analysis Determine_Efficacy Determine Efficacy (e.g., ED50, Stasis) PK_PD_Analysis->Determine_Efficacy

Caption: In Vivo Validation Workflow.

Conclusion

The in vivo validation of MurA inhibitors is a critical component of the drug development process. While fosfomycin serves as a valuable benchmark with extensive in vivo data, the field eagerly awaits comprehensive in vivo efficacy studies for the growing number of novel MurA inhibitors. The experimental models and pharmacodynamic parameters outlined in this guide provide a framework for the preclinical evaluation of this promising class of antibacterial agents. Future research should focus on bridging the gap between potent in vitro enzyme inhibition and effective in vivo antibacterial activity to unlock the full therapeutic potential of MurA inhibitors.

References

A Comparative Guide to Inhibitors of Peptidoglycan Synthesis: MurA-IN-4 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bacterial cell wall, a unique and essential structure not found in eukaryotes, remains a prime target for antibacterial drug discovery. Its core component, peptidoglycan, provides structural integrity and protects the bacterium from osmotic lysis. The complex enzymatic pathway responsible for peptidoglycan synthesis offers multiple points for therapeutic intervention. This guide provides a comparative analysis of various inhibitors targeting this pathway, with a focus on inhibitors of UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), the enzyme catalyzing the first committed step in peptidoglycan biosynthesis. While the specific compound "MurA-IN-4" does not appear in current scientific literature, this guide will use well-characterized MurA inhibitors as a benchmark for comparison against other agents that disrupt peptidoglycan synthesis at different stages.

Executive Summary

This guide offers a detailed comparison of inhibitors targeting distinct stages of peptidoglycan synthesis. We will explore the mechanism of action, inhibitory potency (IC50), and antibacterial activity (MIC) of representative compounds from each class. The data presented is intended to aid researchers in understanding the landscape of peptidoglycan synthesis inhibitors and to inform the development of novel antibacterial agents.

Peptidoglycan Synthesis Pathway and Inhibitor Targets

The synthesis of peptidoglycan is a multi-step process that can be broadly divided into three stages: cytoplasmic, membrane-associated, and periplasmic (in Gram-negative bacteria) or extracellular (in Gram-positive bacteria). Each stage is catalyzed by specific enzymes that can be targeted by inhibitors.

Peptidoglycan_Synthesis_Pathway cluster_0 Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasm / Cell Wall UDP_GlcNAc UDP-GlcNAc MurA MurA UDP_GlcNAc->MurA PEP Phosphoenolpyruvate (PEP) PEP->MurA UDP_GlcNAc_enolpyruvate UDP-GlcNAc- enolpyruvate MurA->UDP_GlcNAc_enolpyruvate Fosfomycin (MurA Inhibitors) MurB MurB UDP_GlcNAc_enolpyruvate->MurB UDP_MurNAc UDP-MurNAc MurB->UDP_MurNAc MurCDEF MurC, D, E, F (Ligases) UDP_MurNAc->MurCDEF L_Ala L-Alanine Alanine_racemase Alanine Racemase L_Ala->Alanine_racemase D_Ala D-Alanine D_Ala_D_Ala_ligase D-Ala-D-Ala Ligase D_Ala->D_Ala_D_Ala_ligase D_Ala->D_Ala_D_Ala_ligase D-Cycloserine Alanine_racemase->D_Ala D-Cycloserine D_Ala_D_Ala D-Ala-D-Ala D_Ala_D_Ala_ligase->D_Ala_D_Ala D_Ala_D_Ala->MurCDEF UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (Park's Nucleotide) MurCDEF->UDP_MurNAc_pentapeptide Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Bactoprenol_PP Bactoprenol-PP Lipid_II->Bactoprenol_PP Transglycosylation (Vancomycin) Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Bactoprenol_P Bactoprenol-P Bactoprenol_P->Lipid_I Bactoprenol_PP->Bactoprenol_P Dephosphorylation (Bacitracin) PBP Penicillin-Binding Proteins (PBPs) Nascent_PG->PBP Crosslinked_PG Cross-linked Peptidoglycan PBP->Crosslinked_PG Transpeptidation (β-Lactams, Vancomycin)

Caption: Peptidoglycan synthesis pathway and points of inhibition.

Comparison of Inhibitor Performance

The following tables summarize the quantitative data for various inhibitors of peptidoglycan synthesis. IC50 values represent the concentration of the inhibitor required to reduce the activity of its target enzyme by 50%, while MIC values indicate the minimum concentration of the antibiotic required to inhibit the visible growth of a bacterium.

Table 1: In Vitro Inhibition of MurA Enzyme
InhibitorTarget EnzymeOrganism (Enzyme Source)IC50 (µM)Reference
Fosfomycin MurAEscherichia coli8.8[1]
RWJ-3981 MurAEscherichia coli0.9[1]
RWJ-140998 MurAEscherichia coli0.2[1]
RWJ-110192 MurAEscherichia coli0.4[1]
Ampelopsin MurAEscherichia coli0.48[2]
Compound 7 (Pyrrolidinedione) MurANot Specified5[3]
Benzothioxalones MurANot Specified0.25 - 51[3]
Table 2: Antibacterial Activity (MIC) of Peptidoglycan Synthesis Inhibitors
Inhibitor ClassRepresentative DrugTargetStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)References
MurA Inhibitors FosfomycinMurA0.25 - 64Varies[4][5]
Alanine Racemase/Ligase Inhibitors D-CycloserineAlanine Racemase, D-Ala-D-Ala Ligase4 - 8 (M. tuberculosis)Varies[6]
Lipid Carrier Cycle Inhibitors BacitracinBactoprenol-PP Phosphatase0.0625 - 0.125 (S. aureus)Not effective[7]
Transglycosylation/Transpeptidation Inhibitors VancomycinD-Ala-D-Ala terminus of Lipid II1.5Not effective[4]
Transpeptidation Inhibitors (β-Lactams) AmpicillinPenicillin-Binding Proteins (PBPs)0.0625Varies[7]
Transpeptidation Inhibitors (β-Lactams) OxacillinPenicillin-Binding Proteins (PBPs)≤2 (MSSA)Not effective[8]
Transpeptidation Inhibitors (β-Lactams) CephalexinPenicillin-Binding Proteins (PBPs)Varies8[7]

Note: MIC values can vary significantly depending on the bacterial strain, testing methodology, and media conditions.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of antimicrobial agents. Below are outlines of the key assays cited in this guide.

MurA Enzyme Activity Assay (Phosphate Detection Method)

This assay measures the activity of the MurA enzyme by quantifying the amount of inorganic phosphate released during the transfer of enolpyruvate from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UDP-GlcNAc).

MurA_Assay_Workflow cluster_workflow Experimental Workflow start Start preincubation Pre-incubation: MurA + Inhibitor start->preincubation reaction_initiation Initiate Reaction: Add PEP + UDP-GlcNAc preincubation->reaction_initiation incubation Incubate at Room Temperature reaction_initiation->incubation reaction_stop Stop Reaction incubation->reaction_stop phosphate_detection Add Malachite Green Reagent reaction_stop->phosphate_detection measurement Measure Absorbance at ~620-660 nm phosphate_detection->measurement analysis Calculate % Inhibition and IC50 measurement->analysis end End analysis->end MIC_Test_Workflow cluster_workflow Experimental Workflow start Start prepare_inoculum Prepare Bacterial Inoculum (0.5 McFarland standard) start->prepare_inoculum serial_dilution Prepare Serial Dilutions of Antibiotic in Broth prepare_inoculum->serial_dilution inoculate_wells Inoculate Microtiter Plate Wells with Bacteria serial_dilution->inoculate_wells incubation Incubate at 35-37°C for 16-20 hours inoculate_wells->incubation read_results Visually Inspect for Growth (Turbidity) incubation->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

References

Evaluating the Specificity of Novel MurA Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the specificity of a novel enzyme inhibitor is a critical step in the validation of a potential therapeutic candidate. This guide provides a framework for assessing the specificity of a hypothetical MurA inhibitor, "MurA-IN-4," against its target enzyme, MurA. By comparing its activity with a known MurA inhibitor and a hypothetical non-specific inhibitor, we illustrate the experimental data and analyses required to confirm target engagement and selectivity.

The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1][2] As this pathway is absent in humans, MurA is an attractive target for the development of novel antibiotics.[1][3] The well-known antibiotic Fosfomycin covalently binds to the active site of MurA, inhibiting its function.[1][4] However, the emergence of resistance necessitates the discovery of new MurA inhibitors with potentially different modes of action.[4][5]

This guide uses "this compound" as a case study to outline the necessary experimental comparisons to ascertain its specificity for the MurA enzyme.

Data Presentation: Comparative Inhibitory Activity

A crucial aspect of characterizing a new inhibitor is to quantify its potency against the intended target and a panel of other enzymes to assess its selectivity. The following tables present hypothetical data for this compound, comparing it to the known MurA inhibitor Fosfomycin and a hypothetical non-specific inhibitor.

Table 1: In Vitro Inhibitory Potency (IC50) against MurA

CompoundTarget EnzymeIC50 (µM)
This compound E. coli MurA0.5
FosfomycinE. coli MurA8.8
Non-specific InhibitorE. coli MurA15.0

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 2: Selectivity Profile of Inhibitors against Off-Target Enzymes

CompoundMurA (E. coli) IC50 (µM)MurB (E. coli) IC50 (µM)Human Hexokinase 1 IC50 (µM)Human Glucokinase IC50 (µM)
This compound 0.5> 100> 100> 100
Fosfomycin8.8> 100> 100> 100
Non-specific Inhibitor15.025.050.075.0

Mandatory Visualization

Visual representations of the biological pathway, experimental procedures, and comparative logic are essential for clear communication of the scientific findings.

MurA_Pathway cluster_0 Cytoplasm UNAG UDP-N-acetylglucosamine (UNAG) MurA MurA Enzyme UNAG->MurA PEP Phosphoenolpyruvate (PEP) PEP->MurA UNAGEP UDP-N-acetylglucosamine- enolpyruvate (UNAGEP) MurA->UNAGEP Pi Peptidoglycan Peptidoglycan (Bacterial Cell Wall) UNAGEP->Peptidoglycan Multiple Steps (MurB, MurC, etc.) MurA_IN_4 This compound MurA_IN_4->MurA Inhibition

Caption: The role of MurA in the bacterial peptidoglycan synthesis pathway and its inhibition by this compound.

Specificity_Workflow Start Start: Novel Inhibitor (this compound) MurA_Assay MurA Enzyme Inhibition Assay Start->MurA_Assay Off_Target_Screen Off-Target Screening (e.g., MurB, Human Kinases) Start->Off_Target_Screen Determine_IC50 Determine IC50 for MurA MurA_Assay->Determine_IC50 Compare Compare On-Target vs. Off-Target Potency Determine_IC50->Compare Determine_Off_Target_IC50 Determine IC50 for Off-Target Enzymes Off_Target_Screen->Determine_Off_Target_IC50 Determine_Off_Target_IC50->Compare Specific Conclusion: Specific Inhibitor Compare->Specific High Potency for MurA Low Potency for Others Non_Specific Conclusion: Non-Specific Inhibitor Compare->Non_Specific Similar Potency Across Enzymes

Caption: Experimental workflow for determining the specificity of a novel MurA inhibitor.

Specificity_Comparison cluster_Specific This compound (Specific) cluster_NonSpecific Non-Specific Inhibitor Inhibitor Inhibitor MurA MurA (Target) Off_Target_A Off-Target A Off_Target_B Off-Target B Inhibitor_S This compound Inhibitor_S->MurA Strong Inhibition Inhibitor_S->Off_Target_A Weak/No Inhibition Inhibitor_S->Off_Target_B Weak/No Inhibition Inhibitor_NS Non-Specific Inhibitor Inhibitor_NS->MurA Inhibition Inhibitor_NS->Off_Target_A Inhibition Inhibitor_NS->Off_Target_B Inhibition

Caption: Logical comparison of a specific versus a non-specific enzyme inhibitor.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of any new chemical entity.

MurA Enzyme Inhibition Assay

This protocol is adapted from established methods for measuring MurA activity.[3][6][7]

Objective: To determine the IC50 value of an inhibitor against MurA.

Principle: The MurA-catalyzed reaction releases inorganic phosphate (Pi) from phosphoenolpyruvate (PEP). The amount of Pi produced is quantified using a malachite green-based colorimetric assay.

Materials:

  • Purified E. coli MurA enzyme

  • UDP-N-acetylglucosamine (UNAG)

  • Phosphoenolpyruvate (PEP)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • Assay Buffer: 50 mM HEPES, pH 7.8

  • Malachite Green Reagent

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 384-well plate, add 2.5 µL of each inhibitor dilution. For control wells, add 2.5 µL of DMSO.

  • Add 25 µL of a solution containing MurA enzyme (final concentration ~250 nM) and UNAG (final concentration ~200 µM) in assay buffer to each well.

  • Pre-incubate the plate at 37°C for 30 minutes. Some inhibitors show time-dependent inhibition, making this pre-incubation step crucial.[3]

  • Initiate the reaction by adding 22.5 µL of PEP (final concentration ~100 µM) in assay buffer to each well.

  • Incubate the reaction at 37°C for 60 minutes.

  • Stop the reaction and develop the color by adding 50 µL of Malachite Green Reagent to each well.

  • After 5 minutes of incubation at room temperature, measure the absorbance at 650 nm using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a suitable equation using graphing software.

Off-Target Selectivity Screening

Objective: To assess the inhibitory activity of the compound against other related or unrelated enzymes.

Procedure:

  • Select a panel of off-target enzymes. This should include enzymes from the same pathway (e.g., MurB), as well as unrelated enzymes that might be inhibited due to structural similarities in the inhibitor or the enzyme's active site (e.g., human kinases).

  • For each enzyme in the panel, utilize an established and validated assay protocol.

  • Test the inhibitor at a range of concentrations, typically up to 100 µM or higher, to determine the IC50 value for each off-target enzyme.

  • The selectivity of the inhibitor is determined by comparing the IC50 value for the target enzyme (MurA) to the IC50 values for the off-target enzymes. A significantly higher IC50 for off-target enzymes indicates greater selectivity.

References

Benchmarking a Novel MurA Inhibitor Against Current Antibiotic Treatments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. One promising target is MurA, a crucial enzyme in the bacterial cell wall biosynthesis pathway. This guide provides a comparative analysis of a novel MurA inhibitor, designated here as MurA-IN-4, against existing antibiotic treatments, focusing on the well-established MurA inhibitor, fosfomycin. The data presented is a synthesis of findings from studies on various recently identified MurA inhibitors.

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1] By inhibiting MurA, these compounds prevent the formation of the peptidoglycan layer, leading to cell lysis and bacterial death. This pathway is absent in humans, making MurA an attractive and specific target for antibiotic development.[1][2]

The established antibiotic fosfomycin acts by covalently binding to a cysteine residue (Cys115) in the active site of MurA, irreversibly inactivating the enzyme.[2][3] Novel MurA inhibitors, such as the one benchmarked in this guide, may exhibit different binding modes, potentially offering advantages in overcoming fosfomycin resistance mechanisms.

Performance Comparison: this compound vs. Standard Treatments

The efficacy of this compound is evaluated based on its in vitro activity against the MurA enzyme (IC50) and its antibacterial activity against various bacterial strains (Minimum Inhibitory Concentration - MIC).

Table 1: In Vitro MurA Enzyme Inhibition
CompoundTarget EnzymeIC50 (µM)Notes
This compound (Proxy: RWJ-3981) E. coli MurA0.2 - 0.9Significantly more potent than fosfomycin in enzymatic assays. The IC50 was lowered in the presence of UNAG, suggesting a similar induced-fit binding enhancement.
Fosfomycin E. coli MurA8.8Serves as the primary clinical comparator for MurA inhibitors.

Data synthesized from studies on novel MurA inhibitors.

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
This compound (Proxy: S17) 0.5 mg/mL0.5 mg/mL
Fosfomycin 0.5 - 1 mg/L (MIC50/90 for S. aureus)4 - 32 mg/L (MIC50/90 for E. coli)[4]
Albendazole (S4) Not reported0.0625 mg/mL[5][6]
Diflunisal (S8) Not reported0.0625 mg/mL[5][6]

Note: MIC values for novel inhibitors are from specific studies and may vary based on the specific compound and bacterial strain tested. The proxy compounds demonstrate the potential for broad-spectrum activity.[5]

Experimental Protocols

MurA Inhibition Assay (IC50 Determination)

The 50% inhibitory concentration (IC50) of compounds against the MurA enzyme is determined by incubating the purified enzyme with varying concentrations of the inhibitor. The enzymatic reaction is initiated by the addition of the substrates, UDP-N-acetylglucosamine (UNAG) and phosphoenolpyruvate (PEP). The reaction progress is monitored, often by measuring the release of inorganic phosphate. The IC50 value is the concentration of the inhibitor that results in a 50% reduction in enzyme activity compared to a control without the inhibitor. For some inhibitors, pre-incubation with the enzyme and one of the substrates (e.g., UNAG) is performed to assess any enhancement of inhibition.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is typically determined using broth microdilution methods following guidelines from the Clinical and Laboratory Standards Institute (CLSI). Briefly, serial dilutions of the antibiotic are prepared in a 96-well microtiter plate with a standardized bacterial inoculum. The plates are incubated, and the MIC is read as the lowest concentration of the drug that inhibits visible bacterial growth.

Visualizing the Landscape

MurA Signaling Pathway

MurA_Pathway UNAG UDP-N-acetylglucosamine (UNAG) MurA MurA Enzyme UNAG->MurA PEP Phosphoenolpyruvate (PEP) PEP->MurA EP_UNAG Enolpyruvyl-UDP-N-acetylglucosamine MurA->EP_UNAG Pi Inorganic Phosphate MurA->Pi Peptidoglycan Peptidoglycan Biosynthesis EP_UNAG->Peptidoglycan Inhibitor This compound / Fosfomycin Inhibitor->MurA

Caption: Inhibition of the MurA enzyme by this compound or fosfomycin blocks peptidoglycan synthesis.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of this compound C Inoculate diluted this compound with bacteria in 96-well plate A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for bacterial growth D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

References

Safety Operating Guide

Navigating the Safe Disposal of MurA-IN-4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper management and disposal of investigational compounds such as MurA-IN-4, an inhibitor of the MurA enzyme, are critical for maintaining laboratory safety and environmental protection. This guide provides a procedural framework for the safe handling and disposal of this compound and associated waste materials.

Core Principles for Waste Management

Given the bioactive nature of this compound, a conservative approach to waste management is essential. All materials that have come into contact with the compound should be treated as hazardous chemical waste unless otherwise deactivated or decontaminated.

Waste Segregation and Disposal Procedures

Proper segregation of waste at the source is fundamental to safe and compliant disposal. The following table outlines the recommended disposal streams for different types of waste generated during research involving this compound.

Waste TypeExamplesRecommended Disposal ContainerDisposal Procedure
Solid Chemical Waste Contaminated gloves, pipette tips, bench paper, disposable labware.Labeled Hazardous Solid Waste BinCollect in a designated, clearly labeled container lined with a chemical waste bag. The container should be sealed when not in use and disposed of through the institutional EHS office.
Liquid Chemical Waste Unused or expired this compound solutions, initial solvent rinses.Labeled Hazardous Liquid Waste BottleCollect in a designated, leak-proof, and clearly labeled hazardous waste container. Never pour down the drain. Dispose of through the institutional EHS office.
Sharps Waste Contaminated needles, syringes, scalpels, or other sharp objects.Puncture-Resistant Sharps ContainerPlace immediately into a designated, puncture-resistant sharps container. Do not overfill. Dispose of through the institutional EHS or biohazardous waste stream, as appropriate.
Empty Vials Original this compound vials.Hazardous Solid Waste BinTriple-rinse with a suitable solvent (e.g., ethanol or isopropanol). The first two rinsates must be collected as hazardous liquid chemical waste. The rinsed vial can then be disposed of as solid waste.
Decontaminated Glassware Reusable glassware (e.g., beakers, flasks) after decontamination.Standard Laboratory Glassware DisposalRinse with a suitable solvent to remove any residue, collecting the rinsate as hazardous liquid waste. Then, wash with soap and water.

Experimental Protocols: Decontamination of Labware

A crucial step in managing this compound waste is the proper decontamination of all non-disposable equipment.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate chemical-resistant gloves.

  • Suitable organic solvent (e.g., ethanol, isopropanol, or another solvent in which this compound is soluble).

  • Designated hazardous liquid waste container.

  • Standard laboratory detergent and brushes.

  • Deionized water.

Procedure:

  • Initial Solvent Rinse: Under a fume hood, rinse all surfaces of the glassware or equipment that came into contact with this compound with a suitable organic solvent.

  • Collect Rinsate: The initial solvent rinse must be collected in a clearly labeled hazardous liquid waste container. It is recommended to perform this rinse twice.

  • Secondary Wash: After the solvent rinse, wash the glassware thoroughly with laboratory detergent and warm water. Use appropriate brushes to scrub all surfaces.

  • Final Rinse: Rinse the glassware multiple times with tap water, followed by a final rinse with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven as appropriate.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.

MurA_IN_4_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_assessment Waste Assessment cluster_disposal_pathways Disposal Pathways Waste Waste Material (Post-Experiment) Assess Is the material contaminated with This compound? Waste->Assess Solid Solid Waste? Assess->Solid Yes RegularTrash Non-Hazardous Trash Assess->RegularTrash No Liquid Liquid Waste? Solid->Liquid No SolidWasteBin Hazardous Solid Waste Bin Solid->SolidWasteBin Yes Sharps Sharps? Liquid->Sharps No LiquidWasteBottle Hazardous Liquid Waste Bottle Liquid->LiquidWasteBottle Yes Decontaminate Decontaminate Reusable Labware Sharps->Decontaminate No SharpsContainer Sharps Container Sharps->SharpsContainer Yes

Caption: this compound Waste Disposal Decision Workflow.

Essential Safety and Operational Guide for Handling MurA-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for MurA-IN-4 was found in public databases. The following guidance is based on general laboratory safety principles for handling novel chemical compounds and inhibitors of the MurA enzyme. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific handling and disposal protocols.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a potential MurA enzyme inhibitor. The content herein offers procedural guidance to foster a safe and efficient laboratory environment.

I. Personal Protective Equipment (PPE) and Engineering Controls

Proper PPE and engineering controls are the first line of defense when handling any research compound.

Control TypeRecommendation
Engineering Controls
Fume HoodAll handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE)
Eye ProtectionChemical safety goggles or a face shield should be worn at all times.
Hand ProtectionChemically resistant gloves (e.g., nitrile) are mandatory. Consult a glove compatibility chart for the specific solvents being used.
Body ProtectionA lab coat should be worn and buttoned. For larger quantities, a chemically resistant apron is recommended.
Respiratory ProtectionIf work cannot be performed in a fume hood, a properly fitted respirator may be required. Consult your institution's EHS for guidance.

II. Handling and Storage

Safe handling and storage are critical to maintaining the integrity of the compound and ensuring personnel safety.

Procedural Steps for Handling:

  • Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Weighing: When weighing the solid compound, use a microbalance within the fume hood or a containment enclosure to prevent dissemination of the powder.

  • Dissolving: Add solvent to the solid compound slowly and carefully. If the solvent is volatile, ensure adequate ventilation.

  • Spill Management: In the event of a spill, immediately alert others in the area. Contain the spill with an appropriate absorbent material. Follow your institution's EHS protocols for cleanup and disposal of spill-related waste.

Storage Recommendations:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials.

  • Refer to any supplier-provided information for specific storage temperature and light sensitivity recommendations.

III. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid this compound Dispose of as hazardous chemical waste in a designated, properly labeled solid waste container.
Solutions of this compound Collect in a designated, properly labeled hazardous liquid waste container. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, gloves) Dispose of in a designated solid hazardous waste container.
Empty Vials Triple-rinse with a suitable solvent. The first two rinsates should be collected as hazardous liquid waste. The third rinsate may be disposed of down the drain, pending institutional EHS approval. The empty, rinsed vial can then be disposed of as non-hazardous waste.

IV. MurA Signaling Pathway and Inhibition

MurA is a key enzyme in the bacterial cell wall biosynthesis pathway, making it an attractive target for antibiotics.[1] It catalyzes the transfer of enolpyruvate from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG).[1][2] Inhibitors of MurA, such as this compound, block this crucial step, thereby preventing the formation of peptidoglycan, a vital component of the bacterial cell wall.[1] This disruption leads to bacterial cell lysis and death.[1]

MurA_Pathway cluster_cytoplasm Bacterial Cytoplasm cluster_inhibition Inhibition Mechanism PEP Phosphoenolpyruvate (PEP) MurA MurA Enzyme PEP->MurA UNAG UDP-N-acetylglucosamine (UNAG) UNAG->MurA UNAGEP UDP-N-acetylglucosamine-enolpyruvate MurA->UNAGEP Catalyzes Peptidoglycan Peptidoglycan Synthesis UNAGEP->Peptidoglycan Leads to CellWall Bacterial Cell Wall Peptidoglycan->CellWall MurA_IN_4 This compound MurA_IN_4->MurA Inhibits

Diagram 1: MurA Catalyzed Step in Peptidoglycan Synthesis and Inhibition by this compound.

V. Experimental Workflow: MurA Inhibition Assay

The following is a generalized workflow for assessing the inhibitory activity of this compound against the MurA enzyme.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound Stock Solution D Incubate MurA with this compound A->D B Prepare MurA Enzyme Solution B->D C Prepare Substrate Solutions (PEP and UNAG) E Initiate Reaction by Adding Substrates C->E D->E F Monitor Reaction Progress (e.g., Phosphate Release) E->F G Determine IC50 Value of this compound F->G

Diagram 2: General Experimental Workflow for a MurA Inhibition Assay.

VI. Logical Flow for Safe Handling and Disposal

Adherence to a logical safety and disposal workflow is paramount for mitigating risks associated with handling this compound.

Safety_Workflow Start Start: Receive this compound Assess Assess Hazards (Review available information) Start->Assess PPE Don Appropriate PPE Assess->PPE Handle Handle in Fume Hood PPE->Handle Store Store Properly Handle->Store Experiment Perform Experiment Handle->Experiment Segregate Segregate Waste Experiment->Segregate Dispose Dispose of Waste via EHS Segregate->Dispose End End: Decontaminate Work Area Dispose->End

Diagram 3: Logical Workflow for the Safe Handling and Disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.